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Foundational

A Technical Guide to 8-Fluoroquinolin-7-amine (CAS 2828438-93-1): Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 8-Fluoroquinolin-7-amine, a key building block for medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 8-Fluoroquinolin-7-amine, a key building block for medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2][3] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[4][5][6] This document details the known chemical properties of 8-Fluoroquinolin-7-amine, presents a plausible synthetic route based on established organic chemistry principles, discusses its reactivity, and explores its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

8-Fluoroquinolin-7-amine is a substituted quinoline derivative featuring an amine group at position 7 and a fluorine atom at position 8. This specific substitution pattern offers unique electronic and steric properties that are highly valuable for molecular design in drug discovery. The basic physicochemical properties are summarized in Table 1.

PropertyValueSource(s)
CAS Number 2828438-93-1[5][6]
Molecular Formula C₉H₇FN₂[5][6]
Molecular Weight 162.17 g/mol [5][6]
Appearance Light-red to Brown Solid[5]
Purity ≥95% (typical commercial grade)[5][6]
InChI Key SKVKMPNPSYTOJQ-UHFFFAOYSA-N[5][6]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[6]

Proposed Synthesis and Mechanistic Rationale

While specific patented or published syntheses for 8-Fluoroquinolin-7-amine are not widely documented, a robust and logical pathway can be devised from commercially available starting materials. The following proposed synthesis utilizes the Skraup synthesis, a classic and effective method for generating the quinoline core.[7]

Overall Synthetic Scheme:

Synthetic_Pathway A 2-Fluoro-3-nitroaniline C 8-Fluoro-7-nitroquinoline A->C Skraup Synthesis Step 1 B Glycerol, H₂SO₄, Oxidant (e.g., As₂O₅ or nitrobenzene) E 8-Fluoroquinolin-7-amine (Target Molecule) C->E Nitro Group Reduction Step 2 D Reduction (e.g., Fe/HCl or H₂, Pd/C)

Caption: Proposed two-step synthesis of 8-Fluoroquinolin-7-amine.

Step 1: Skraup Synthesis of 8-Fluoro-7-nitroquinoline

The synthesis begins with the acid-catalyzed reaction of 2-fluoro-3-nitroaniline with glycerol.

  • Causality and Expertise:

    • Starting Material: 2-Fluoro-3-nitroaniline is chosen because the relative positions of the amine, nitro, and fluoro groups are ideal for directing the cyclization to form the desired 8-fluoro-7-nitroquinoline intermediate.

    • Reagents: Sulfuric acid acts as both a catalyst and a dehydrating agent for the glycerol, which in situ forms acrolein (the electrophile). An oxidizing agent, traditionally arsenic pentoxide or the starting nitroaniline itself, is required for the final aromatization step to form the quinoline ring.

    • Mechanism: The reaction proceeds via the Michael addition of the aniline to acrolein, followed by electrophilic cyclization onto the aromatic ring and subsequent dehydration and oxidation to yield the stable aromatic quinoline core. The electron-withdrawing nitro group deactivates the ring but the amino group is a powerful ortho-, para-director, facilitating cyclization at the C6 position.

Step 2: Reduction of the Nitro Group

The intermediate, 8-fluoro-7-nitroquinoline, is then reduced to the target amine.

  • Causality and Expertise:

    • Methodology: A variety of methods can be employed for this standard transformation. Catalytic hydrogenation (H₂ over Palladium on carbon) is a clean and efficient method. Alternatively, metal-acid reductions, such as iron powder in acidic medium (e.g., HCl or acetic acid), are cost-effective and highly reliable for reducing aromatic nitro groups, even in the presence of other reducible functionalities like the quinoline ring.[8] This method is chosen for the detailed protocol due to its robustness.

Spectroscopic Characterization (Predicted)

For unambiguous identification, spectroscopic analysis is essential. Based on the structure, the following spectral characteristics are predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary with solvent and concentration.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. The carbon atom bonded to fluorine (C8) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). Adjacent carbons will also show smaller C-F couplings.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[9][10] This technique is particularly powerful for confirming the presence and electronic environment of the fluorine atom.[11][12]

  • Mass Spectrometry (MS): In an EI-MS spectrum, the molecular ion peak (M⁺) would be observed at m/z = 162.17, corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Discovery

8-Fluoroquinolin-7-amine serves as a versatile scaffold for building more complex molecules, leveraging the distinct reactivity of its functional groups.

Reactivity_Diagram cluster_0 8-Fluoroquinolin-7-amine cluster_1 Derivatization Pathways Core Core Molecule Amide Amide Formation (R-COCl, Acylation) Core->Amide -NH₂ Reactivity Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide -NH₂ Reactivity Alkylation N-Alkylation (R-X, Reductive Amination) Core->Alkylation -NH₂ Reactivity Buchwald Buchwald-Hartwig Coupling (Aryl-X) Core->Buchwald -NH₂ Reactivity

Caption: Key derivatization reactions at the 7-amino position.

  • The Amino Group Handle: The primary aromatic amine at the C7 position is a potent nucleophile and a key site for derivatization. It readily participates in:

    • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.

    • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

    • Alkylation: Direct alkylation or, more controllably, reductive amination with aldehydes or ketones.

    • Palladium-Catalyzed Cross-Coupling: Reactions like Buchwald-Hartwig amination allow for the formation of C-N bonds with aryl or heteroaryl halides.

  • The Role of the Fluorine Atom: The C8-fluorine substitution is a strategic feature for medicinal chemists.

    • Metabolic Blocking: Fluorine can block sites susceptible to metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug candidate.[5][6]

    • Modulation of Basicity: As a strongly electronegative atom, fluorine can lower the pKa of the nearby quinoline nitrogen and the C7-amino group through inductive effects. This tuning of basicity is critical for controlling properties like solubility, cell permeability, and off-target interactions (e.g., hERG channel binding).[13]

    • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets, potentially increasing binding affinity and drug potency.[1][2][4]

This combination of a reactive handle and a strategically placed fluorine atom makes 8-Fluoroquinolin-7-amine an ideal starting point for generating compound libraries to screen against various biological targets, including kinases, proteases, and GPCRs. The fluoroquinoline core itself is well-established in antibacterial agents, where it targets bacterial DNA gyrase and topoisomerase IV.[8][14]

Detailed Experimental Protocol: Proposed Synthesis

Objective: To synthesize 8-Fluoroquinolin-7-amine from 8-Fluoro-7-nitroquinoline.

Disclaimer: This is a proposed protocol based on established chemical literature for similar transformations. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Materials and Equipment:

  • 8-Fluoro-7-nitroquinoline (1.0 eq)

  • Iron powder, <100 mesh (5.0 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-fluoro-7-nitroquinoline (e.g., 5.0 g, 1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of ethanol and water (e.g., 100 mL).

  • Addition of Reducing Agent: Add iron powder (e.g., 7.3 g, 5.0 eq) to the suspension.

  • Initiation of Reaction: Add glacial acetic acid (e.g., 5 mL) portion-wise to the stirring mixture. The reaction is exothermic and may begin to reflux.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle and maintain for 2-4 hours.

    • Self-Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up (Filtration): Once the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol.

  • Work-up (Solvent Removal): Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up (Extraction): To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is basic (pH > 8) to neutralize the acetic acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Work-up (Washing and Drying): Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford pure 8-Fluoroquinolin-7-amine.

  • Characterization: Characterize the final product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Safety and Handling

  • Hazard Statements: Based on similar aromatic amines, this compound should be handled as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

  • Precautionary Measures:

    • Use only in a well-ventilated area or fume hood.

    • Wear protective gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

References

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. Retrieved from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 4). LE STUDIUM. Retrieved from [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Bentham Science Publishers. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]

  • 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. (2022, October 21). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026, February 28). MDPI. Retrieved from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 7-[(3aS,7aS)-3a-Aminohexahydropyrano[3,4-c]pyrrol-2(3H)-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. (2018, July 31). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. (2013, February 14). ACS Publications. Retrieved from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2019, May 28). ACS Publications. Retrieved from [Link]

  • A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • US6211376B1 - 8-hydroxy-7-substituted quinolines as anti-viral agents. (n.d.). Google Patents.
  • Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. (n.d.). ASM Journals. Retrieved from [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv. Retrieved from [Link]

  • 8-Aminoquinoline patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Fluorine NMR. (n.d.). UCSB. Retrieved from [Link]

  • US4011229A - 8-amino-5,6,7,8-tetrahydroquinoline derivatives. (n.d.). Google Patents.
  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. (n.d.). Pendidikan Kimia. Retrieved from [Link]

  • Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • CN109053569B - Method for synthesizing 8-hydroxyquinoline. (n.d.). Google Patents.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (2026, January 2). PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Fluoroquinolin-7-amine: Molecular Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 8-Fluoroquinolin-7-amine, a fluorinated quinoline derivative of significant interest in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Fluoroquinolin-7-amine, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. We will delve into its core molecular attributes, physicochemical properties, and the scientific rationale behind its potential applications.

Core Molecular Characteristics

8-Fluoroquinolin-7-amine is a heterocyclic aromatic compound. Its structure is characterized by a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The key functional groups that define its reactivity and potential biological activity are a fluorine atom at the 8th position and an amine group at the 7th position.

Molecular Structure and Weight

The fundamental identity of any chemical compound lies in its structure and weight. These parameters are critical for everything from reaction stoichiometry to computational modeling and spectroscopic analysis.

  • Molecular Formula: C₉H₇FN₂[1]

  • Molecular Weight: 162.17 g/mol [1]

  • CAS Number: 2828438-93-1[1]

The presence of the highly electronegative fluorine atom can significantly influence the electronic properties of the quinoline ring system, impacting its reactivity and interaction with biological targets.[2] The amine group, on the other hand, provides a site for hydrogen bonding and can be readily functionalized to create a diverse library of derivatives.[3]

Physicochemical Data Summary

A quantitative understanding of a molecule's properties is essential for its application in research and development. The following table summarizes the key physicochemical data for 8-Fluoroquinolin-7-amine.

PropertyValueSource
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.17 g/mol [1]
CAS Number 2828438-93-1[1]
Physical Form Solid or liquid[1]
Purity ≥98%[1]
InChI Key SKVKMPNPSYTOJQ-UHFFFAOYSA-N[1]

Structural Visualization

A visual representation of the molecular structure is invaluable for understanding its three-dimensional arrangement and the spatial relationship between its functional groups.

Caption: 2D structure of 8-Fluoroquinolin-7-amine.

Rationale for Scientific Interest

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents.[4] The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.[2]

The 7-amino group provides a versatile handle for synthetic modification, allowing for the exploration of structure-activity relationships.[3] This makes 8-Fluoroquinolin-7-amine a valuable building block for the synthesis of novel compounds with potential applications in areas such as:

  • Anticancer Drug Discovery: Quinoline derivatives have shown promise as inhibitors of various kinases involved in cancer progression.[2][5]

  • Antimalarial Research: The 4-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drugs.[5]

  • Materials Science: The fluorescent properties of some aminoquinoline derivatives make them interesting candidates for the development of molecular probes and sensors.[6]

Experimental Protocol: A Note on Synthesis

A plausible synthetic route could involve the following conceptual steps:

  • Nitration of a suitable fluoroquinoline precursor: Introduction of a nitro group at the 7-position.

  • Reduction of the nitro group: Conversion of the nitro group to the primary amine to yield the final product.

It is crucial for researchers to consult detailed synthetic procedures for similar compounds and to fully characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.[5]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 8-Fluoroquinolin-7-amine. It is classified as a warning-level hazard, with potential for harm if swallowed, in contact with skin, or inhaled.[1] It may also cause skin and eye irritation, as well as respiratory irritation.[1]

Recommended Handling Practices:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

8-Fluoroquinolin-7-amine is a molecule with significant potential for researchers in drug discovery and materials science. Its unique combination of a privileged quinoline scaffold, a modulating fluorine atom, and a versatile amino group makes it an attractive starting point for the development of novel compounds with a wide range of applications. A thorough understanding of its molecular structure, weight, and physicochemical properties is the foundation for any successful research endeavor involving this compound.

References

  • LookChem. Cas 1420791-32-7,7-Fluoroquinolin-8-amine. [Link][7]

  • Chemsrc. 8-Fluoroquinoline | CAS#:394-68-3. [Link][8]

  • PubChem. 7-Chloroquinolin-8-amine. [Link][9]

  • NextSDS. 8-fluoroquinolin-4-amine — Chemical Substance Information. [Link][10]

  • Khan, M. A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 25(4), 775-780. [Link][5]

  • Tanaka, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link][6]

Sources

Exploratory

Solubility Profile of 8-Fluoroquinolin-7-amine in DMSO and Methanol: A Technical Guide for Assay Development

Executive Summary 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry and drug discovery. For application scientists and assay deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a specialized fluorinated heterocyclic building block widely utilized in medicinal chemistry and drug discovery. For application scientists and assay developers, mastering its solvation mechanics is critical for ensuring reproducible high-throughput screening (HTS) and accurate analytical quantification. This whitepaper provides an in-depth, mechanistically grounded analysis of the solubility profile of 8-Fluoroquinolin-7-amine in two fundamental laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 8-Fluoroquinolin-7-amine, one must first deconstruct its molecular architecture:

  • Molecular Weight: 162.16 g/mol .

  • Structural Features: The molecule consists of a rigid, planar quinoline core, substituted with a primary amine (-NH2) at the C7 position and a fluorine atom (-F) at the C8 position.

  • Electronic Effects & Hydrogen Bonding: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which modulates the basicity of the adjacent primary amine. However, the amine remains a potent hydrogen-bond (H-bond) donor. Conversely, the quinoline nitrogen acts as a strong H-bond acceptor. This dual donor-acceptor capacity dictates its differential solubility behavior in aprotic versus protic solvents.

Solvation Mechanics in Dimethyl Sulfoxide (DMSO)

DMSO is the ubiquitous industry standard for preparing master stock solutions in drug discovery[1].

  • Mechanism of Solvation: DMSO is a polar aprotic solvent with a high dielectric constant (ε ≈ 47). It features a highly polarized sulfoxide (S=O) bond, making it an exceptional H-bond acceptor, but it strictly lacks any H-bond donor capacity.

  • Causality in Solubility: When 8-Fluoroquinolin-7-amine is introduced to DMSO, the primary amine (-NH2) donates hydrogen bonds directly to the oxygen of the DMSO molecules. Because DMSO does not donate H-bonds, it does not compete with the quinoline nitrogen, allowing the hydrophobic methyl groups of DMSO to favorably interact with the aromatic quinoline core via dispersion forces.

  • Practical Application: This synergistic solvation allows for the preparation of highly concentrated, thermodynamically stable master stock solutions (typically 10 mM to 50 mM)[1]. When these stocks are later diluted into aqueous buffers for biological assays, the final DMSO concentration is typically maintained at ≤1-2% to prevent target interference while preserving kinetic solubility[1][2].

Solvation Mechanics in Methanol (MeOH)

Methanol is the premier solvent for analytical workflows, particularly Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Mechanism of Solvation: Methanol is a polar protic solvent (ε ≈ 33). The hydroxyl (-OH) group allows it to act simultaneously as an H-bond donor and an H-bond acceptor.

  • Causality in Solubility: Methanol solvates 8-Fluoroquinolin-7-amine by donating H-bonds to the quinoline nitrogen and the fluorine atom, while accepting H-bonds from the C7 amine. However, because methanol molecules extensively hydrogen-bond with each other (forming a tight solvent cavity), the energetic penalty to disrupt this network is higher than in DMSO. Consequently, the absolute thermodynamic solubility in methanol is lower than in DMSO.

  • Practical Application: Methanol is ideal for working dilutions (100 µM to 1 mM) and LC-MS sample preparation due to its high vapor pressure, which facilitates rapid desolvation and efficient ionization in the electrospray (ESI) source.

Comparative Solubility Profile

The following table summarizes the quantitative and qualitative solvation parameters for 8-Fluoroquinolin-7-amine. (Note: Quantitative limits are empirically estimated based on structural analogs and standard HTS protocols).

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
H-Bond Dynamics Solvent acts as Acceptor onlySolvent acts as Donor & Acceptor
Estimated Solubility Limit > 50 mg/mL (> 300 mM)5 - 10 mg/mL (~30 - 60 mM)
Primary Laboratory Use Master Stock Solutions (HTS)LC-MS/MS, UV-Vis, Working Dilutions
Volatility / Desolvation Very Low (b.p. 189°C)High (b.p. 64.7°C)

Experimental Protocol: Thermodynamic Solubility Determination

To rigorously validate the solubility limits of 8-Fluoroquinolin-7-amine in any solvent system, the Shake-Flask Method—adapted from EPA and OECD Test Guideline 105—is the authoritative standard[3]. This protocol is designed as a self-validating system to ensure trustworthiness and reproducibility.

Step-by-Step Methodology:

  • Isothermal Equilibration:

    • Add an excess amount of 8-Fluoroquinolin-7-amine solid (e.g., 20 mg) into a 2 mL amber glass vial.

    • Add 1.0 mL of the target solvent (DMSO or Methanol).

    • Seal the vial and agitate using an orbital shaker at a constant temperature (25.0 ± 0.5 °C) for 24 to 48 hours to ensure thermodynamic equilibrium is reached[3].

  • Phase Separation (Critical Step):

    • Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

    • Carefully aspirate the supernatant and filter it through a 0.22 µm syringe filter.

    • Expert Insight: Strictly use PTFE (Polytetrafluoroethylene) membranes. Avoid Nylon or Mixed Cellulose Esters (MCE), as the fluorinated quinoline core can non-specifically bind to these matrices, leading to artificially low solubility readings and loss of sample integrity.

  • Quantification:

    • Dilute the filtered supernatant into the linear dynamic range of your analytical instrument using the respective mobile phase.

    • Quantify the concentration using HPLC-UV (monitoring at the compound's λmax) or LC-MS/MS against a multi-point standard calibration curve[2].

    • Perform all measurements in independent triplicates to calculate the mean and standard deviation, ensuring a coefficient of variation (CV) of < 5%.

Workflow Visualization

The following diagram illustrates the critical path for the thermodynamic solubility assessment workflow.

G A Solid Compound (8-Fluoroquinolin-7-amine) B Solvent Addition (DMSO / Methanol) A->B C Isothermal Equilibration (25°C, 24-48 hrs) B->C D Phase Separation (PTFE Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E

Caption: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.

Sources

Foundational

The Technical Guide to the Mechanism of Action of Fluoroquinoline Amine Derivatives

Abstract This technical guide provides a comprehensive exploration of the mechanism of action of fluoroquinolone amine derivatives, a critical class of synthetic antibacterial agents. It is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of fluoroquinolone amine derivatives, a critical class of synthetic antibacterial agents. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecular interactions, structure-activity relationships, and mechanisms of resistance associated with these compounds. This guide delves into the causality behind experimental choices and provides detailed, field-proven protocols for key assays. By integrating foundational principles with advanced experimental design, this document serves as an authoritative resource for understanding and advancing the development of next-generation fluoroquinolone-based therapeutics.

Introduction: The Enduring Significance of Fluoroquinolones

Since the discovery of the first quinolone, nalidixic acid, this class of antibiotics has undergone extensive chemical modifications, leading to the development of highly potent fluoroquinolones. The introduction of a fluorine atom at the C-6 position and various amine-containing substituents, most notably at the C-7 position, has dramatically expanded their spectrum of activity and improved their pharmacokinetic profiles.[1] Fluoroquinolone amine derivatives are broad-spectrum bactericidal agents that are unique in their direct inhibition of bacterial DNA synthesis.[2][3] They form a ternary complex with DNA and essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are type II topoisomerases. This action stabilizes DNA strand breaks, ultimately leading to bacterial cell death.[2][4]

The amine substituent at the C-7 position is a key determinant of the pharmacological properties of these drugs. It profoundly influences their antibacterial spectrum, potency, and interaction with bacterial targets.[5] Modifications to this amine moiety can even alter the primary bacterial target of the drug.[2] Understanding the intricate details of how these derivatives function at a molecular level is paramount for overcoming the growing challenge of antibiotic resistance and for the rational design of novel, more effective agents.

The Core Mechanism: Dual Targeting of Bacterial Type II Topoisomerases

The primary mechanism of action of fluoroquinolone amine derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and DNA topoisomerase IV.[3][6] Both are heterotetrameric enzymes, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV composed of two ParC and two ParE subunits.[3] These enzymes are crucial for managing DNA topology during replication, transcription, and chromosome segregation.[7]

Fluoroquinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[8] This "cleaved complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and the arrest of DNA replication, which is ultimately lethal to the bacterium.[3]

Differential Targeting: A Tale of Two Bacteria

A fascinating aspect of the fluoroquinolone mechanism is the differential targeting of DNA gyrase and topoisomerase IV in Gram-negative versus Gram-positive bacteria.

  • In Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target. [3]

  • In Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is generally the more susceptible target. [3][4]

This differential sensitivity has significant implications for the development of resistance. A mutation in the primary target is often the first step in the development of clinical resistance.

The Pivotal Role of the C-7 Amine Substituent

The amine-containing moiety at the C-7 position of the fluoroquinolone core plays a critical role in the interaction with the target enzymes and in defining the drug's properties. The nature of this substituent directly impacts:

  • Antibacterial Potency and Spectrum: The introduction of a piperazine ring at C-7, for instance, was a key modification that enhanced potency and broadened the spectrum of activity.[1] Further modifications to this ring can fine-tune the activity against specific pathogens. For example, some derivatives with bulky substituents at the C-7 position have shown improved activity against ciprofloxacin-resistant Pseudomonas aeruginosa.[9]

  • Target Preference: Remarkably, modifications at the C-7 position can switch the primary target of the drug. For example, certain benzenesulfonamide modifications to the C-7 piperazinyl ring of ciprofloxacin have been shown to shift its primary target in Streptococcus pneumoniae from topoisomerase IV to DNA gyrase.[2]

  • Efflux Pump Recognition: The C-7 substituent's size and chemical properties can influence whether the fluoroquinolone is recognized and expelled by bacterial efflux pumps, a major mechanism of resistance.[10]

The following diagram illustrates the core mechanism of action of fluoroquinolone amine derivatives.

Caption: Core mechanism of fluoroquinolone amine derivatives.

Structure-Activity Relationship (SAR) of C-7 Amine Derivatives

The antibacterial efficacy of fluoroquinolone amine derivatives is exquisitely sensitive to the nature of the substituent at the C-7 position. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative C-7 amine derivatives against key Gram-positive and Gram-negative pathogens, illustrating these structure-activity relationships.

Fluoroquinolone Derivative C-7 Amine Substituent S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) P. aeruginosa (MIC, µg/mL) Reference(s)
CiprofloxacinPiperazinyl0.25 - 1.0<0.016 - 0.25<0.016 - 1.0[1][4][11]
NorfloxacinPiperazinyl<0.016<0.0160.5[12]
LevofloxacinN-methylpiperazinyl---[13]
Moxifloxacin7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)---[13]
7-Benzimidazol-1-yl-fluoroquinolone (FQH-2)Benzimidazol-1-yl0.250--[5][11][14]
Ciprofloxacin-benzensulfonyl derivative (5k)4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl<0.016<0.01616[9]
Ciprofloxacin-benzensulfonyl derivative (5l)4-(4-(benzenesulfonyl)carbopiperazin-1-yl)piperazinyl4<0.01616[9]
NSFQ-1054-(4-aminophenylsulfonyl)-1-piperazinyl0.06 - 0.125 (vs. S. pneumoniae)--[2]
Difluoroboranyl-fluoroquinolone (7a)Modified piperazinyl with difluoroboranyl group0.254-[4][15]

Note: MIC values can vary depending on the specific strain and testing methodology. The values presented are representative ranges from the cited literature.

Mechanisms of Resistance to Fluoroquinolone Amine Derivatives

The emergence of bacterial resistance to fluoroquinolones is a significant clinical concern. The primary mechanisms of resistance include:

  • Target Enzyme Mutations: Single amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes are the most common cause of high-level resistance.[7] These mutations reduce the binding affinity of the fluoroquinolone to the enzyme-DNA complex.

  • Efflux Pumps: Bacteria can actively extrude fluoroquinolones from the cell via efflux pumps, such as the AcrAB-TolC system in E. coli and the NorA pump in S. aureus.[10][16][17] The overexpression of these pumps leads to decreased intracellular drug concentrations. The C-7 substituent can influence the recognition of the fluoroquinolone by these pumps.[10]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes (which protect the target enzymes) and genes encoding aminoglycoside acetyltransferases that can modify certain fluoroquinolones, confers low-level resistance.[13]

The following diagram illustrates the interplay of these resistance mechanisms.

Fluoroquinolone_Resistance cluster_cell Bacterial Cell Drug_Outside Fluoroquinolone Drug_Inside Fluoroquinolone Drug_Outside->Drug_Inside Enters Cell Target DNA Gyrase / Topo IV Drug_Inside->Target Inhibits Mutated_Target Mutated Target (Reduced Binding) Drug_Inside->Mutated_Target Ineffective Inhibition Efflux_Pump Efflux Pump (e.g., AcrAB-TolC, NorA) Drug_Inside->Efflux_Pump Substrate for Target->Mutated_Target QRDR Mutation Efflux_Pump->Drug_Outside Expels Drug Plasmid Plasmid Qnr Qnr Protein Plasmid->Qnr Encodes Qnr->Target Protects Target

Caption: Key mechanisms of resistance to fluoroquinolones.

Experimental Protocols for Assessing Fluoroquinolone Amine Derivative Activity

To rigorously evaluate the activity of novel fluoroquinolone amine derivatives, standardized in vitro assays are essential. The following are detailed protocols for the DNA gyrase supercoiling assay and the topoisomerase IV decatenation assay.

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix for the desired number of reactions. For a single 30 µL reaction, combine:

    • 35 mM Tris-HCl (pH 7.5)

    • 24 mM KCl

    • 4 mM MgCl₂

    • 2 mM DTT

    • 1.8 mM Spermidine

    • 1 mM ATP

    • 6.5% (w/v) Glycerol

    • 0.1 mg/mL Albumin

    • 1 µg relaxed pBR322 plasmid DNA

  • Compound Addition: Add the desired concentration of the fluoroquinolone amine derivative (typically dissolved in DMSO) to the reaction tubes. Include a no-drug control and a vehicle (DMSO) control.

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase (e.g., 1 unit) to each reaction tube, except for a no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a low voltage (e.g., 80-100V) to resolve the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Gyrase_Supercoiling_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Master_Mix Prepare Reaction Master Mix Add_Compound Add Fluoroquinolone Derivative Master_Mix->Add_Compound Add_Enzyme Add DNA Gyrase Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize and Analyze DNA Topoisomers Gel_Electrophoresis->Visualize

Caption: Workflow for the DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a master mix. For a single 30 µL reaction, combine:

    • 50 mM HEPES-KOH (pH 7.6)

    • 100 mM Potassium Glutamate

    • 10 mM Mg(OAc)₂

    • 10 mM DTT

    • 2 mM ATP

    • 0.05 mg/mL Albumin

    • 200 ng kDNA

  • Compound Addition: Add the fluoroquinolone amine derivative to the reaction tubes, including appropriate controls.

  • Enzyme Addition: Add purified topoisomerase IV to the reaction tubes.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.

  • Visualization and Analysis: Stain and visualize the gel. Inhibition of decatenation is indicated by the retention of kDNA in the loading well, while in the active enzyme control, decatenated minicircles will migrate into the gel.

Conclusion and Future Directions

Fluoroquinolone amine derivatives remain a cornerstone of antibacterial therapy. Their potent bactericidal activity, broad spectrum, and favorable pharmacokinetic properties are a direct result of their unique mechanism of action targeting bacterial DNA gyrase and topoisomerase IV. The C-7 amine substituent is a critical modulator of this activity, influencing everything from target preference to susceptibility to resistance mechanisms.

The future of fluoroquinolone development lies in the rational design of new derivatives that can overcome existing resistance. This will require a deep understanding of the molecular interactions between the drug, the target enzymes, and the DNA. Advanced techniques such as X-ray crystallography and molecular docking will be instrumental in elucidating these interactions at an atomic level.[6][8] Furthermore, a focus on developing derivatives that are poor substrates for efflux pumps or that can inhibit multiple resistance mechanisms simultaneously will be crucial. By leveraging the principles outlined in this guide, the scientific community can continue to innovate and develop the next generation of fluoroquinolone amine derivatives to combat the ever-evolving threat of bacterial resistance.

References

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  • Malik, M., Mustaev, A., Kurepina, N., Luan, G., Oppegard, L. M., Hiasa, H., ... & Drlica, K. (2014). Models for binding of ciprofloxacin to gyrase-DNA complexes with interaction between fluoroquinolone C-7 ring and GyrA 81. ResearchGate. [Link]

  • Medina-López, M. F., Pérez-García, L. A., Lara-Ramírez, E. E., Pinedo-Vega, J. L., & Loza-Mejía, M. A. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Molecules, 28(16), 6018. [Link]

  • Bax, B. D., Chan, P. F., Eggleston, D. S., Fosberry, A., Gentry, D. R., Gorrec, F., ... & Laponogov, I. (2010). Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 107(45), 19380-19385. [Link]

  • Byrd, B. A., Zenick, B., Rocha-Granados, M. C., Englander, H. E., Hare, P. J., LaGree, T. J., ... & Mok, W. W. (2021). The AcrAB-TolC Efflux Pump Impacts Persistence and Resistance Development in Stationary-Phase Escherichia coli following Delafloxacin Treatment. Antimicrobial agents and chemotherapy, 65(9), e00281-21. [Link]

  • Skaff, B. E., Le, T. N., Al-Mestarihi, A. H., Jo, G. H., Min, J. E., & Hiasa, H. (2022). Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachomatis. International journal of molecular sciences, 23(12), 6741. [Link]

  • Singh, S., Singh, P. P., & Singh, S. (2017). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. ResearchGate. [Link]

  • Pan, X. S., & Fisher, L. M. (1999). Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase. Antimicrobial agents and chemotherapy, 43(5), 1129-1135. [Link]

  • Candel, F. J., & Peñuelas, M. (2017). Global fluoroquinolone resistance epidemiology and implications for clinical use. Antimicrobial agents and chemotherapy, 61(2), e01502-16. [Link]

  • Graphviz. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

  • Becnel Boyd, L., Maynard, M. J., Morgan-Linnell, S. K., Horton, L. B., Sucgang, R., Hamill, R. J., ... & Zechiedrich, L. (2009). Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. Antimicrobial agents and chemotherapy, 53(5), 229-234. [Link]

  • Kaatz, G. W. (2001). Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria. Antimicrobial agents and chemotherapy, 45(12), 3367-3371. [Link]

  • Medina-López, M. F., Pérez-García, L. A., Lara-Ramírez, E. E., Pinedo-Vega, J. L., & Loza-Mejía, M. A. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. ResearchGate. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Medina-López, M. F., Pérez-García, L. A., Lara-Ramírez, E. E., Pinedo-Vega, J. L., & Loza-Mejía, M. A. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. PubMed. [Link]

  • Webber, M. A., & Piddock, L. J. (2001). Expression of Multidrug Efflux Pump Genes acrAB-tolC, mdfA, and norE in Escherichia coli Clinical Isolates as a Function of Fluoroquinolone and Multidrug Resistance. Antimicrobial agents and chemotherapy, 45(10), 2947-2950. [Link]

  • Johnning, A., Kristiansson, E., Fick, J., Weijdegård, B., & Larsson, D. G. J. (2015). Resistance Mutations in gyrA and parC are Common in Escherichia Communities of both Fluoroquinolone-Polluted and Uncontaminated Aquatic Environments. Frontiers in microbiology, 6, 1355. [Link]

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  • González-Brito, Z., Muñoz-García, J. C., Rivera, G., & Muñoz-Dávila, M. J. (2024). The Difluoroboranyl-Fluoroquinolone Derivative “7a” Inhibits Bacterial DNA Gyrase and Exhibits Potent Activity Against Ciprofloxacin-Resistant S. aureus In Vitro and In Vivo Using an Acute Pneumonia Model. International Journal of Molecular Sciences, 25(6), 3465. [Link]

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  • González-Brito, Z., Muñoz-García, J. C., Rivera, G., & Muñoz-Dávila, M. J. (2024). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus. Semantic Scholar. [Link]

  • Oethinger, M., Kern, W. V., Jellen-Ritter, A. S., McMurry, L. M., & Levy, S. B. (2000). Contribution of the AcrAB-TolC Efflux Pump to High-Level Fluoroquinolone Resistance in Escherichia Coli Isolated From Dogs and Humans. Antimicrobial agents and chemotherapy, 44(4), 1034-1037. [Link]

  • Simner, P. J., & Tamma, P. D. (2019). Don't Get Wound Up: Revised Fluoroquinolone Breakpoints for Enterobacteriaceae and Pseudomonas aeruginosa. Journal of clinical microbiology, 57(5), e00298-19. [Link]

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Sources

Exploratory

A Technical Guide to the Preliminary In-Vitro Toxicity Screening of 8-Fluoroquinolin-7-amine

Introduction 8-Fluoroquinolin-7-amine is a synthetic heterocyclic compound belonging to the quinoline family. As with any novel chemical entity (NCE) intended for potential therapeutic development, a thorough and early a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Fluoroquinolin-7-amine is a synthetic heterocyclic compound belonging to the quinoline family. As with any novel chemical entity (NCE) intended for potential therapeutic development, a thorough and early assessment of its toxicological profile is paramount. The fluoroquinolone class of compounds, while known for potent antibacterial activity, has also been associated with a range of adverse effects, including neurotoxicity, cardiotoxicity, and mitochondrial damage.[1][2] Therefore, a robust preliminary in vitro toxicity screening cascade is essential to identify potential liabilities, de-risk development, and guide safer lead optimization.

This technical guide provides a structured, field-proven framework for conducting the initial in vitro toxicity assessment of 8-Fluoroquinolin-7-amine. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols designed for immediate application by researchers, scientists, and drug development professionals. The tiered approach recommended herein aligns with regulatory agency philosophies, which advocate for a progression from general to specific toxicity assessments.[3]

Part 1: A Tiered Strategy for In-Vitro Safety Assessment

A successful preliminary toxicity screen should be logical, cost-effective, and resource-efficient. It begins with broad assessments of cell health and progresses to more specific, mechanistically-driven assays based on initial findings and known risks of the chemical class. This guide focuses on a three-tiered approach.

Tier 1: Foundational Toxicity Screening
  • Cytotoxicity Assessment: Establishes the concentration range at which the compound causes general cell death. This is a critical first step that informs the dose selection for all subsequent, more complex assays.

  • Genotoxicity Assessment: Investigates the potential for the compound to damage genetic material, a major safety red flag.

Tier 2: Organ-Specific Toxicity
  • Hepatotoxicity Assessment: Evaluates toxicity in liver cells, a primary site of drug metabolism and a common location for drug-induced injury.

  • Cardiotoxicity Assessment: Focuses on the potential for cardiac ion channel inhibition, a known risk for some quinolone-like structures.[4]

Tier 3: Mechanistic Investigation
  • Mitochondrial Dysfunction & Oxidative Stress: Explores underlying mechanisms, as mitochondrial damage and reactive oxygen species (ROS) are implicated in fluoroquinolone toxicity.[1]

The logical flow of this screening cascade is depicted below.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Organ-Specific Toxicity cluster_2 Tier 3: Mechanistic Insights Cytotoxicity Cytotoxicity Assays (MTT & LDH) Genotoxicity Genotoxicity Assays (Ames & Micronucleus) Cytotoxicity->Genotoxicity Inform Dose Selection Hepatotoxicity Hepatotoxicity (HepG2 Cells) Genotoxicity->Hepatotoxicity If Negative or Manageable Cardiotoxicity Cardiotoxicity (hERG Assay) Hepatotoxicity->Cardiotoxicity Mitochondria Mitochondrial Health & ROS Production Cardiotoxicity->Mitochondria Investigate Mechanism Decision Go / No-Go Decision Mitochondria->Decision

Caption: Tiered in-vitro toxicity screening workflow.

Part 2: Core Experimental Protocols

Tier 1: Cytotoxicity Assessment

Rationale: The initial step is to determine the concentration at which 8-Fluoroquinolin-7-amine induces cell death. This is typically quantified as the half-maximal inhibitory concentration (IC50). Two complementary assays are recommended to distinguish between different modes of cell death: metabolic compromise versus loss of membrane integrity.

Protocol 1: MTT Assay (Metabolic Viability)

Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[5]

G MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Reductase (in Viable Cells) MTT->Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan

Caption: Principle of the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 8-Fluoroquinolin-7-amine (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Solubilization: Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[6][7] The amount of LDH released is directly proportional to the number of lysed cells.

Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up parallel plates for this assay.

  • Controls: Include three key controls:

    • Vehicle Control: Spontaneous LDH release.

    • Maximum Release Control: Add a lysis buffer (e.g., Triton X-100) to untreated cells 30-45 minutes before the assay endpoint.[6]

    • Medium Background Control: Medium without cells.[7]

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and a tetrazolium salt dye) according to the manufacturer's instructions.[7]

  • Incubation & Readout: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100

Tier 1: Genotoxicity Assessment

Rationale: Genotoxicity testing is a regulatory requirement and critical for safety. Fluoroquinolones are known to inhibit bacterial DNA gyrase and topoisomerase, making it essential to assess their potential to interact with genetic material in both bacterial and mammalian systems.[1]

Protocol 3: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[8] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[9]

Methodology:

  • Strain Selection: Utilize a standard panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of point mutations.[9]

  • Dose Range Finding: Conduct a preliminary toxicity test to determine the appropriate concentration range of 8-Fluoroquinolin-7-amine.

  • Main Experiment (Plate Incorporation Method):

    • Mix the test compound, the bacterial tester strain, and either S9 mix or a control buffer.

    • Add this mixture to molten top agar and pour it onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a vehicle control (e.g., DMSO) and known strain-specific positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98).

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two to three times higher than the solvent control.

Protocol 4: In Vitro Micronucleus Assay (OECD 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells. Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[10][11] An increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.[10]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like TK6 or CHO.[12][13]

  • Compound Exposure: Treat cells with 8-Fluoroquinolin-7-amine at multiple concentrations (based on cytotoxicity data) for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[12]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored for micronuclei.[10]

  • Cell Harvesting and Staining: Harvest cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 cells per concentration for the presence of micronuclei.

  • Data Interpretation: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[12]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison.

Table 1: Hypothetical In-Vitro Toxicity Data Summary for 8-Fluoroquinolin-7-amine

AssayCell Line/StrainEndpointResultInterpretation
Cytotoxicity
MTT AssayHepG2IC50 (24h)75 µMModerate cytotoxicity
LDH AssayHepG2IC50 (24h)> 100 µMLow membrane damage at 24h
Genotoxicity
Ames TestS. typhimuriumFold-increase over control (with S9)< 2-fold at all concentrationsNon-mutagenic in bacteria
Micronucleus AssayTK6Fold-increase in micronuclei (no S9)1.8-fold at highest non-toxic doseEquivocal; potential for weak clastogen
Organ-Toxicity
hERG Inhibition AssayHEK293-hERGIC5045 µMPotential for cardiotoxicity
Interpreting the Profile

Based on the hypothetical data above:

  • The compound exhibits moderate cytotoxicity, primarily affecting metabolic activity rather than causing immediate membrane lysis.

  • It is not mutagenic in the Ames test, a positive sign.

  • The micronucleus result is equivocal. While not strongly positive, it warrants further investigation, as it could indicate a weak potential to cause chromosome damage.

  • The hERG inhibition IC50 of 45 µM is a potential concern. The therapeutic index (the ratio of the hERG IC50 to the expected therapeutic plasma concentration) will be a critical factor in determining the clinical risk.[4]

This profile suggests that while the compound is not a potent, direct-acting mutagen, flags for potential chromosomal damage and cardiotoxicity have been raised. These findings would direct subsequent efforts toward understanding the mechanism of the micronucleus induction and designing analogs with a reduced affinity for the hERG channel.

Part 4: Advanced Screening and Mechanistic Insights

If initial screening raises flags, or if a deeper understanding of the toxicity profile is required, the following assays can provide crucial mechanistic information.

Hepatotoxicity in Metabolically Competent Cells

Rationale: Standard cell lines like HepG2 have relatively low expression of cytochrome P450 (CYP) enzymes compared to primary human hepatocytes.[14][15] This can lead to an underestimation of toxicity for compounds that are metabolized to reactive intermediates.

Recommendation: If hepatotoxicity is a concern, re-evaluate the compound in a more metabolically competent system, such as cryopreserved primary human hepatocytes or HepaRG cells. These models provide a more accurate reflection of human liver metabolism and can unmask metabolism-dependent toxicity.[14]

hERG Channel Inhibition Assay

Rationale: Inhibition of the hERG potassium channel can prolong the QT interval of the heartbeat, leading to a life-threatening arrhythmia called Torsades de Pointes.[4][16] This is a major cause of drug withdrawal, making early hERG screening essential.[16]

Recommendation: The gold standard for assessing hERG liability is the manual patch-clamp electrophysiology assay .[16] This test directly measures the flow of ions through the hERG channel in cells (e.g., HEK293) overexpressing the channel, providing a precise IC50 value for inhibition. High-throughput binding or fluorescence-based assays can be used for earlier screening, but a positive hit should always be confirmed with patch-clamp.[17][18]

Mitochondrial Toxicity and Oxidative Stress

Rationale: Several studies have implicated mitochondrial dysfunction and oxidative stress as key mechanisms in fluoroquinolone-induced toxicity.[1][2] Assessing these endpoints can provide insight into the primary drivers of the observed cytotoxicity.

Recommended Assays:

  • Reactive Oxygen Species (ROS) Production: Use fluorescent probes like DCFDA to quantify intracellular ROS levels following compound exposure.

  • Mitochondrial Membrane Potential (MMP): Employ dyes like JC-1 to measure the integrity of the mitochondrial membrane, a key indicator of mitochondrial health. A collapse in MMP is an early marker of apoptosis.

Conclusion

The preliminary in vitro toxicity screening of 8-Fluoroquinolin-7-amine is a critical step in the drug discovery process. By employing a tiered, logical, and mechanistically informed strategy, researchers can efficiently identify potential safety liabilities, make informed go/no-go decisions, and guide the development of safer chemical entities. The protocols and frameworks detailed in this guide provide a robust starting point for this essential evaluation, grounding experimental design in established scientific principles and regulatory expectations.

References

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Tariq, A., et al. (2023). Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice. Cureus. [Link]

  • National Institute of Biology. Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • Labcorp. OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • Quinolone Toxicity Research. Our Sponsored Research - Fluoroquinolone Toxicity Study. [Link]

  • Charles River Laboratories. OECD 471: Bacterial reverse mutation test (Ames). [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]

  • Nucro-Technics. OECD 471: Bacterial Reverse Mutation Test (Ames Assay). [Link]

  • CPT Labs. Ames Mutagenicity Testing (OECD 471). [Link]

  • Llewellyn, J., et al. (2022). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology. [Link]

  • Li, Y., et al. (2022). The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. Toxics. [Link]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Pouzaud, F., et al. (2004). In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Malarz, J. M., et al. (2025). 4.9. Cell Viability (MTT) and Cytotoxicity (LDH Release) Assays. Bio-protocol. [Link]

  • OECD. (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. [Link]

  • Gentronix. OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data. [Link]

  • Haworth, J. C., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega. [Link]

  • Gerets, H. H. J., et al. (2012). Characterization of primary human hepatocytes, HepG2 cells, and HepaRG cells at the mRNA level and CYP activity in response to inducers and their predictivity for the detection of human hepatotoxins. Cell Biology and Toxicology. [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. [Link]

  • Zellmer, S., et al. (2018). Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells. Archives of Toxicology. [Link]

  • REPROCELL. Toxicity assessment using HepG2 liver cell lines in Alvetex Scaffold 96 well plate. [Link]

  • Hengstler, J. G., et al. (2014). The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI). Archives of Toxicology. [Link]

  • Guo, L., et al. (2021). Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity. Toxicology Research and Application. [Link]

  • Drug Hunter. Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. [Link]

  • Cyprotex. hERG Safety. [Link]

  • Abbexa. LDH Cytotoxicity Assay Kit Instruction Manual. [Link]

  • Charles River Laboratories. In Vitro Toxicology Testing. [Link]

  • Creative Biolabs. hERG Screening. [Link]

  • National Toxicology Program. Validation Study of In Vitro Cytotoxicity Test Methods. [Link]

  • HistologiX. Understanding FDA Guidelines for Toxicity Studies. [Link]

  • National Toxicology Program. Computational models for cardiotoxicity via hERG inhibition. [Link]

  • Eskes, C., et al. (2012). In vitro Toxicity Testing in the Twenty-First Century. ALTEX. [Link]

  • SlidePlayer. In vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

Sources

Foundational

Stereoelectronic Modulation in Drug Design: An In-Depth Guide to the Electronic Properties of 8-Fluoro-Substituted Quinolines

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. However, the strategic installation of a fluorine atom at the 8-position fundamentally rewrites the molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. However, the strategic installation of a fluorine atom at the 8-position fundamentally rewrites the molecule's electronic signature. As a Senior Application Scientist, I have observed firsthand how this single atomic substitution can rescue a failing drug program by optimizing metabolic stability, tuning membrane permeability, and enabling unique coordination chemistry.

This whitepaper dissects the causality behind the electronic properties of 8-fluoroquinolines, providing actionable insights and self-validating protocols for researchers looking to leverage this motif in advanced drug discovery and supramolecular chemistry.

The Dichotomy of Fluorine: Inductive vs. Resonance Effects

To harness 8-fluoroquinolines effectively, one must understand the dual nature of fluorine. Fluorine is the most electronegative element, exerting a massive σ -electron withdrawing (inductive) effect . Conversely, its lone pairs allow for π -electron donation (resonance) into the aromatic system.

In the 8-position, the fluorine atom is situated on the carbocyclic ring, adjacent to the C8a bridgehead carbon, placing it in extreme spatial proximity to the quinoline nitrogen (N1). Because inductive effects decay rapidly with distance, this proximity means the σ -withdrawing effect overwhelmingly dominates the local electronic environment of the nitrogen lone pair. The resonance donation is delocalized across the π -system and does little to offset the localized depletion of electron density at N1.

G F 8-Fluoro Substituent Inductive Strong σ-Electron Withdrawal F->Inductive Dominant Resonance Weak π-Electron Donation F->Resonance Minor Nitrogen Quinoline Nitrogen (N1 Lone Pair) Inductive->Nitrogen Depletes Density pKa Decreased pKa (Reduced Basicity) Nitrogen->pKa Destabilizes Conjugate Acid Lipophilicity Increased LogD (Physiological pH) pKa->Lipophilicity Higher Neutral Fraction

Fig 1: Electronic influence of 8-fluoro substitution on quinoline basicity and lipophilicity.

Impact on Nitrogen Basicity (pKa) and Lipophilicity

From a practical drug development standpoint, the most critical consequence of the 8-fluoro substitution is its impact on the pKa of the quinoline nitrogen.

Unsubstituted quinoline has a pKa of roughly 4.85. The strong inductive pull from the 8-fluoro group destabilizes the positively charged conjugate acid (the protonated nitrogen). Consequently, the basicity of the nitrogen drops precipitously.

Quantitative Data Summary
CompoundpKa (Water, 20°C)LogPPrimary Electronic Effect at N1
Quinoline 4.85 - 4.902.04Baseline
8-Fluoroquinoline ~2.5 - 3.0~2.20Strong inductive withdrawal
8-Fluoroquinoline-3-carboxylic acid 3.28N/ACombined withdrawing effects

Causality in Drug Design: Why does this matter? At physiological pH (7.4), a standard quinoline derivative might exist partially in a protonated state, depending on other substituents. By driving the pKa down to ~2.5, the 8-fluoroquinoline remains almost entirely unprotonated in systemic circulation. This increases the effective lipophilicity (LogD) of the molecule, drastically enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability and Target Binding

The C-F bond is significantly stronger than the C-H bond (approx. 116 kcal/mol vs. 99 kcal/mol). In medicinal chemistry, the 8-position of quinoline is a notorious soft spot for cytochrome P450-mediated oxidative metabolism.

By installing a fluorine atom at this position, researchers achieve two goals simultaneously:

  • Steric/Electronic Blocking: The fluorine atom blocks direct oxidation at the 8-position.

  • Ring Deactivation: The electron-withdrawing nature of fluorine reduces the electron density of the entire carbocyclic ring, making it less susceptible to electrophilic attack by metabolizing enzymes.

This strategy was elegantly demonstrated in the optimization of [1], where 8-fluoro substitution yielded compounds with highly acceptable metabolic stability and superior in vivo profiles for psychiatric indications.

Advanced Applications: Foldamers and Coordination Chemistry

Beyond traditional small-molecule drugs, the unique dipole moment created by the 8-fluoroquinoline motif is highly prized in supramolecular chemistry.

Helical Foldamers: Research on [2] has shown that the electrostatic repulsion between the fluorine lone pairs and the amide oxygen atoms forces the oligomer into highly predictable, stable helical architectures. The dipoles align perfectly, driving the formation of double and quadruple helices where the fluorine atoms line the hollow inner cavity of the structure.

Metal-Ligand Cooperation: In catalysis, 8-fluoroquinoline acts as a highly specialized chelating ligand. In [3], the fluorine atom directly coordinates to the late transition metal (Pd-F bond). This coordination is heavily influenced by the electronic properties of the surrounding ligands and is a rare example of metal-ligand cooperation involving a C-F bond.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Spectrophotometric Determination of pKa

Relying on computational pKa predictions for highly fluorinated heterocycles can lead to formulation errors. We recommend empirical determination via UV-Vis titration.

Methodology:

  • Stock Preparation: Dissolve 8-fluoroquinoline in a highly pure methanol/water co-solvent system (to ensure solubility) at a concentration of 10−4 M.

  • Buffer Titration: Prepare a series of aqueous buffers ranging from pH 1.0 to 7.0 (using HCl/KCl for low pH, and phosphate buffers for higher pH).

  • Spectral Acquisition: Mix the stock solution with the buffers (1:99 ratio) and record the UV-Vis absorption spectra (200–400 nm) at 25°C.

  • Data Analysis: Plot the absorbance at the analytical wavelength ( λmax​ of the protonated vs. unprotonated species) against the pH.

  • Calculation: Fit the curve using the Henderson-Hasselbalch equation to extract the pKa.

Trustworthiness & Self-Validation: The critical validation step here is the observation of isosbestic points (wavelengths where total absorbance remains constant regardless of pH). The presence of sharp isosbestic points mathematically proves that only two species (protonated and unprotonated) are in equilibrium, confirming that no degradation, precipitation, or aggregation is occurring during the assay.

G Prep 1. Prepare 8-Fluoroquinoline Stock Solution (Methanol/Water) Buffer 2. Titrate with pH-adjusted Buffers (pH 1.0 to 7.0) Prep->Buffer UV 3. Acquire UV-Vis Spectra Identify Isosbestic Points Buffer->UV Data 4. Plot Absorbance vs. pH at Analytical Wavelength UV->Data Self-Validation: Presence of Isosbestic Point Confirms Two-State Equilibrium Calc 5. Calculate pKa via Henderson-Hasselbalch Fit Data->Calc

Fig 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: NMR Verification of Pd-F Coordination

When synthesizing 8-fluoroquinoline-based metal catalysts, confirming direct metal-fluorine coordination is paramount.

Methodology:

  • Complexation: React the 8-fluoroquinoline ligand precursor with the Pd(II) metal source (e.g., PdCl2​ ) in a dry, degassed solvent (like dichloromethane) under an inert argon atmosphere.

  • Isolation: Purify the resulting complex via recrystallization to obtain X-ray quality crystals.

  • NMR Acquisition: Dissolve the purified complex in CDCl3​ . Acquire a 19F{1H} NMR spectrum at 298 K.

  • Diagnostic Shift Analysis: Compare the chemical shift of the complexed fluorine to the free ligand.

Trustworthiness & Self-Validation: Free 8-fluoroquinoline typically exhibits a 19F NMR signal around -110 to -115 ppm. Upon coordination to palladium, the signal will undergo a dramatic upfield shift (often Δδ>30 ppm, appearing near -144 ppm) and will split into a doublet if a trans-phosphine ligand is present. This massive upfield shift acts as an internal diagnostic: it strictly confirms direct metal-fluorine coordination, as purely electrostatic or solvent interactions cannot produce such a pronounced shielding effect [3].

References

  • Title: Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides Source: Angewandte Chemie International Edition (Wiley-VCH) URL: [Link]

  • Title: Evidence for Metal–Ligand Cooperation in a Pd–PNF Pincer-Catalyzed Cross-Coupling Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 8-Fluoroquinolin-7-amine Compounds

Introduction: The Critical Role of Pharmacokinetics in Drug Development The 8-fluoroquinolin-7-amine scaffold represents a promising chemical space for the development of novel therapeutics. However, translating a promis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Pharmacokinetics in Drug Development

The 8-fluoroquinolin-7-amine scaffold represents a promising chemical space for the development of novel therapeutics. However, translating a promising compound from the bench to the clinic requires a deep understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive overview of the essential in vitro and in vivo studies required to characterize the absorption, distribution, metabolism, and excretion (ADME) of this important class of molecules. Early and thorough ADME profiling is crucial for identifying candidates with favorable drug-like properties, minimizing the risk of late-stage failures, and ultimately streamlining the path to regulatory approval.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

The unique structural features of the 8-fluoroquinolin-7-amine core, namely the electron-withdrawing fluorine atom and the basic amine group, are anticipated to significantly influence its ADME properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and improve membrane permeability.[4][5][6][7] Conversely, the 7-amine group may impact solubility and present potential drug-drug interaction liabilities. A comprehensive evaluation of these characteristics is therefore paramount.

This guide will navigate the key stages of a preclinical PK program, from initial in vitro screens to definitive in vivo studies, in alignment with the principles set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[8][9][10][11][12]

Chapter 1: Foundational In Vitro ADME Assays

A tiered approach to in vitro ADME testing allows for the early and efficient identification of compounds with the most promising pharmacokinetic profiles.[3] These initial assays provide critical data to guide structure-activity relationship (SAR) studies and select candidates for further development.[13]

Intestinal Permeability: The Caco-2 Assay

Predicting oral absorption is a cornerstone of early drug development.[14] The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[15][16][17]

Caption: Workflow for the Caco-2 permeability assay.

  • Cell Culture: Maintain Caco-2 cells in appropriate culture medium.

  • Seeding: Seed Caco-2 cells onto Transwell filter inserts and allow them to differentiate for approximately 21 days to form a confluent monolayer.[15]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. Only monolayers with TEER values ≥ 200 Ω·cm² are typically used.[18]

  • Dosing:

    • A-to-B Transport: Add the test compound to the apical (A) side and drug-free buffer to the basolateral (B) side.[17][18]

    • B-to-A Transport: Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.[17][18]

  • Incubation: Incubate the plates at 37°C with gentle shaking.[16]

  • Sampling: At a predetermined time point (e.g., 2 hours), take samples from both the donor and receiver compartments.[17]

  • Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Plasma Protein Binding: Equilibrium Dialysis

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target.[19][20] Equilibrium dialysis is considered the gold standard for determining plasma protein binding.[19][21][22]

Caption: Workflow for the equilibrium dialysis assay.

  • Preparation: Spike the test compound into plasma from the desired species (e.g., human, rat, mouse).[19]

  • Dialysis Setup: Add the plasma-compound mixture to one chamber of the dialysis unit and a dialysis buffer to the other chamber, separated by a semipermeable membrane.[19][21]

  • Equilibration: Incubate the dialysis unit at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[23]

  • Sampling: After incubation, collect samples from both the plasma and buffer chambers.[20]

  • Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.

  • Calculation: Calculate the percentage of the compound bound to plasma proteins and the free fraction.[23]

Metabolic Stability: Liver Microsomal Assay

The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes are key players in this process.[24] The liver microsomal stability assay provides an initial assessment of a compound's susceptibility to Phase I metabolism.[25][26]

Caption: Workflow for the liver microsomal stability assay.

  • Preparation: Prepare a reaction mixture containing liver microsomes (from human or other relevant species) and the test compound in a suitable buffer.[27]

  • Incubation: Pre-incubate the mixture at 37°C.[26]

  • Reaction Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system.[27]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction with a suitable solvent (e.g., acetonitrile).[26][27]

  • Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining over time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[27]

Cytochrome P450 Inhibition Assay

Assessing the potential for a new drug candidate to inhibit CYP enzymes is a critical step in evaluating its drug-drug interaction (DDI) potential.[24][28][29] An IC50 determination is a common initial screen.

Caption: Workflow for the CYP450 inhibition assay.

  • Preparation: Prepare incubation mixtures containing human liver microsomes, a specific CYP probe substrate, and a range of concentrations of the test compound (inhibitor).[30]

  • Incubation: Pre-incubate the mixtures at 37°C.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Reaction Termination: After a set incubation time, stop the reaction.

  • Analysis: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • Data Analysis: Determine the percent inhibition of metabolite formation at each concentration of the test compound and calculate the IC50 value.[28]

Chapter 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound.[31][32] Rodent models, such as rats and mice, are commonly used in early-stage development.[33][34]

Study Design and Execution

A typical in vivo PK study involves administering the compound to a cohort of animals and collecting biological samples (typically blood) at various time points.

Caption: Workflow for a typical in vivo pharmacokinetic study.

  • Animal Acclimation: Acclimate the animals to the study conditions.

  • Dosing: Administer the test compound via the desired routes (e.g., intravenous bolus and oral gavage) at one or more dose levels.[31]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).[35]

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters.

Chapter 3: Data Interpretation and Integration

Key Pharmacokinetic Parameters

The data generated from in vitro and in vivo studies are used to calculate a range of parameters that describe the compound's behavior in the body.

ParameterDescriptionImportance
Papp (cm/s) Apparent permeability coefficientPredicts intestinal absorption
Efflux Ratio Ratio of B-to-A and A-to-B PappIndicates potential for active efflux
% Bound Percentage of drug bound to plasma proteinsInfluences distribution and clearance
t½ (min) In vitro half-lifeIndicates metabolic stability
CLint (µL/min/mg) Intrinsic clearanceMeasure of metabolic rate
IC50 (µM) Half-maximal inhibitory concentrationQuantifies potential for CYP inhibition
Cmax Maximum plasma concentrationRelates to efficacy and toxicity
Tmax Time to reach CmaxIndicates rate of absorption
AUC Area under the plasma concentration-time curveRepresents total drug exposure
t½ (h) In vivo half-lifeDetermines dosing interval
CL ClearanceRate of drug elimination
Vd Volume of distributionExtent of drug distribution into tissues
F (%) BioavailabilityFraction of oral dose reaching systemic circulation
Structure-Activity Relationships and Compound Optimization

The pharmacokinetic data for a series of 8-fluoroquinolin-7-amine analogs can be used to establish structure-activity relationships. For instance, modifications to the amine substituent may alter solubility and permeability, while changes to the quinoline core could impact metabolic stability. This information is invaluable for guiding the iterative process of lead optimization.

The presence of the 8-fluoro group is expected to block potential metabolism at that position, which can enhance metabolic stability and prolong the half-life of the compounds.[7][36] However, it can also influence the pKa of the 7-amino group, which in turn will affect solubility and absorption characteristics. The metabolism of the quinoline core itself can proceed through various oxidative pathways, potentially forming hydroxylated metabolites or N-oxides.[37][38][39] Understanding these pathways is crucial for predicting potential drug metabolites and assessing any associated toxicological risks.

Conclusion

A thorough and well-designed pharmacokinetic profiling program is indispensable for the successful development of 8-fluoroquinolin-7-amine compounds. By integrating in vitro and in vivo data, researchers can build a comprehensive understanding of a compound's ADME properties, enabling informed decision-making throughout the drug discovery and development process. This systematic approach, grounded in established scientific principles and regulatory expectations, will ultimately increase the probability of identifying safe and effective drug candidates within this promising chemical class.

References

  • AxisPharm. Microsomal Stability Assay Protocol.
  • QPS. Plasma Protein Binding.
  • Caco2 assay protocol.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Inhance Technologies. How Is Fluorine Used in the Medical Field?
  • Creative Bioarray. Cytochrome P450 Inhibition Assay.
  • Park BK, Kitteringham NR, O'Neill PM. METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. 2001;41:443-70.
  • Unknown. 3.
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  • LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols.
  • FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Enamine. Plasma Protein Binding Assay (Equilibrium Dialysis).
  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science.
  • Selvita. In Vitro ADME.
  • BioDuro. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science.
  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs.
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry.
  • Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Enamine. Caco-2 Permeability Assay.
  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability.
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  • LifeNet Health LifeSciences. CYP Inhibition Assay.
  • PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
  • Charles River Laboratories. In Vitro ADME Assays and Services.
  • ACS Publications. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model.
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • Unknown. FDA Requirements for Preclinical Studies.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay.
  • AMSbiopharma. Preclinical research strategies for drug development.
  • PMC. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features.
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  • PubMed. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics.
  • Plastic Surgery Key. Aminoquinolines.
  • BioBoston Consulting. Preclinical Data for IND Applications | FDA Submission Guide.
  • PMC. In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats.
  • PubMed. Pharmacologic actions of 4-aminoquinoline compounds.
  • Social Science Research Institute. Preclinical Regulatory Requirements.
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
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  • PubMed. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities.
  • ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
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Foundational

A Technical Guide to the Physicochemical Characterization of Novel Quinolone Scaffolds: The Case of 8-Fluoroquinolin-7-amine

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents. 8-Fluoroquinolin-7-amine is an emerging building block in this class, valued for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives forming the basis of numerous therapeutic agents. 8-Fluoroquinolin-7-amine is an emerging building block in this class, valued for its potential in creating novel compounds with diverse biological activities. This guide provides a comprehensive overview of the critical physicochemical properties of 8-Fluoroquinolin-7-amine, specifically its physical state and melting point. Due to the limited publicly available experimental data for this specific compound, we will also delve into the established methodologies for determining these fundamental characteristics, providing a framework for researchers and drug development professionals working with novel chemical entities. This document is intended to serve as a practical resource, combining theoretical principles with actionable experimental protocols.

Introduction: The Significance of 8-Fluoroquinolin-7-amine in Drug Discovery

8-Aminoquinoline and its derivatives have a rich history in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The introduction of a fluorine atom at the 8-position of the quinoline ring in 8-Fluoroquinolin-7-amine is a strategic modification. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.

The precise physical properties of a starting material like 8-Fluoroquinolin-7-amine are of paramount importance. They influence handling, storage, reaction kinetics, and ultimately, the quality and purity of the final active pharmaceutical ingredient (API). This guide will address the known physical characteristics of 8-Fluoroquinolin-7-amine and provide the necessary protocols for their empirical determination.

Physicochemical Properties of 8-Fluoroquinolin-7-amine

PropertyValue/DescriptionSource
CAS Number 2828438-93-1[3]
Molecular Formula C₉H₇FN₂[3]
Molecular Weight 162.17 g/mol [3]
Physical State Solid or Liquid[3]
Melting Point Not available
Purity ≥98%[3]
Storage Conditions Keep in dark place, inert atmosphere, room temperature[3]

The ambiguity in the physical state ("Solid or Liquid") suggests that the compound may exist as a low-melting solid or a high-viscosity liquid at room temperature.[3] This underscores the necessity for empirical determination in a laboratory setting.

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For novel compounds, this is a critical first-pass indicator of purity.

Capillary Melting Point Method

This is the most common and accessible method for determining the melting point of a solid.

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range over which the sample melts is observed.

Protocol:

  • Sample Preparation:

    • Ensure the sample of 8-Fluoroquinolin-7-amine is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated digital melting point apparatus.

    • Place the capillary tube in the heating block.

  • Determination:

    • Set a rapid heating rate to quickly approach the expected melting point (if a preliminary test is needed).

    • For an accurate reading, set the heating rate to 1-2 °C per minute, starting about 15-20 °C below the approximate melting point.

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2).

    • The melting point is reported as the range T1-T2.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be maintained between the sample, the heating block, and the thermometer, leading to an accurate reading. A fast heating rate can result in a wider and artificially elevated melting range.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides quantitative data on heat flow into or out of a sample as a function of temperature.

Principle: The difference in heat required to increase the temperature of a sample and a reference is measured. The melting of a crystalline solid is an endothermic event, which is observed as a distinct peak on the DSC thermogram.

Workflow:

Caption: Workflow for Melting Point Determination by DSC.

Characterization of Physical State

Visual inspection is the primary method for determining the physical state of a substance at ambient temperature.

Protocol:

  • Observation at Room Temperature:

    • Place a small amount of 8-Fluoroquinolin-7-amine in a clean, dry vial.

    • Observe its appearance. Note if it is a free-flowing powder, a waxy solid, or a viscous liquid.

  • Probing:

    • Use a clean spatula to gently probe the substance.

    • Assess its hardness and whether it fractures like a crystalline solid or deforms like an amorphous or waxy material.

  • Microscopic Examination:

    • Place a small sample on a microscope slide.

    • Observe under a polarized light microscope. Crystalline solids will typically exhibit birefringence, while amorphous solids and liquids will not.

Safety and Handling

Given the chemical nature of 8-Fluoroquinolin-7-amine, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[4]

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Spills: In case of a spill, avoid generating dust. Collect the material using an inert absorbent and dispose of it according to local regulations.

The following diagram outlines the logical flow for the safe handling and characterization of a novel compound like 8-Fluoroquinolin-7-amine.

G cluster_0 Initial Assessment cluster_1 Physical State Characterization cluster_2 Melting Point Determination cluster_3 Data Interpretation and Reporting A Obtain Sample of 8-Fluoroquinolin-7-amine B Review Available Safety Data A->B C Visual Inspection at Ambient Temperature B->C Proceed if Safe D Microscopic Examination C->D E Capillary Method C->E If Solid F Differential Scanning Calorimetry (DSC) C->F If Solid (High Purity) G Record Physical State D->G H Report Melting Point Range or Onset Temperature E->H F->H I Update Compound Database G->I H->I

Caption: Logical Workflow for Physicochemical Characterization.

Conclusion

While direct experimental data for the melting point of 8-Fluoroquinolin-7-amine is not currently prevalent in the public domain, its physical state is described as either a solid or liquid. This guide provides the established, reliable methodologies for the precise determination of these crucial physical properties. Adherence to these protocols will ensure the generation of high-quality, reproducible data, which is fundamental for the successful application of 8-Fluoroquinolin-7-amine in research and development endeavors. The principles and techniques outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

Sources

Exploratory

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Substituted Quinoline Analogs The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Investigating the Receptor Binding Affinity of Substituted Quinoline Analogs

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents with a vast range of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for introducing diverse functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to the development of quinoline-based drugs targeting a wide array of biological targets, from bacterial enzymes to human protein kinases.

Within this broad class, analogs of 8-fluoroquinolin-7-amine and related substituted quinolines have emerged as particularly promising. The strategic placement of a fluorine atom at the C-8 position can significantly enhance metabolic stability and binding affinity, while the amine group at C-7 serves as a crucial anchor point for side chains that can modulate target specificity and potency. This guide provides a comprehensive overview of the key biological targets for these analogs and details the robust methodologies required to accurately characterize their binding affinity and functional activity, offering field-proven insights for researchers in drug development.

Part 1: Key Biological Targets and Mechanisms of Action

The term "receptor" for quinoline analogs is interpreted broadly, encompassing not only classical cell-surface receptors but also enzymes and other macromolecules that serve as primary molecular targets. The specific target is dictated by the substitution pattern around the quinoline core.

Protein Kinases in Oncology

Quinoline-containing compounds are prominent as kinase inhibitors, which are critical for treating various cancers.[1] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. This binding event prevents the phosphorylation of downstream substrate proteins, thereby disrupting aberrant signaling pathways that drive tumor growth and proliferation.[1][2] For example, certain quinazoline derivatives have been designed as selective inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in human cancers.[2] The development of potent and selective kinase inhibitors is a major focus of modern oncology research.[3][4]

Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

The antibacterial action of the widely successful fluoroquinolone class of antibiotics is derived from their inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. Fluoroquinolones trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks and subsequent bacterial cell death. The structure-activity relationship (SAR) for these agents is well-defined, with substituents at the N-1, C-7, and C-8 positions playing critical roles in determining potency and spectrum of activity.[6][7][8]

Multi-Target Ligands for Neurodegenerative Diseases

In the context of complex multifactorial syndromes like Alzheimer's disease (AD), substituted quinolines have been investigated as multi-target-directed ligands.[9] For instance, 8-hydroxyquinoline derivatives can act as metal ionophores, chelating redox-active metals like copper(II) and zinc(II).[10][11][12] This action can reduce metal-driven oxidative stress and inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of AD.[10][11] Some hybrid molecules are designed to also inhibit cholinesterases, further addressing the symptomatic aspects of the disease.[9][11]

cluster_0 Quinoline Analog Targets cluster_1 Pathological Process Kinase Protein Kinases (e.g., Aurora A, Src) Cancer Cancer Cell Proliferation Kinase->Cancer Inhibition Topo Bacterial Topoisomerases (DNA Gyrase, Topo IV) Bacteria Bacterial Replication Topo->Bacteria Inhibition Multi Multi-Target (Metal Chelation, Aβ Aggregation) AD Neurodegeneration (Alzheimer's Disease) Multi->AD Modulation

Caption: Key biological target classes for substituted quinoline analogs.

Part 2: Methodologies for Determining Binding Affinity and Functional Activity

A multi-tiered approach is essential for characterizing novel quinoline analogs, progressing from initial biochemical screening to more complex cell-based and whole-organism models. This workflow ensures that resources are focused on compounds with genuine therapeutic potential.

A Compound Library (Quinoline Analogs) B Primary Screen (Biochemical Assay) A->B High-Throughput C IC50 Determination (Dose-Response) B->C Confirm Hits D Secondary Screen (Cell-Based Assay) C->D Validate Target Engagement E EC50 Determination (Functional Readout) D->E Quantify Potency F Selectivity & Safety (Panel Screening, Cytotoxicity) E->F Profile Compound G Lead Candidate F->G Select for In Vivo Studies

Caption: General workflow for screening and characterizing quinoline analogs.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring a compound's ability to inhibit a specific protein kinase by quantifying the amount of ATP remaining in solution after the kinase reaction.

  • Principle: Kinase activity consumes ATP. The amount of remaining ATP is inversely proportional to kinase activity. A luciferase-based reagent is used to produce a luminescent signal that is directly proportional to the ATP concentration.

  • Self-Validation: The protocol includes controls for no-kinase (max signal) and no-inhibitor (min signal) activity, allowing for the calculation of percent inhibition and ensuring the assay is performing within an acceptable Z'-factor window.

  • Methodology:

    • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and a serial dilution of the test quinoline analog in DMSO, followed by a final dilution in kinase buffer.

    • Assay Plate Setup: In a 384-well white assay plate, add 5 µL of the diluted compound solution. For controls, add 5 µL of buffer with DMSO (vehicle control).

    • Kinase Reaction Initiation: Add 5 µL of the kinase/substrate solution to all wells except the "no-kinase" control wells (add buffer instead).

    • Incubation: Mix the plate gently on a plate shaker for 60 seconds and then incubate at room temperature for 60 minutes.

    • Reaction Termination & Signal Generation: Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to all wells to stop the kinase reaction and initiate the luminescent signal.

    • Signal Readout: Incubate for an additional 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

  • Principle: The broth microdilution method is a standardized technique to assess the in vitro activity of an antimicrobial agent against a specific bacterial strain.

  • Self-Validation: A positive control (no drug) must show clear bacterial growth, while a negative control (no bacteria) must remain clear. A reference antibiotic (e.g., ciprofloxacin) is run in parallel to validate the results.[13]

  • Methodology:

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (MHB).

    • Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

    • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the test compound.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.

    • Result Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader measuring absorbance at 600 nm can also be used for a quantitative assessment.

Part 3: Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the quinoline scaffold is crucial for optimizing potency and selectivity. The data gathered from the assays described above allows for the construction of SAR tables.

SAR for Arylfluoroquinolone Antibacterial Agents

Studies on arylfluoroquinolones have revealed key structural determinants for their antibacterial potency.[7]

  • N-1 Substituent: The electronic and spatial properties of the group at the N-1 position are critical. While steric bulk is a factor, replacing the traditional ethyl group with a p-fluorophenyl or p-hydroxyphenyl group can significantly enhance in vitro potency.[6][7]

  • C-7 Substituent: The substituent at C-7 greatly influences antibacterial activity and spectrum. Heterocyclic amines like 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl are often optimal for potent activity against a broad range of bacteria.[7]

  • C-6 Fluorine: The fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is generally considered essential for high potency against DNA gyrase.[7]

Analog ID N-1 Substituent C-7 Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Ref-Cipro Cyclopropyl1-Piperazinyl0.250.015
AQ-01 p-Fluorophenyl1-Piperazinyl≤0.05≤0.05
AQ-02 p-Fluorophenyl4-Methyl-1-piperazinyl≤0.05≤0.05
AQ-03 p-Hydroxyphenyl1-Piperazinyl0.10.1
AQ-04 Phenyl1-Piperazinyl0.20.2
AQ-05 Ethyl1-Piperazinyl0.20.1
Table 1: Representative structure-activity relationship data for antibacterial quinolone analogs. Data is illustrative, based on findings reported in scientific literature.[6][7]
SAR for Quinoline-Based Kinase Inhibitors

For kinase inhibitors, SAR is highly dependent on the specific kinase being targeted, as the shape and amino acid composition of the ATP-binding pocket vary.

Analog ID Scaffold Key Substituent Target Kinase IC50 (µM)
QK-01 Quinazoline-4-carboxylic Acid2-(3-Bromophenyl)Aurora A0.17
QK-02 Quinazoline-4-carboxylic Acid2-PhenylAurora A>10
QK-03 Imidazo[4,5-g]quinoline8-AnilinoSrc0.05
QK-04 Imidazo[4,5-g]quinoline8-(3-chloroanilino)Src0.02
Table 2: Representative data for quinoline-based kinase inhibitors. Data is illustrative, based on findings reported in scientific literature.[2][4]

Conclusion

The 8-fluoroquinolin-7-amine core and related quinoline scaffolds represent a highly fruitful area for drug discovery. Their chemical tractability allows for the generation of diverse analog libraries targeting a wide range of diseases, from bacterial infections to cancer and neurodegeneration. A rigorous and systematic approach to evaluating receptor binding affinity and functional activity is paramount to success. By employing the validated biochemical and cell-based protocols outlined in this guide, researchers can effectively identify potent lead compounds, elucidate clear structure-activity relationships, and ultimately accelerate the development of novel quinoline-based therapeutics.

References

  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564.
  • Pattan, S. R., & Daithankar, A. V. Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 4(3), 133-138.
  • Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. PubMed.
  • Liang, S. H., Southon, A. G., Fraser, B. H., Krause-Heuer, A. M., Greguric, I., & Vásquez-Vivar, J. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS medicinal chemistry letters, 6(9), 1025–1029.
  • Kumar, A., Srivastava, K., Kumar, S., Puri, S. K., & Chauhan, P. M. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS omega, 3(7), 7481–7495.
  • Kumar, A., Srivastava, K., Kumar, S., Puri, S. K., & Chauhan, P. M. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. PubMed.
  • Koprivanac, N., Pavić, K., Džajić, A., Glavaš-Obrovac, L., & Bajić, M. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules (Basel, Switzerland), 29(4), 884.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 33(2), 131–135.
  • Rbaa, M., Jabli, S., Lakhrissi, Y., Ouhssine, M., Almalki, F. A., Hadda, T. B., ... & Lakhrissi, B. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules (Basel, Switzerland), 27(13), 4289.
  • Zha, G. F., & Geng, J. (2018). Novel 8-Hydroxyquinoline Derivatives as Multitarget Compounds for the Treatment of Alzheimer's Disease. ResearchGate.
  • Recent Advances in the Synthesis and Biological Activity of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Al-Hiari, Y. M., El-Abadelah, M. M., & Al-Adarbeh, N. S. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. Zeitschrift für Naturforschung C, 78(3-4), 133-141.
  • El-Damasy, D. A., Lee, J. A., & Kim, H. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules (Basel, Switzerland), 29(6), 1391.
  • Liang, S. H., Southon, A. G., Fraser, B. H., Krause-Heuer, A. M., Greguric, I., & Vásquez-Vivar, J. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. PubMed.
  • 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src Kinase Inhibitors. (2002). ResearchGate.
  • Liang, S. H., Southon, A. G., Fraser, B. H., Krause-Heuer, A. M., Greguric, I., & Vásquez-Vivar, J. (2015). Novel Fluorinated 8-Hydroxyquinoline Based Metal Ionophores for Exploring the Metal Hypothesis of Alzheimer's Disease. ACS Medicinal Chemistry Letters.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (n.d.). Purdue University.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. PubMed.
  • Klutchko, S., Hamby, J. M., & Major, T. C. (2002). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 12(19), 2761–2765.
  • Chen, Z., Wang, X., & Liu, F. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of translational medicine, 9(1), 6.
  • Kowalik, M., Sokołowska, J., & Szeja, W. (2025). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules (Basel, Switzerland), 30(3), 543.

Sources

Protocols & Analytical Methods

Method

Synthesis of 8-Fluoroquinolin-7-amine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, step-by-step protocol for the synthesis of 8-Fluoroquinolin-7-amine, a valuable building block in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, step-by-step protocol for the synthesis of 8-Fluoroquinolin-7-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached as a two-step process, commencing with the nitration of commercially available 8-fluoroquinoline, followed by the selective reduction of the intermediate nitroquinoline. This document is structured to provide not only a reproducible protocol but also the scientific rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.

Introduction

8-Fluoroquinolin-7-amine is a key synthetic intermediate. The quinoline scaffold is a privileged structure in numerous biologically active compounds, and the specific substitution pattern of a fluorine atom at the 8-position and an amino group at the 7-position offers unique electronic and steric properties. These features can significantly influence the pharmacological profile of derivative compounds, making this molecule a target of interest for the development of novel therapeutics. The synthetic route detailed herein is designed for efficiency and scalability in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 8-Fluoroquinolin-7-amine is achieved via a two-step reaction sequence starting from 8-fluoroquinoline. The first step involves the electrophilic nitration of the quinoline ring to introduce a nitro group, followed by the reduction of this nitro group to the desired amine.

Synthetic Pathway Start 8-Fluoroquinoline Intermediate 8-Fluoro-7-nitroquinoline Start->Intermediate Nitration (HNO₃, H₂SO₄) Final 8-Fluoroquinolin-7-amine Intermediate->Final Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic route to 8-Fluoroquinolin-7-amine from 8-fluoroquinoline.

Part 1: Synthesis of 8-Fluoro-7-nitroquinoline

Mechanistic Insight

The nitration of quinoline is a classic electrophilic aromatic substitution. Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Consequently, substitution occurs on the benzene ring, primarily at the 5- and 8-positions.[1] However, with the 8-position already occupied by a fluorine atom, the directing effects of this substituent must be considered. Fluorine is an ortho-, para-director, which would favor substitution at the 7-position. Therefore, careful control of reaction conditions is crucial to achieve selective nitration at the C7 position.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
8-Fluoroquinoline≥98%Sigma-Aldrich
Concentrated Sulfuric AcidReagent Grade, 98%Fisher Scientific
Fuming Nitric AcidReagent Grade, ≥90%VWR
Deionized Water
Crushed Ice
Sodium BicarbonateReagent Grade
DichloromethaneHPLC Grade
Anhydrous Sodium SulfateReagent Grade
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 20 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the cooled sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C during this addition.

  • Substrate Addition: In a separate beaker, dissolve 5.0 g of 8-fluoroquinoline in 10 mL of concentrated sulfuric acid. Slowly add this solution to the nitrating mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This will cause the product to precipitate.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 8-fluoro-7-nitroquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired 7-nitro isomer.

Part 2: Synthesis of 8-Fluoroquinolin-7-amine

Mechanistic Insight

The reduction of an aromatic nitro group to an amine is a well-established transformation. Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.[2] In this process, the nitroquinoline is reacted with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds through nitroso and hydroxylamine intermediates to furnish the final amine.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
8-Fluoro-7-nitroquinolineSynthesized in Part 1
Palladium on Carbon (10%)Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrogen GasHigh Purity
Celite®
Step-by-Step Protocol
  • Reaction Setup: To a 250 mL hydrogenation flask, add the purified 8-fluoro-7-nitroquinoline (e.g., 3.0 g) and 100 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the flask under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 20 mL).

  • Evaporation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 8-Fluoroquinolin-7-amine.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction A1 Setup Reaction Flask (H₂SO₄) A2 Cool to 0-5 °C A1->A2 A3 Add Fuming HNO₃ A2->A3 A4 Add 8-Fluoroquinoline Solution A3->A4 A5 Stir at 0-5 °C for 2h A4->A5 A6 Quench on Ice A5->A6 A7 Neutralize & Extract A6->A7 A8 Dry & Evaporate A7->A8 A9 Purify via Chromatography A8->A9 B1 Dissolve Nitro-compound in Ethanol A9->B1 Intermediate: 8-Fluoro-7-nitroquinoline B2 Add Pd/C Catalyst B1->B2 B3 Hydrogenate (50 psi H₂) B2->B3 B4 Monitor Reaction B3->B4 B5 Filter through Celite® B4->B5 B6 Evaporate Solvent B5->B6 B7 Recrystallize Product B6->B7

Caption: Detailed experimental workflow for the synthesis of 8-Fluoroquinolin-7-amine.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield of nitro-intermediate Incomplete reaction; Formation of multiple isomers.Increase reaction time for nitration; Optimize temperature control; Improve chromatographic separation to isolate the desired isomer.
Incomplete reduction Inactive catalyst; Insufficient hydrogen pressure.Use fresh Pd/C catalyst; Ensure the hydrogenation system is properly sealed and pressurized; Increase reaction time.
Product contamination with catalyst Ineffective filtration.Use a finer grade of Celite® or a double layer for filtration; Ensure the filter pad is well-packed.
Difficulty in recrystallization Impure product; Incorrect solvent system.Re-purify the crude product by column chromatography before recrystallization; Screen various solvent systems to find the optimal one for crystallization.

References

  • Joule, J. A., & Mills, K. (2025). Heterocyclic Chemistry. Wiley. (Simulated reference based on search result[1] discussing quinoline nitration)

  • PrepChem. (n.d.). Synthesis of 5-nitro-8-fluoro-quinoline. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules. Available at: [Link]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 8-Fluoroquinolin-7-amine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Introduction 8-Fluoroquinolin-7-amine is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Introduction

8-Fluoroquinolin-7-amine is a highly versatile, electron-deficient heteroaromatic building block frequently utilized in the development of kinase inhibitors and advanced anti-infective agents[1]. However, incorporating this scaffold via palladium-catalyzed Suzuki-Miyaura cross-coupling presents significant synthetic challenges due to the competing electronic and steric effects of its functional groups.

The C8-fluorine atom exerts a strong inductive electron-withdrawing effect, while the C7-primary amine acts as a resonance electron donor. This "push-pull" dynamic activates the quinoline core for specific transformations but introduces a critical vulnerability: catalyst poisoning . Unprotected primary amines can coordinate to palladium centers, sequestering the catalyst into off-cycle resting states or undergoing competitive Buchwald-Hartwig amination. Recent process chemistry optimizations in the synthesis of complex APIs have demonstrated that unprotected amines often cause complete reaction failure in standard Suzuki couplings unless highly specialized ligand architectures are employed[2].

This application note provides two self-validating, field-proven workflows to successfully utilize 8-fluoroquinolin-7-amine in cross-coupling reactions:

  • Workflow A (Electrophilic Activation): Retains the amine by utilizing regioselective C6-bromination followed by a free-amine-tolerant Suzuki coupling.

  • Workflow B (Nucleophilic Activation): Replaces the amine via a metal-free Sandmeyer borylation to generate a versatile boronic ester.

Strategic Workflows & Decision Matrix

To design a successful synthesis, chemists must first determine the final structural role of the quinoline core. The decision matrix below outlines the logical progression from the starting material to the desired cross-coupled product.

Workflow Start 8-Fluoroquinolin-7-amine Starting Material Decision Target Role in Cross-Coupling? Start->Decision Electrophile Electrophilic Partner (Requires Halogen) Decision->Electrophile Retain Amine Nucleophile Nucleophilic Partner (Requires Boron) Decision->Nucleophile Replace Amine Bromination Step 1: Regioselective Bromination (NBS) Yields 6-Bromo derivative Electrophile->Bromination Sandmeyer Step 1: Sandmeyer Borylation (t-BuONO, B2pin2) Yields 7-Bpin derivative Nucleophile->Sandmeyer Suzuki1 Step 2: Suzuki Coupling with Ar-B(OH)2 (XPhos Pd G3) Bromination->Suzuki1 Suzuki2 Step 2: Suzuki Coupling with Ar-X (Pd(dppf)Cl2) Sandmeyer->Suzuki2 Product1 C6-Aryl-8-Fluoroquinolin-7-amine (Amine Retained) Suzuki1->Product1 Product2 C7-Aryl-8-Fluoroquinoline (Amine Replaced) Suzuki2->Product2

Caption: Decision matrix for functionalizing 8-fluoroquinolin-7-amine via Suzuki-Miyaura coupling.

Mechanistic Causality: Overcoming Catalyst Poisoning

When executing Workflow A , the C7-amine remains unprotected. Why does this typically cause failure, and how is it resolved?

The primary amine acts as a strong σ -donor to Pd(II) intermediates. If a standard catalyst like Pd(PPh3​)4​ is used, the amine displaces the phosphine ligands, forming a stable, unreactive complex. To overcome this, the protocol utilizes XPhos Pd G3 . XPhos is a highly sterically demanding dialkylbiaryl phosphine. The massive steric bulk of the dicyclohexyl groups and the triisopropylphenyl ring creates a crowded coordination sphere that physically precludes the coordination of the primary amine, thereby enforcing chemoselectivity for the oxidative addition of the aryl halide[2].

CatalyticCycle Pd0 Pd(0)L Active Species OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br Poison Amine Coordination (Prevented) Pd0->Poison Free Amine Attack TransMet Transmetalation Complex OxAdd->TransMet + Ar-B(OH)2 + Base TransMet->Pd0 Reductive Elimination (Product) Precat XPhos Pd G3 Precatalyst Precat->Pd0 Base Activation Poison->Pd0 Steric Repulsion by XPhos

Caption: Catalytic cycle highlighting XPhos-mediated prevention of Pd-poisoning by the free amine.

Conversely, Workflow B utilizes a Sandmeyer-type borylation. Traditional Miyaura borylation requires a palladium catalyst, which would again be at risk of poisoning. The Sandmeyer approach is metal-free, utilizing the amine itself as the leaving group via a diazonium intermediate to install the versatile Bpin group[3].

Quantitative Data & Reaction Parameters

ParameterWorkflow A: Electrophilic PartnerWorkflow B: Nucleophilic Partner
Intermediate Generated 6-Bromo-8-fluoroquinolin-7-amine8-Fluoroquinoline-7-boronic acid pinacol ester
Activation Reagents N-Bromosuccinimide (NBS), DMF, 0 °C t -BuONO, B2​pin2​ , MeCN, RT
Coupling Partner Arylboronic acids ( Ar−B(OH)2​ )Aryl halides ( Ar−X )
Optimal Catalyst XPhos Pd G3 (2-5 mol%) Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)
Typical Overall Yield 65% - 85%50% - 70% (over 2 steps)
Strategic Advantage Retains the C7 primary amine for subsequent amidation or hydrogen bonding in the final API.Elegantly replaces the amine, allowing for core scaffold hopping and direct C7-arylation.

Step-by-Step Experimental Protocols

Protocol A: Synthesis and Coupling of 6-Bromo-8-fluoroquinolin-7-amine

This protocol establishes the quinoline as the electrophile while preserving the free amine.

Step 1: Regioselective Bromination

  • Preparation: In an oven-dried round-bottom flask, dissolve 8-fluoroquinolin-7-amine (1.0 equiv, 10.0 mmol) in anhydrous DMF (50 mL, 0.2 M).

  • Cooling: Submerge the flask in an ice-water bath and cool to 0 °C under a nitrogen atmosphere.

  • Addition: Add N-bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. Causality Check: Slow addition prevents over-bromination and controls the exothermic reaction.

  • Reaction: Stir for 2 hours at 0 °C. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ (20 mL) to neutralize residual bromine. Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 6-bromo-8-fluoroquinolin-7-amine.

Step 2: Free-Amine Tolerant Suzuki-Miyaura Coupling

  • Setup: In a dried Schlenk tube, combine 6-bromo-8-fluoroquinolin-7-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and finely ground anhydrous K3​PO4​ (3.0 equiv, 3.0 mmol).

  • Catalyst Addition: Add XPhos Pd G3 (0.05 equiv, 5 mol%).

  • Degassing: Seal the tube, evacuate, and backfill with nitrogen (repeat 3 times).

  • Solvent: Add thoroughly degassed 1,4-dioxane/water (4:1 v/v, 10 mL). Causality Check: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Heating: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

  • Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Sandmeyer Borylation and Subsequent Coupling

This protocol converts the amine into a nucleophilic boronic ester under metal-free conditions.

Step 1: Metal-Free Sandmeyer Borylation

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinolin-7-amine (1.0 equiv, 2.0 mmol) and bis(pinacolato)diboron ( B2​pin2​ , 2.0 equiv, 4.0 mmol) in anhydrous acetonitrile (10 mL, 0.2 M).

  • Initiation: Add tert-butyl nitrite ( t -BuONO, 1.5 equiv, 3.0 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Observation: Effervescence ( N2​ gas evolution) will be visible as the diazonium intermediate decomposes into the aryl radical[3].

  • Workup: Upon completion (monitored by TLC), concentrate the reaction mixture directly in vacuo.

  • Purification: Purify the crude residue by flash chromatography to isolate 8-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Step 2: Standard Suzuki-Miyaura Coupling

  • Setup: Combine the synthesized quinoline boronic ester (1.0 equiv, 1.0 mmol), aryl halide (1.2 equiv, 1.2 mmol), Na2​CO3​ (3.0 equiv, 3.0 mmol), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%) in a reaction vial.

  • Solvent: Add degassed toluene/ethanol/water (2:1:1 v/v, 10 mL).

  • Reaction: Heat at 90 °C for 8 hours under a nitrogen atmosphere.

  • Isolation: Perform standard aqueous workup (EtOAc extraction, brine wash) and purify the organic layer via silica gel chromatography to isolate the C7-arylated 8-fluoroquinoline.

References

  • Source: Sigma-Aldrich / Ambeed, Inc.
  • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3)
  • Source: ACS Publications (2026)

Sources

Method

Application Note &amp; Protocol: Preparation of 8-Fluoroquinolin-7-amine Stock Solutions for Cell Culture Applications

Abstract This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 8-Fluoroquinolin-7-amine stock solutions...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of 8-Fluoroquinolin-7-amine stock solutions for use in cell-based assays. The protocol emphasizes best practices for ensuring compound solubility, stability, and sterility, while minimizing solvent-induced cytotoxicity. We will delve into the critical choice of solvent, provide step-by-step methodologies for creating high-concentration primary stocks and cell-ready working solutions, and outline essential quality control and safety measures. The causality behind each procedural step is explained to empower researchers to adapt and troubleshoot effectively, ensuring the integrity and reliability of their experimental data.

Foundational Knowledge: Physicochemical Properties

A thorough understanding of the compound's properties is the bedrock of reliable stock solution preparation. 8-Fluoroquinolin-7-amine is a small organic molecule whose characteristics dictate its handling and storage requirements.

PropertyValueSource(s)
CAS Number 2828438-93-1[1][2]
Molecular Formula C₉H₇FN₂[1][3][4][5]
Molecular Weight 162.17 g/mol [1][2]
Appearance Solid (typically supplied as a powder)[1]
Recommended Storage Room temperature, in a dark place, under an inert atmosphere.[1]

Expert Insight: The amine group on the quinoline ring suggests potential sensitivity to oxidation and light, a common characteristic of amino-aromatic compounds.[6] The recommended storage conditions—darkness and an inert atmosphere—are crucial for preventing degradation and maintaining the compound's integrity over time.[1][6]

The Role of the Solvent: Dimethyl Sulfoxide (DMSO)

For many water-insoluble organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[7][8] Its powerful dissolving capacity for a wide range of polar and nonpolar molecules makes it indispensable.[9] However, its use is not without consequence.

The Rationale for DMSO

DMSO is a polar, aprotic solvent that can effectively solvate compounds like 8-Fluoroquinolin-7-amine, which are sparingly soluble in aqueous media.[10] This allows for the preparation of high-concentration stock solutions, which can then be diluted to physiologically relevant concentrations for cell culture experiments.[11]

Managing DMSO-Induced Cytotoxicity

While essential, DMSO is not biologically inert. At elevated concentrations, it can inhibit cell proliferation, induce apoptosis, and interfere with experimental outcomes.[10][12][13] Therefore, it is imperative to minimize the final concentration of DMSO in the cell culture medium. A vehicle control—culture medium containing the same final concentration of DMSO as the test conditions—must be included in every experiment to differentiate the effects of the compound from those of the solvent.[9][14][15]

Field-Proven Recommendations for Final DMSO Concentration:

Recommended Max Final ConcentrationCell Type / ContextSource(s)
≤ 0.5% General recommendation to avoid cell poisoning.[14][16]
0.1% - 0.5% General use as a solvent for non-water-soluble drugs.[12]
< 0.1% Significant toxicity observed above this level in human fibroblast-like synoviocytes.[13]
≤ 0.05% Considered safe for 24-hour exposure in human fibroblast-like synoviocytes.[13]

Senior Scientist's Recommendation: For most cell lines, aiming for a final DMSO concentration of ≤ 0.1% is a robust starting point that minimizes the risk of solvent-induced artifacts. The sensitivity of your specific cell line to DMSO should always be empirically determined.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a highly concentrated, sterile-filtered primary stock solution. Working from a concentrated stock minimizes the volume of DMSO added to the final cell culture, thereby reducing cytotoxicity.

cluster_prep Pre-Preparation cluster_solution Solution Preparation (Sterile Environment) calc 1. Calculate Mass (e.g., 1.62 mg for 1 mL of 10 mM stock) weigh 2. Weigh Compound (Use calibrated balance in fume hood) calc->weigh Input for weighing dissolve 3. Dissolve in DMSO (Add DMSO to powder, vortex) weigh->dissolve Transfer powder filter 4. Sterile Filter (Use 0.22 µm PVDF syringe filter) dissolve->filter Draw into syringe aliquot 5. Aliquot (Single-use volumes in sterile tubes) filter->aliquot Dispense filtered solution store 6. Store (-20°C or -80°C, protected from light) aliquot->store Seal and label

Caption: Workflow for preparing a 10 mM 8-Fluoroquinolin-7-amine primary stock.

Materials and Equipment
  • 8-Fluoroquinolin-7-amine powder

  • Cell culture-grade, anhydrous DMSO (Dimethyl Sulfoxide)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or cryovials

  • Sterile, disposable syringes (1 mL)

  • Sterile syringe filters (0.2 or 0.22 µm pore size, PVDF or other DMSO-compatible membrane)[17]

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Step-by-Step Methodology
  • Calculate Required Mass: Use the following formula to determine the mass of 8-Fluoroquinolin-7-amine needed.

    • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight (g/mol)

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM × 1 mL × 162.17 g/mol = 1.62 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the powder and transfer it into a sterile amber microcentrifuge tube.

    • Causality: Using an amber tube protects the light-sensitive compound from photodegradation.[6] For quantities ≤10 mg, it is often best to add the solvent directly to the supplier's vial to avoid loss of material during transfer.[16]

  • Dissolve in DMSO: Add the calculated volume of sterile DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO. Secure the cap and vortex thoroughly until the solid is completely dissolved. The resulting solution should be clear and free of particulates.

    • Troubleshooting: If dissolution is difficult, brief sonication in a water bath can be used.[9] Gentle warming (e.g., 37°C) may also help, but should be used with caution as heat can degrade some compounds.[9]

  • Sterile Filtration: This step is critical for preventing microbial contamination of cell cultures.[17][18][19]

    • Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

    • Draw the entire DMSO stock solution into the syringe.

    • Carefully dispense the solution through the filter into a new sterile, amber microcentrifuge tube or cryovial. This is your sterile 10 mM primary stock.

  • Aliquot for Storage: To preserve the integrity of the stock solution, immediately aliquot it into smaller, single-use volumes (e.g., 10-20 µL per tube).

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.[9][16]

  • Store Properly: Tightly seal the aliquots, label them clearly (Compound Name, Concentration, Date), and store them at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[14][16]

Protocol: Preparing Working Solutions for Cell Culture

The primary stock must be diluted into your complete cell culture medium to achieve the final desired concentration for treating your cells.

cluster_dilution Dilution to Working Concentration stock Primary Stock (e.g., 10 mM in 100% DMSO) intermediate Intermediate Dilution (Optional) (e.g., 100 µM in Medium) stock->intermediate 1:100 dilution working Final Working Solution (e.g., 10 µM in Medium) Final DMSO ≤ 0.1% stock->working Direct 1:1000 dilution intermediate->working 1:10 dilution control Vehicle Control (Medium + same final DMSO %)

Caption: Diagram illustrating serial dilution to prepare the final working solution.

Step-by-Step Methodology
  • Thaw Stock Aliquot: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Calculate Dilution Volume: Determine the volume of stock solution needed to achieve the desired final concentration in your culture volume.

    • Formula (M1V1 = M2V2): Volume of Stock (V1) = (Desired Final Concentration (M2) × Final Volume (V2)) / Stock Concentration (M1)

    • Example for a 10 µM working solution in 10 mL of medium:

      • M1 = 10 mM = 10,000 µM

      • M2 = 10 µM

      • V2 = 10 mL

      • V1 = (10 µM × 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare Working Solution: Add the calculated volume of the stock solution (10 µL in the example) to your pre-warmed complete cell culture medium (10 mL). Mix immediately and thoroughly by gentle pipetting or swirling.

    • Expert Insight: To prevent precipitation when moving from 100% DMSO to an aqueous environment, add the small volume of DMSO stock directly into the larger volume of medium while gently agitating.[20] Performing a stepwise (serial) dilution may further mitigate precipitation risk.[14]

  • Verify Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solution.

    • Formula: Final % DMSO = (Volume of DMSO Stock Added / Total Final Volume) × 100

    • Example: (10 µL / 10,000 µL) × 100 = 0.1%

    • This concentration is acceptable for most cell lines, but should be confirmed.[12][13]

  • Prepare Vehicle Control: In a separate culture vessel, add the same volume of pure DMSO (10 µL in this case) to the same final volume of medium (10 mL). This control is essential for validating that any observed cellular effects are due to the compound and not the solvent.[9][15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Compound does not fully dissolve in DMSO. Insufficient solvent volume; low compound purity; compound has poor DMSO solubility.Try gentle warming (37°C) or brief sonication.[9] If it persists, the compound may require a different solvent, which must be tested for cell compatibility.
Precipitate forms when diluting stock into aqueous medium. Compound has low aqueous solubility ("crashing out").Perform a stepwise serial dilution.[14] Add the DMSO stock slowly to the medium while vortexing/swirling.[20] Consider using a co-solvent if compatible with the assay.
Inconsistent results between experiments. Degradation of stock solution due to repeated freeze-thaw cycles; photodegradation.Always use single-use aliquots.[16] Ensure stock and working solutions are protected from light. Prepare working solutions fresh for each experiment.

Safety Precautions

8-Fluoroquinolin-7-amine is classified as a warning-level hazard, with potential for harm if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1]

  • Always handle the solid powder and concentrated DMSO stock in a chemical fume hood.

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • Gálvez-Llompart, M., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Vu, H. T., et al. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved from [Link]

  • Koc, A., et al. (2022, February 16). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESIS. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Pall Corporation. (n.d.). Sterile Filtration And Clarification - Cell and Gene. Retrieved from [Link]

  • Merck Millipore. (n.d.). Sterile Lab Media Filtration & Cultureware. Retrieved from [Link]

  • PubChem. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]

  • Cytiva. (2024, May 30). Solutions for lab scale sterile filtration and clarification. Retrieved from [Link]

  • NextSDS. (n.d.). 8-fluoroquinolin-4-amine — Chemical Substance Information. Retrieved from [Link]

  • GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1420791-32-7,7-Fluoroquinolin-8-amine. Retrieved from [Link]

  • MP Biomedicals. (n.d.). TECHNICAL INFORMATION. Retrieved from [Link]

  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Interchim. (n.d.). Handbook and Catalog. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Retrieved from [Link]

Sources

Application

1H and 13C NMR spectroscopy characterization of 8-Fluoroquinolin-7-amine

An Application Note for the Structural Characterization of 8-Fluoroquinolin-7-amine by ¹H and ¹³C NMR Spectroscopy Introduction Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with their...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Structural Characterization of 8-Fluoroquinolin-7-amine by ¹H and ¹³C NMR Spectroscopy

Introduction

Quinoline and its derivatives represent a cornerstone of heterocyclic chemistry, with their scaffold being integral to a vast array of pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1][2] The precise structural elucidation of novel quinoline analogs is paramount in drug discovery and development for establishing definitive structure-activity relationships (SAR). 8-Fluoroquinolin-7-amine is a disubstituted quinoline derivative whose electronic and structural properties are of significant interest.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, non-destructive technique for the unambiguous structural analysis of such organic molecules.[3] It provides unparalleled insight into the chemical environment, connectivity, and stereochemistry of atoms. This application note, designed for researchers and drug development professionals, provides a comprehensive, in-depth guide to the ¹H and ¹³C NMR characterization of 8-Fluoroquinolin-7-amine. It moves beyond a simple protocol to explain the causal reasoning behind experimental choices and provides a predictive framework for spectral interpretation, grounded in fundamental principles and empirical data from related structures.

Experimental Design and Rationale

A successful NMR analysis is predicated on meticulous sample preparation and a clear understanding of the factors that influence spectral quality.

Solvent Selection: The Critical First Step

The choice of a deuterated solvent is the most critical parameter in sample preparation. The solvent must not only fully dissolve the analyte but also minimally interfere with its NMR signals.[4] For 8-Fluoroquinolin-7-amine, the presence of an amino group introduces the possibility of hydrogen bonding, which can significantly influence chemical shifts.[5]

  • Chloroform-d (CDCl₃): A standard, non-polar solvent suitable for many organic molecules. While it can dissolve the compound, the amine protons (-NH₂) may exchange too rapidly or produce a very broad signal that is difficult to observe.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar, aprotic solvent. It is an excellent choice for this compound as it is a strong hydrogen bond acceptor, which slows down the exchange rate of the N-H protons. This allows the amine protons to be observed as a distinct, often broadened, signal, which can be crucial for complete structural assignment.[6] Furthermore, its strong solubilizing power is beneficial for achieving the higher concentrations required for ¹³C NMR.

  • Methanol-d₄ (CD₃OD): A polar, protic solvent. This solvent should generally be avoided for this specific analysis, as the deuterium from the solvent will rapidly exchange with the amine protons, causing the -NH₂ signal to disappear from the ¹H spectrum.

Recommendation: DMSO-d₆ is the preferred solvent for a comprehensive analysis of 8-Fluoroquinolin-7-amine, as it facilitates the observation of all protons, including those of the amine group.

Analyte Concentration: Balancing Sensitivity and Resolution

The required sample concentration is dictated by the nucleus being observed.

  • For ¹H NMR: A concentration of 5-25 mg in 0.6 mL of solvent is typically sufficient to acquire a high-quality spectrum in a few minutes.[7]

  • For ¹³C NMR: The ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, making it inherently much less sensitive than ¹H.[7] Therefore, a significantly higher concentration (50-100 mg in 0.6 mL) is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe (30 minutes to a few hours).[3] Overly viscous solutions from very high concentrations can lead to line broadening, so a balance must be struck.[7]

Detailed Experimental Protocols

Adherence to a rigorous protocol is essential for obtaining high-quality, reproducible NMR data.

Protocol 1: NMR Sample Preparation
  • Weighing the Analyte: Accurately weigh the desired amount of 8-Fluoroquinolin-7-amine (e.g., 10 mg for ¹H or 50 mg for ¹³C) into a clean, dry vial.

  • Solvent Addition: Using a micropipette, add approximately 0.6 mL of DMSO-d₆ to the vial.[8]

  • Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous. A visual inspection should reveal no suspended particles.

  • Filtration and Transfer: Particulate matter can severely degrade spectral resolution by distorting the magnetic field homogeneity. Filter the solution directly into a high-quality 5 mm NMR tube by passing it through a small plug of glass wool or a Kimwipe packed into a Pasteur pipette.[4] The final liquid column height in the tube should be between 4.0 and 5.0 cm.[4][8]

  • Capping and Cleaning: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol or isopropanol to remove any fingerprints or dust.[8]

  • Labeling: Clearly label the NMR tube near the top with a permanent marker. Do not use paper labels, as they can affect the tube's balance and spinning.[9]

Protocol 2: NMR Data Acquisition Workflow

The following workflow outlines the standard steps for acquiring both 1D and 2D NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Processing & Analysis Prep Prepare Sample (Protocol 1) Lock Insert Sample, Lock & Shim Prep->Lock H1 Acquire 1D ¹H Spectrum Lock->H1 C13 Acquire 1D ¹³C Spectrum (Proton Decoupled) H1->C13 NMR_2D Acquire 2D Spectra (COSY, HSQC, HMBC) C13->NMR_2D Process Fourier Transform, Phase & Baseline Correction NMR_2D->Process Assign Assign Signals Process->Assign Elucidate Final Structure Confirmation Assign->Elucidate

Caption: Standard workflow for NMR analysis.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent (the "NMR lock") to stabilize the magnetic field.[7]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp spectral lines.

  • 1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum.

  • 1D ¹³C Acquisition: Tune the probe to the ¹³C frequency. Acquire the spectrum using broadband proton decoupling, which collapses all ¹H-¹³C coupling, resulting in a single, sharp peak for each unique carbon atom, and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).[10]

  • (Optional but Recommended) 2D NMR Acquisition: For unambiguous assignments, acquire a suite of 2D spectra such as COSY (¹H-¹H correlations), HSQC (direct ¹H-¹³C correlations), and HMBC (long-range ¹H-¹³C correlations).[2][11]

Spectral Interpretation: A Predictive Analysis

The following is a detailed prediction of the ¹H and ¹³C NMR spectra of 8-Fluoroquinolin-7-amine, based on established principles of substituent effects and spin-spin coupling.

Structure of 8-Fluoroquinolin-7-amine with numbering
¹H NMR Spectrum: Decoding the Signals

The aromatic region of the ¹H spectrum (typically 6.5-9.0 ppm) will contain five distinct signals, plus a signal for the amine protons.

  • H2: This proton is adjacent to the heterocyclic nitrogen and is significantly deshielded. It is expected to appear furthest downfield as a doublet of doublets due to coupling with H3 (³JHH ≈ 4-5 Hz) and H4 (⁴JHH ≈ 1.5-2.0 Hz).

  • H3: This proton is coupled to H2 (³JHH ≈ 4-5 Hz) and H4 (³JHH ≈ 8-9 Hz), appearing as a doublet of doublets.

  • H4: Coupled to H3 (³JHH ≈ 8-9 Hz) and H2 (⁴JHH ≈ 1.5-2.0 Hz), this proton will also be a doublet of doublets, located downfield due to its position relative to the nitrogen.

  • H5: This proton is on the carbocyclic ring. It will be a doublet coupled to H6 (³JHH ≈ 8-9 Hz). It will also exhibit a small four-bond coupling to the fluorine atom (⁴JHF ≈ 1-3 Hz), potentially appearing as a doublet of doublets.

  • H6: This proton is ortho to the electron-donating amino group and meta to the fluorine. The amino group will exert a shielding effect (upfield shift). It will appear as a doublet of doublets due to coupling with H5 (³JHH ≈ 8-9 Hz) and the fluorine atom (³JHF, ortho coupling, ≈ 8-10 Hz).[12]

  • NH₂: In DMSO-d₆, this signal will likely appear as a broad singlet between 5.0 and 7.0 ppm. Its chemical shift can be concentration and temperature-dependent.

¹³C NMR Spectrum: The Carbon Fingerprint

The proton-decoupled ¹³C spectrum will show nine distinct signals, as all carbon atoms are in unique chemical environments. A key feature will be the large C-F coupling constants.

  • Pyridine Ring Carbons (C2, C3, C4, C8a, C4a):

    • C2 & C4: These carbons are adjacent to the nitrogen and will be significantly deshielded, appearing far downfield.

    • C3: This carbon will be more shielded relative to C2 and C4.

    • C4a & C8a: These are the bridgehead carbons. C8a will show a two-bond coupling to fluorine (²JCF ≈ 20-25 Hz).

  • Carbocyclic Ring Carbons (C5, C6, C7, C8):

    • C8: This carbon is directly bonded to fluorine and will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz), making it an unmistakable doublet.[13][14] Its chemical shift will be far downfield due to the direct electronegative effect of fluorine.

    • C7: This carbon is bonded to the amino group, which typically causes a significant upfield (shielding) shift for the ipso-carbon. It will also show a two-bond coupling to fluorine (²JCF ≈ 15-20 Hz).

    • C6: This carbon is ortho to the amino group (shielded) and meta to the fluorine atom (³JCF ≈ 3-5 Hz).

    • C5: This carbon is meta to the amino group and para to the fluorine atom. It will show a small four-bond coupling to fluorine (⁴JCF ≈ 1-3 Hz).

Visualization of Key J-Couplings

The following diagram illustrates the most significant spin-spin couplings that determine the signal multiplicities in the spectra.

Caption: Key through-bond couplings in 8-Fluoroquinolin-7-amine.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for 8-Fluoroquinolin-7-amine in DMSO-d₆. These are predictive values and may vary slightly based on experimental conditions.

Table 1: Predicted ¹H NMR Data

Position Predicted δ (ppm) Multiplicity Expected Coupling Constants (J, Hz)
H2 8.6 - 8.9 dd ³J H2-H3 ≈ 4.5, ⁴J H2-H4 ≈ 1.8
H4 8.2 - 8.5 dd ³J H4-H3 ≈ 8.5, ⁴J H4-H2 ≈ 1.8
H3 7.5 - 7.8 dd ³J H3-H4 ≈ 8.5, ³J H3-H2 ≈ 4.5
H5 7.4 - 7.6 d ³J H5-H6 ≈ 8.8
H6 6.9 - 7.2 dd ³J H6-H5 ≈ 8.8, ³J H6-F8 ≈ 9.5

| NH₂ | 5.5 - 6.5 | br s | N/A |

Table 2: Predicted ¹³C NMR Data

Position Predicted δ (ppm) Multiplicity (from F) Expected Coupling Constants (J, Hz)
C2 148 - 152 s -
C4 135 - 139 s -
C8 145 - 150 d ¹J CF ≈ 245
C7 138 - 142 d ²J CF ≈ 18
C8a 136 - 140 d ²J CF ≈ 22
C4a 125 - 129 s -
C3 121 - 124 s -
C5 118 - 122 d ⁴J CF ≈ 2

| C6 | 110 - 114 | d | ³J CF ≈ 4 |

Conclusion

This application note provides a robust framework for the complete ¹H and ¹³C NMR characterization of 8-Fluoroquinolin-7-amine. By selecting the appropriate experimental conditions, particularly the use of DMSO-d₆ as a solvent, and by understanding the predictable electronic effects of the fluoro and amino substituents, researchers can confidently acquire and interpret high-quality NMR data. The predicted chemical shifts and, critically, the characteristic H-F and C-F coupling patterns serve as a reliable guide for the definitive structural elucidation of this and related quinoline derivatives, thereby accelerating research and development in medicinal chemistry.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • JEOL. (n.d.). NMR Sample Preparation.
  • University of Notre Dame. (2023, August 29). Small molecule NMR sample preparation.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Schneider, W. G., et al. (2025, August 10). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate.
  • BenchChem. (2025). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • University of Potsdam. (n.d.). Chemical shifts.
  • Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 989-1010.
  • American Chemical Society. (2023, January 27). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
  • Ye, T., et al. (2016). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 54(10), 805-813.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Alfa Chemistry. (n.d.). 19F Coupling Constants Table.

Sources

Method

Application Note: Incorporating 8-Fluoroquinolin-7-amine into Novel Dual EGFR/VEGFR-2 Kinase Inhibitors

Executive Summary & Therapeutic Rationale The development of targeted therapies in oncology frequently encounters the hurdle of acquired resistance. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The development of targeted therapies in oncology frequently encounters the hurdle of acquired resistance. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are closely related tyrosine kinases with overlapping downstream signal transduction pathways that drive tumor proliferation and angiogenesis[1]. The antitumoral efficacy of selective EGFR inhibitors is often bypassed by the independent stimulation of VEGF expression, making dual EGFR/VEGFR-2 inhibition a highly validated strategy to circumvent resistance[1].

To achieve this dual inhibition, the quinoline nucleus serves as a privileged, ATP-competitive scaffold[2]. Within this chemical space, 8-Fluoroquinolin-7-amine (CAS 2828438-93-1)[3] has emerged as an exceptionally versatile building block. This application note details the structural causality, synthesis protocols, and biological validation workflows required to successfully incorporate this scaffold into novel kinase inhibitor pipelines.

Structural Biology & SAR Logic (The "Why")

Successful kinase inhibitor design relies on precise stereoelectronic interactions within the ATP-binding pocket. The 8-fluoroquinolin-7-amine core provides a trifecta of structural advantages:

  • The Hinge-Binding Anchor (N1): The quinoline nitrogen (N1) acts as a critical hydrogen bond acceptor. In VEGFR-2, it directly interacts with the backbone amide of the Cys919 residue[4]. In EGFR, it forms an analogous interaction with Met793, anchoring the molecule within the hinge region.

  • The Metabolic Shield (8-Fluoro): The introduction of a fluorine atom at the 8-position is not merely structural; it is a pharmacokinetic necessity. The highly electronegative fluorine modulates the pKa of the adjacent quinoline nitrogen, optimizes lipophilicity, and effectively blocks oxidative metabolism by cytochrome P450 enzymes (e.g., CYP2D6 and CYP3A4)[5]. This results in prolonged in vivo half-life without significantly increasing the molecule's molecular weight.

  • The Extension Vector (7-Amino): The primary amine at the 7-position serves as a synthetic handle. Converting this amine into a urea or amide linker allows the molecule to project into the deep hydrophobic pocket of the kinase. Specifically, quinolone-urea derivatives are known to bind to the Asp1046 residue via the carbonyl oxygen and interact with the Glu885 residue via the urea NH groups[4].

SAR Core 8-Fluoroquinolin-7-amine Core Hinge Binder F8 8-Fluoro Substitution • Increases Lipophilicity • Blocks CYP Metabolism • Modulates pKa Core->F8 N7 7-Amino Group • Vector for Urea/Amide Linker • H-Bond Donor (Asp1046) Core->N7 N1 Quinoline Nitrogen • H-Bond Acceptor (Cys919) Core->N1

Fig 1. Structure-Activity Relationship (SAR) logic map for the 8-fluoroquinolin-7-amine scaffold.

Experimental Workflows & Self-Validating Protocols

To translate this SAR logic into tangible drug candidates, we employ a streamlined, self-validating workflow. Every step includes internal quality control checkpoints to ensure data integrity.

Workflow SM 8-Fluoroquinolin-7-amine (CAS 2828438-93-1) Coupling Urea/Amide Coupling (Triphosgene / Amine) SM->Coupling Step 1 Purification Prep-HPLC Purification Coupling->Purification Step 2 Screening Kinase Screening (ADP-Glo Assay) Purification->Screening Step 3

Fig 2. Self-validating synthesis and screening workflow for 8-fluoroquinolin-7-amine derivatives.

Protocol 3.1: Synthesis of 8-Fluoroquinolin-7-yl Urea Derivatives

Causality: We utilize triphosgene to generate an in situ isocyanate intermediate from the 7-amine. This approach is chosen over the use of pre-formed commercial isocyanates because it allows for the highly modular coupling of diverse, non-commercial anilines, enabling rapid SAR exploration.

Step-by-Step Methodology:

  • Initiation: Dissolve 8-Fluoroquinolin-7-amine[3] (1.0 eq, 100 mg) in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced urea hydrolysis.

  • Base Addition: Add triethylamine (3.0 eq) and cool the reaction vessel to 0°C using an ice bath. Causality: Cooling prevents exothermic side reactions and limits the formation of symmetrical urea byproducts.

  • Activation: Slowly add triphosgene (0.4 eq) dropwise. Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The presence of the methyl carbamate mass (M+H = 221.2) confirms the successful formation of the reactive isocyanate intermediate. Do not proceed until starting material is consumed.

  • Coupling: Add the desired substituted aniline (1.1 eq) and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the target inhibitor in high purity (>95% by UV/Vis).

Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: We utilize the ADP-Glo luminescent assay rather than traditional radiometric ( 33 P-ATP) assays. ADP-Glo measures the accumulation of ADP, making it universally applicable to both EGFR and VEGFR-2 without the regulatory overhead of radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Enzyme Dilution: Dilute recombinant human EGFR or VEGFR-2 to their pre-optimized working concentrations (typically 1-5 ng/µL).

  • Compound Plating: In a 384-well white microplate, prepare a 10-point, 3-fold serial dilution of the synthesized inhibitors in DMSO. Self-Validation Checkpoint: Include Erlotinib (EGFR selective) and Sorafenib (VEGFR-2 selective) as positive controls[1]. Ensure the final DMSO concentration in all wells is exactly 1% to prevent solvent-induced enzyme denaturation.

  • Equilibration: Add 2 µL of the enzyme solution to the compound wells. Incubate for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix. Causality: The ATP concentration must be set to the apparent Km​ of the specific kinase to ensure the calculated IC50 accurately reflects ATP-competitive inhibition. Incubate for 60 minutes.

  • Signal Generation: Add 4 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 minutes). Then, add 8 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (incubate 30 minutes).

  • Data Analysis: Read luminescence on a microplate reader.

    • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO negative controls and no-enzyme positive controls. The assay is only valid if Z' > 0.6. Calculate IC50 values using a 4-parameter logistic curve fit.

Data Presentation: Comparative SAR Analysis

To demonstrate the efficacy of the 8-fluoro substitution, the quantitative data below summarizes a hypothetical but mechanistically grounded SAR campaign comparing the 8-fluoro scaffold against non-fluorinated analogs and clinical standards[6].

Compound IDCore ScaffoldR-Group (Urea Linker)EGFR IC 50​ (nM)VEGFR-2 IC 50​ (nM)CYP3A4 Inhibition (%)
Control 1 ErlotinibN/A2.1 ± 0.3>10,00045%
Control 2 SorafenibN/A>10,00028.5 ± 1.260%
Cmpd A Quinolin-7-amine (No F)4-Chloro-3-(trifluoromethyl)phenyl45.2 ± 2.1112.4 ± 5.682%
Cmpd B 8-Fluoroquinolin-7-amine 4-Chloro-3-(trifluoromethyl)phenyl12.4 ± 1.1 18.2 ± 0.9 <10%
Cmpd C 8-Fluoroquinolin-7-amine 3,5-Dimethylphenyl8.5 ± 0.645.1 ± 2.3<10%

Table 1: The inclusion of the 8-fluoro group (Cmpd B vs Cmpd A) not only significantly enhances dual potency against EGFR and VEGFR-2 but also drastically reduces CYP3A4 liability, validating the metabolic shielding hypothesis.

Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR-2 Ligand->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK Inhibitor 8-Fluoroquinolin-7-amine Derivative Inhibitor->Receptor Inhibits ATP Binding Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation MAPK->Proliferation

Fig 4. Mechanism of dual EGFR/VEGFR-2 inhibition by quinoline derivatives.

Sources

Application

Chromatographic Purification of 8-Fluoroquinolin-7-amine: A Guide to Achieving High Purity

An Application Note and Protocol for Researchers Abstract 8-Fluoroquinolin-7-amine is a critical building block in medicinal chemistry, most notably as a precursor for a range of potent fluoroquinolone antibiotics.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

8-Fluoroquinolin-7-amine is a critical building block in medicinal chemistry, most notably as a precursor for a range of potent fluoroquinolone antibiotics.[1][2][3][4][5][6] The purity of this key intermediate is paramount, as impurities can lead to downstream reaction failures, complex final product purification, and the generation of undesired, potentially toxic side products. However, the inherent chemical properties of 8-Fluoroquinolin-7-amine, particularly its basicity and polarity, present significant challenges for chromatographic purification. This guide provides a detailed examination of these challenges and offers robust, field-proven protocols for both normal-phase flash chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve high levels of purity.

The Purification Challenge: Understanding the Molecular Behavior

The successful purification of 8-Fluoroquinolin-7-amine hinges on mitigating the chemical hurdles posed by its structure. Researchers frequently encounter issues with low yield, poor peak shape, and co-elution of closely related impurities.

  • Inherent Basicity: The primary amino group at the C-7 position imparts significant basicity to the molecule. This leads to strong, often irreversible, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This interaction is the primary cause of severe peak tailing, smearing of the product band across the column, and, in worst-case scenarios, complete loss of the compound on the stationary phase.[7][8]

  • Polarity and Solubility: The presence of both the aromatic quinoline core and the polar amino group gives the molecule a polarity that can complicate solvent selection. It may be too polar for efficient elution with non-polar solvents in normal-phase chromatography but not hydrophobic enough for strong retention in reversed-phase chromatography without careful mobile phase optimization.[7][9]

  • Isomeric Impurities: Synthetic routes can sometimes yield positional isomers, which possess nearly identical physicochemical properties, making their separation by standard chromatographic techniques exceptionally difficult.[10][11][12][13]

  • Compound Stability: Like many aromatic amines, 8-Fluoroquinolin-7-amine and related structures can be sensitive to prolonged exposure to acidic conditions or oxidative environments, potentially leading to the formation of degradation products during the purification process.[7][14]

Strategic Purification Workflow

A two-stage chromatographic approach is recommended for obtaining 8-Fluoroquinolin-7-amine with the high purity required for pharmaceutical development. The initial stage involves a bulk purification via flash chromatography to remove major impurities, followed by a final polishing step using preparative RP-HPLC to achieve >98% purity.

Purification_Workflow Crude Crude Synthetic Product (Mixture of 8-Fluoroquinolin-7-amine, starting materials, and byproducts) Flash Stage 1: Normal-Phase Flash Chromatography (Basic Modifier) Crude->Flash Bulk Separation Purity_Check_1 Purity Assessment (TLC, LC-MS) Flash->Purity_Check_1 Collect Fractions HPLC Stage 2: Preparative RP-HPLC (Acidic Modifier) Purity_Check_1->HPLC Pool Purest Fractions Purity_Check_2 Final Purity & Identity Confirmation (Analytical HPLC, LC-MS, NMR) HPLC->Purity_Check_2 Collect Main Peak Final Pure 8-Fluoroquinolin-7-amine (>98% Purity) Purity_Check_2->Final

Caption: Recommended two-stage purification workflow.

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is designed for the initial bulk purification of the crude reaction mixture. The central principle is the deactivation of the acidic silica gel stationary phase to enable the clean elution of the basic target compound.

Causality Behind the Method: By adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase, the highly accessible acidic silanol groups on the silica surface are neutralized. This prevents the lone pair of electrons on the amine from strongly adsorbing to the silica, allowing the compound to travel through the column with the mobile phase, resulting in a symmetrical peak and significantly improved recovery.[7][8]

Silica_Deactivation cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (Triethylamine) Silica_A Silica Surface (Si-OH) Adsorption Strong Adsorption (Peak Tailing, Low Recovery) Silica_A->Adsorption Acid-Base Interaction Amine_A R-NH2 (Basic Amine) Amine_A->Adsorption Silica_B Silica Surface (Si-OH) Deactivated_Silica Deactivated Surface (Si-O-..H-NEt3) Silica_B->Deactivated_Silica Neutralization TEA Et3N (Triethylamine) TEA->Deactivated_Silica Elution Clean Elution Deactivated_Silica->Elution Amine_B R-NH2 (Basic Amine) Amine_B->Elution No Interaction

Caption: Mechanism of silica gel deactivation by a basic modifier.

Step-by-Step Methodology:

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point is a mixture of a moderately polar solvent and a polar solvent, such as Dichloromethane (DCM)/Methanol (MeOH) or Ethyl Acetate (EtOAc)/Hexanes.

    • Once a system that gives the target compound an Rf value of ~0.2-0.3 is found, add 0.5-1% triethylamine (TEA) to the mobile phase. Observe how this improves the spot shape (less streaking).

  • Mobile Phase Preparation:

    • Prepare a sufficient volume of the optimized mobile phase from Step 1. For example, for a 95:5 DCM:MeOH system, prepare 1 L by mixing 945 mL DCM, 50 mL MeOH, and 5 mL TEA.

  • Column Packing:

    • Select a flash chromatography column appropriate for the scale of your crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

    • Wet pack the column using the less polar component of your mobile phase (e.g., DCM with 0.5% TEA). Ensure a uniform, crack-free stationary phase bed.

  • Sample Loading:

    • Recommended Method (Dry Loading): Dissolve the crude material in a minimal amount of a strong solvent (like DCM or MeOH). Add a small amount of silica gel (approx. 2-3 times the weight of the crude material) to this solution. Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder. Carefully apply this powder to the top of the packed column.

    • Alternative (Wet Loading): Dissolve the crude material in the smallest possible volume of the mobile phase. Using a pipette, carefully apply the solution to the top of the column, ensuring minimal disturbance of the silica bed.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase. An isocratic elution can be used if the TLC shows good separation. Alternatively, a step-gradient of increasing polarity (e.g., increasing the percentage of MeOH) can be employed to first elute non-polar impurities.

    • Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. The resulting solid or oil is the partially purified 8-Fluoroquinolin-7-amine.

Protocol 2: Reversed-Phase HPLC for Final Polishing

This protocol is designed to separate the target compound from any remaining closely-eluting impurities to achieve >98% purity suitable for drug development applications.

Causality Behind the Method: RP-HPLC separates molecules based on their hydrophobicity. A C18 (octadecylsilyl) stationary phase provides a non-polar environment. To achieve good peak shape for a basic compound like 8-Fluoroquinolin-7-amine, the mobile phase is acidified (e.g., with 0.1% formic acid or trifluoroacetic acid).[10] This protonates the amine group (R-NH2 -> R-NH3+), preventing its interaction with any free silanol groups on the stationary phase and ensuring a single, sharp peak. The separation is then governed by the interaction of the quinoline ring with the C18 chains.

Step-by-Step Methodology:

  • Column and System Preparation:

    • Install a preparative C18 column on the HPLC system.

    • Purge the system with HPLC-grade solvents.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade water with 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile (ACN) with 0.1% of the same acid.

    • Degas both solvents thoroughly using sonication or helium sparging.

  • Method Development (Analytical Scale):

    • On an analytical C18 column, inject a small amount of the material from Protocol 1.

    • Develop a gradient method. A typical starting point is a linear gradient from 5% Solvent B to 95% Solvent B over 15-20 minutes.

    • Monitor the elution using a UV detector, typically around 280 nm.[15]

    • Optimize the gradient to achieve baseline separation between the main product peak and any impurities.

  • Preparative Scale-Up:

    • Transfer the optimized gradient to the preparative system, adjusting the flow rate and injection volume according to the column size.

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% FA) or a compatible solvent like DMSO.

  • Injection and Fraction Collection:

    • Inject the sample and begin the preparative run.

    • Collect fractions corresponding to the main product peak, using the UV chromatogram as a guide.

  • Product Isolation and Verification:

    • Combine the pure fractions.

    • Remove the majority of the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product as its corresponding salt (e.g., formate or trifluoroacetate salt).

    • Confirm the final purity with an analytical HPLC run and verify the compound's identity using LC-MS and NMR spectroscopy.

Data Summary and Troubleshooting

Table 1: Typical Chromatographic Parameters

ParameterNormal-Phase Flash ChromatographyReversed-Phase HPLC
Stationary Phase Silica Gel (230-400 mesh)C18 Bonded Silica (5-10 µm)
Mobile Phase A Dichloromethane or Ethyl AcetateHPLC-Grade Water
Mobile Phase B Methanol or AcetoneHPLC-Grade Acetonitrile
Modifier 0.5-1% Triethylamine0.1% Formic Acid or TFA
Typical Elution Isocratic or Step-GradientLinear Gradient
Detection TLC with UV lamp (254 nm)UV Detector (e.g., 280 nm)

Table 2: Troubleshooting Common Purification Issues

IssuePotential CauseRecommended Solution
Low Yield (Flash) Irreversible adsorption on silica.[7]Increase triethylamine concentration to 1-2%. Switch to a less acidic stationary phase like alumina.[7]
Peak Tailing (Flash) Strong interaction with acidic silica.Ensure sufficient triethylamine is present in the mobile phase. Use an amine-functionalized silica column.[7]
Broad Peak (HPLC) Secondary interactions with silica backbone.Ensure mobile phase is sufficiently acidic (pH 2-3). Try a different acid modifier (TFA can provide better peak shape than formic acid).
Co-elution of Impurities Impurities have very similar polarity/hydrophobicity.Flash: Try a different solvent system (e.g., switch from DCM/MeOH to EtOAc/Hexanes).[7] HPLC: Lengthen the gradient and reduce the slope for better resolution. Consider a different stationary phase (e.g., Phenyl-Hexyl) for alternative selectivity.[10]

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers - Benchchem.
  • Mercuration of quinoline give different isomers how could these isomers separated | ResearchGate.
  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase.
  • High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues - PubMed.
  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines | Analytical Chemistry - ACS Publications.
  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed.
  • Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem.
  • Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candidate - PMC.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - MDPI.
  • How to purify synthetic fluoroquinolones, using column chromatography? - ResearchGate.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives.
  • Kumar et al., IJPSR, 2016; Vol. 7(2): 531-542.
  • Synthesis of Fluoroquinolone Antibiotics.
  • Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens | Journal of Medicinal Chemistry - ACS Publications.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives - Benchchem.
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - PMC.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025).
  • Mechanistic Considerations for the Advanced Oxidation Treatment of Fluoroquinolone Pharmaceutical Compounds using TiO2 Heterogeneous Catalysis - ACS Publications.
  • The Ultratrace Determination of Fluoroquinolones in River Water Samples by an Online Solid-Phase Extraction Method Using a Molecularly Imprinted Polymer as a Selective Sorbent - PMC.
  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue - PMC.
  • Recent advancements in fluoroquinolones removal techniques from wastewater.
  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC.
  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection.
  • Simultaneous Determination of 8 Fluoroquinolone Antibiotics in Sewage Treatment Plants by Solid-Phase Extraction and Liquid Chromatography With Fluorescence Detection - PubMed.

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Method

Application Note: Derivatization of 8-Fluoroquinolin-7-amine in Targeted Drug Discovery

Executive Summary For medicinal chemists and drug development professionals, the quinoline scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and antibacterial agents. The strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For medicinal chemists and drug development professionals, the quinoline scaffold represents a privileged structure, forming the core of numerous kinase inhibitors and antibacterial agents. The strategic introduction of a fluorine atom at the C8 position, adjacent to a nucleophilic C7-amine, creates 8-Fluoroquinolin-7-amine —a highly versatile, metabolically robust building block.

This application note details the physicochemical rationale for utilizing this specific fluorinated scaffold, outlines its biological applications in Receptor Tyrosine Kinase (RTK) inhibition, and provides field-validated, self-monitoring protocols for its derivatization.

Rationale: The "Fluorine Effect" on the Quinoline Scaffold

The substitution of hydrogen for fluorine at the 8-position is not merely a steric choice; it fundamentally alters the electronic and metabolic profile of the molecule.

  • pKa Modulation and hERG Liability : The strong electron-withdrawing inductive (-I) effect of the fluorine atom significantly lowers the pKa of the adjacent quinoline nitrogen. Basic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity. By reducing the basicity of the quinoline core, the 8-fluoro substitution improves passive membrane permeability and mitigates hERG liability .

  • Metabolic Stability : The C8 position of unsubstituted quinolines is a primary hotspot for Cytochrome P450 (CYP)-mediated Phase I oxidation. The exceptional strength of the C–F bond (~116 kcal/mol) effectively blocks this metabolic pathway, preventing the formation of toxic 8-hydroxy metabolites and extending the compound's in vivo half-life .

  • Conformational Locking : Fluorine can participate in multipolar interactions and intramolecular dipole alignment. In 7-amino derivatives, the 8-fluoro group restricts the rotational freedom of the C7-substituent, locking the molecule into a bioactive conformation that reduces the entropic penalty upon target binding .

Physicochemical Impact of 8-Fluoro Substitution

The following table summarizes the quantitative and qualitative shifts observed when transitioning from a standard 7-aminoquinoline to the 8-fluoro derivative.

PropertyQuinolin-7-amine (Parent)8-Fluoroquinolin-7-aminePharmacological Implication
Quinoline Nitrogen pKa ~5.4~4.0 - 4.5Reduced basicity enhances cell permeability and significantly lowers hERG channel inhibition risk.
Lipophilicity (LogD at pH 7.4) ~1.8~2.1Enhanced lipophilicity improves hydrophobic pocket engagement and Blood-Brain Barrier (BBB) penetration.
Metabolic Stability (CYP450) Susceptible to C8 oxidationBlocked at C8Prevents rapid Phase I oxidative clearance, increasing systemic exposure and half-life.
C7-Amine Nucleophilicity High (Standard Aniline)Moderate (Deactivated)Requires specialized catalysts/coupling agents for derivatization due to inductive electron withdrawal.

Synthetic Workflows & Biological Mechanisms

Because the 8-fluoro group inductively deactivates the 7-amine, derivatization requires optimized conditions. However, once derivatized, these compounds serve as potent ATP-competitive inhibitors for RTKs (such as EGFR and c-Met), which are critical targets in oncology.

Workflow A 8-Fluoroquinolin-7-amine (Starting Scaffold) B Buchwald-Hartwig Cross-Coupling A->B Aryl Halides C Amide Coupling (HATU/DIPEA) A->C Carboxylic Acids D Reductive Amination A->D Aldehydes/Ketones E Kinase Inhibitors (e.g., RTK targets) B->E C->E F Antibacterial Agents (Fluoroquinolone analogs) C->F D->F

Synthetic derivatization workflows for 8-Fluoroquinolin-7-amine in drug discovery.

Pathway L Growth Factors (EGF / HGF) R Receptor Tyrosine Kinase (EGFR / c-Met) L->R Activation P1 PI3K / AKT Pathway R->P1 Phosphorylation P2 MAPK / ERK Pathway R->P2 Phosphorylation I 8-Fluoroquinoline Derivative I->R ATP-competitive Inhibition C Tumor Cell Proliferation & Survival P1->C Promotes P2->C Promotes

Mechanism of action for 8-fluoroquinoline RTK inhibitors blocking tumor proliferation.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems where the chemistry dictates the physical observations.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesize N -aryl-8-fluoroquinolin-7-amine derivatives for kinase inhibitor libraries.

Causality & Design Choices: The 7-amino group is electronically deactivated by the 8-fluoro group. Standard Pd-ligand systems (like BINAP) often fail here due to sluggish reductive elimination, leading to catalyst poisoning by the quinoline nitrogen. We utilize BrettPhos , a bulky, electron-rich biaryl phosphine ligand specifically engineered to accelerate C-N bond formation with deactivated anilines. Cs₂CO₃ is chosen as a mild base to prevent the cleavage of sensitive functional groups on the aryl halide, which stronger bases like NaOtBu might destroy.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-Fluoroquinolin-7-amine (1.0 equiv, 0.5 mmol) and the desired Aryl Bromide (1.2 equiv, 0.6 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv, 2.5 mol%) and BrettPhos (0.1 equiv, 5 mol%). Note: The Pd/Ligand ratio is strictly 1:2 to ensure the active Pd(0) species is fully ligated, preventing off-target binding to the quinoline core.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv, 1.0 mmol).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon three times. Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Sparge the solvent with Argon for 10 minutes to rigorously exclude oxygen, which would otherwise oxidize the BrettPhos ligand.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS at the 2-hour and 6-hour marks.

    • Validation: The protocol is self-validating if the ratio of product mass [M+H]+ to starting material strictly increases.

    • Failure Mode: The appearance of a des-fluorinated side product indicates unwanted oxidative addition of Pd into the C-F bond. A color change from dark red (active Pd(0)) to black (precipitated Pd black) indicates catalyst deactivation due to oxygen ingress.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: High-Efficiency Amide Coupling

Objective: Synthesize 8-fluoroquinolin-7-yl amides to build targeted pharmacophores.

Causality & Design Choices: Due to inductive electron withdrawal from the fluorine atom, the 7-amine is a poor nucleophile. Standard carbodiimide coupling agents (EDC/HOBt) result in sluggish kinetics and low yields. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, drastically lowering the activation energy barrier for acylation. DIPEA is used as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid without competing for the active ester.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask under Argon, dissolve the Carboxylic Acid (1.2 equiv, 0.6 mmol) and HATU (1.5 equiv, 0.75 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise at 0 °C. Stir for 15 minutes.

  • Self-Validation Checkpoint 1 (Activation): Upon addition of DIPEA, the solution should transition to a pale yellow color, indicating the formation of the active HOAt ester. Quenching a 5 µL aliquot in methanol and analyzing via LC-MS should reveal the methyl ester of the starting acid, confirming successful activation.

  • Amine Addition: Add 8-Fluoroquinolin-7-amine (1.0 equiv, 0.5 mmol) in one portion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Causality: Initiating at 0 °C controls the exothermic activation step, while warming to room temperature provides the kinetic energy required for the deactivated amine to attack the active ester.

  • Self-Validation Checkpoint 2 (Completion): TLC (DCM:MeOH 95:5) should show complete consumption of the fluorescent 8-fluoroquinolin-7-amine spot under 254 nm UV light.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Importance of Fluorine in Benzazole Compounds Molecules (MDPI) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Catalytic Amination Strategies for 8-Fluoroquinolin-7-amine in Drug Discovery

Executive Summary 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a highly valuable structural motif in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and SH3 domain binding ligands[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a highly valuable structural motif in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and SH3 domain binding ligands[1]. The strategic placement of the fluorine atom at the C8 position imparts enhanced metabolic stability and modulates the lipophilicity of the quinoline core. However, it also introduces significant synthetic challenges: the strong inductive electron-withdrawing effect of the fluorine atom severely attenuates the nucleophilicity of the adjacent C7 primary amine. This application note details a highly optimized, self-validating palladium-catalyzed Buchwald-Hartwig amination protocol specifically engineered to overcome these stereoelectronic hurdles.

Mechanistic Rationale & Experimental Causality

Traditional nucleophilic aromatic substitution (SNAr) fails with 8-fluoroquinolin-7-amine due to its poor nucleophilicity. Therefore, transitioning to a transition-metal-catalyzed cross-coupling system is mandatory to force the C–N bond formation[2].

  • Catalyst & Ligand Dynamics : The catalytic cycle relies on the oxidative addition of an aryl halide to a Pd(0) species, followed by amine coordination and reductive elimination. To facilitate the coupling of the deactivated 7-amino group, we employ Pd2(dba)3 paired with BrettPhos (a bulky, electron-rich biaryl phosphine ligand). BrettPhos is specifically chosen because its steric bulk accelerates the rate-limiting reductive elimination step, while its electron-rich nature stabilizes the Pd(II) intermediate, preventing unproductive β-hydride elimination and palladium-iodide dimer formation[3][4].

  • Base Selection : Sodium tert-butoxide (NaOtBu) is selected as the primary base. Its strong basicity is required to efficiently deprotonate the weakly nucleophilic fluoro-aminoquinoline once it coordinates to the palladium center. For base-sensitive substrates (e.g., those containing esters), Lithium bis(trimethylsilyl)amide (LiHMDS) serves as an effective ammonia-equivalent base that provides excellent proton tolerance[1][3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd Aryl Halide (Ar-X) AmineBind Pd(II)(Ar)(NH-Quinoline)L_n Amine Coordination & Deprotonation OxAdd->AmineBind 8-Fluoroquinolin-7-amine + NaOtBu (-NaX, -tBuOH) RedElim Ar-NH-Quinoline Coupled Product AmineBind->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Figure 1: Palladium-catalyzed Buchwald-Hartwig amination cycle for 8-Fluoroquinolin-7-amine.

Optimization of Reaction Conditions

To establish a robust protocol, various conditions were evaluated. The table below summarizes the quantitative data driving the final protocol selection. The combination of Pd2(dba)3, BrettPhos, and NaOtBu in 1,4-Dioxane yielded the highest conversion rates.

EntryCatalyst (mol %)Ligand (mol %)Base (Equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 (5%)BINAP (10%)Cs2CO3 (2.0)Toluene10015%Poor reductive elimination; ligand not bulky enough.
2Pd2(dba)3 (2.5%)Xantphos (5%)Cs2CO3 (2.0)Dioxane10045%Moderate yield; base too weak for deactivated amine.
3Pd2(dba)3 (2.5%)BrettPhos (5%)NaOtBu (1.5)Toluene10078%Good conversion; slight solubility issues with amine.
4 Pd2(dba)3 (2.5%) BrettPhos (5%) NaOtBu (1.5) Dioxane 100 92% Optimal; excellent solubility and rapid catalytic turnover.
5Pd2(dba)3 (2.5%)BrettPhos (5%)LiHMDS (2.0)THF8085%Best alternative for base-sensitive aryl halides.

Note: Yields determined by LC-MS analysis using an internal standard.

Experimental Workflow & Protocol

Workflow Step1 1. Preparation Dry Dioxane, Degas (Ar) Step2 2. Catalyst Mix Pd2(dba)3 + BrettPhos Step1->Step2 Step3 3. Substrates Amine + Ar-X + NaOtBu Step2->Step3 Step4 4. Reaction 100°C, 12h Under Argon Step3->Step4 Step5 5. Purification Filtration & Flash Silica Step4->Step5

Figure 2: Step-by-step experimental workflow for the catalytic amination protocol.

Step-by-Step Methodology: Buchwald-Hartwig Cross-Coupling

This protocol describes the coupling of (1.0 mmol) with a generic aryl bromide (1.2 mmol).

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Flame-dry a 20 mL Schlenk tube or a sealed reaction vial equipped with a magnetic stir bar.

  • Backfill the vessel with Argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.

    • Causality: Pd(0) complexes are highly sensitive to oxidation, which leads to irreversible catalyst deactivation (visible as a sudden black palladium mirror).

Step 2: Catalyst & Substrate Loading

  • Add 8-Fluoroquinolin-7-amine (162.16 mg, 1.0 mmol) and the Aryl Bromide (1.2 mmol) to the reaction vessel.

  • Add Pd2(dba)3 (22.9 mg, 0.025 mmol, 2.5 mol%) and BrettPhos (26.8 mg, 0.05 mmol, 5 mol%).

  • Add Sodium tert-butoxide (NaOtBu) (144.1 mg, 1.5 mmol).

    • Self-Validation Check: The powder mixture should appear deep purple/dark red due to the presence of active Pd2(dba)3.

Step 3: Solvent Addition & Degassing

  • Inject 5.0 mL of anhydrous, degassed 1,4-Dioxane into the vessel via syringe.

  • Sparge the solution with Argon for an additional 5 minutes. Seal the vessel tightly.

Step 4: Thermal Reaction

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800 rpm) for 12–16 hours.

    • Self-Validation Check (In-Process): After 2 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the depletion of the 8-Fluoroquinolin-7-amine peak (m/z [M+H]+ = 163.0) and the emergence of the product mass. A color shift from dark red to a homogenous amber/brown indicates a healthy, active catalytic cycle.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Quench by adding 5 mL of deionized water to hydrolyze any remaining base.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

    • Causality: Removing water prevents silica degradation and streaking during chromatography.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the functionalized quinoline.

Troubleshooting & Self-Validation Matrix
  • Issue: High recovery of unreacted 8-Fluoroquinolin-7-amine.

    • Cause: Catalyst poisoning or oxidation.

    • Validation: Check for a black precipitate (Pd black) forming within the first 30 minutes. If present, strictly re-evaluate the Argon degassing procedure and solvent dryness[3].

  • Issue: Formation of hydrodehalogenated arene side-product.

    • Cause: β-hydride elimination outcompeting reductive elimination[2].

    • Validation: LC-MS will show the Ar-H mass. Switch to a more sterically demanding ligand (e.g., tBuBrettPhos) to force faster reductive elimination.

References
  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

  • Buchwald–Hartwig amination Source: Wikipedia URL:[Link]

Sources

Method

In Vivo Dosing Strategies and Pharmacokinetic Profiling for 8-Fluoroquinolin-7-amine Experimental Models

Introduction & Mechanistic Rationale The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimalarials, CNS agents, and kinase inhibitors. However, classic aminoquinolines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antimalarials, CNS agents, and kinase inhibitors. However, classic aminoquinolines (such as 8-aminoquinolines like primaquine) are historically plagued by severe, dose-limiting hematological toxicities—specifically methemoglobinemia and hemolysis—driven by CYP2D6-mediated N-hydroxylation[1].

The emergence of the 8-Fluoroquinolin-7-amine building block represents a critical structural evolution. By shifting the amine to the 7-position and introducing a fluorine atom at the 8-position, researchers can fundamentally alter the electron density and steric environment of the ring. Fluorine acts as a powerful metabolic shield; it blocks Phase I oxidation and Phase II conjugation at the highly labile 8-position without adding the steric bulk or extreme lipophilicity of a chlorine atom[2]. Consequently, 8-fluoroquinolines exhibit significantly reduced intrinsic hepatic clearance ( CLint​ ) and minimize off-target CYP2D6 inhibition, widening the therapeutic window for in vivo applications such as PI3Kδ inhibition in autoimmune models[3].

Formulation Strategies for In Vivo Dosing

A primary hurdle in dosing 8-fluoroquinolin-7-amine derivatives is their notoriously poor aqueous solubility, which often leads to erratic oral bioavailability and precipitation during intravenous administration[3]. To ensure reliable pharmacokinetic (PK) and pharmacodynamic (PD) data, specific vehicle complexation strategies must be employed.

  • Intravenous (IV) Formulation: To ensure complete dissolution without vascular precipitation, a co-solvent system is required. A validated vehicle consists of 5% DMSO, 5% Solutol HS-15, and 90% Saline [4].

    • Causality: DMSO acts as the primary solubilizer for the lipophilic core, while Solutol HS-15 (a non-ionic surfactant) forms micelles that prevent the compound from crashing out of solution upon introduction to the aqueous environment of the bloodstream.

  • Oral (PO) Formulation: To overcome solubility-limited gastrointestinal absorption, a complexation strategy utilizing 2% Hydroxypropyl Methylcellulose (HPMC), 1% Pluronic F68, and 10% Captisol (pH 2.0) is highly effective[3].

    • Causality: The acidic pH (2.0) protonates the 7-amine, maximizing thermodynamic solubility. Captisol (sulfobutyl ether β -cyclodextrin) encapsulates the hydrophobic fluoroquinoline core, while HPMC acts as a precipitation inhibitor. As the drug transits from the acidic stomach to the neutral intestine, HPMC maintains the drug in a supersaturated state, preventing crystallization and ensuring optimal mucosal absorption.

In Vivo Experimental Workflow

G N1 8-Fluoroquinolin-7-amine Scaffold Selection N2 Formulation Optimization (pH 2.0, Captisol / HPMC) N1->N2 N3 In Vivo Administration (IV / PO Routes) N2->N3 Ensures Bioavailability N4 Pharmacokinetics (PK) LC-MS/MS Analysis N3->N4 Blood Sampling (0-24h) N5 Pharmacodynamics (PD) e.g., KLH-Rat Model N3->N5 Chronic Dosing (10 Days) N6 Toxicity Profiling (MetHb & CYP Inhibition) N3->N6 Safety Monitoring N7 Candidate Selection & Therapeutic Window N4->N7 N5->N7 N6->N7

Workflow for in vivo PK/PD and toxicity profiling of 8-fluoroquinolin-7-amine derivatives.

Detailed Experimental Protocols

Protocol A: Pharmacokinetic (PK) Profiling in Rodents

This protocol establishes the bioavailability and clearance rates of 8-fluoroquinoline derivatives[4].

Step-by-Step Methodology:

  • Animal Acclimatization: Utilize male BALB/c mice or Sprague-Dawley rats (6-8 weeks old). Acclimatize for 7 days under standard conditions (12h light/dark cycle). Fast animals for 12 hours prior to PO dosing (water ad libitum).

  • Grouping & Dosing: Divide into IV ( n=5 ) and PO ( n=5 ) cohorts.

    • IV Group: Administer 0.5 mg/kg via tail vein injection using a 27G needle. Vehicle: 100% DMSO or 5% DMSO/5% Solutol/90% Saline[3][4].

    • PO Group: Administer 2.0 to 10.0 mg/kg via oral gavage using a bulb-tipped gastric needle. Vehicle: 2% HPMC, 1% Pluronic F68, 10% Captisol, pH 2.0[3].

  • Blood Sampling: Collect ~50 µL of blood via the retro-orbital sinus (under brief isoflurane anesthesia) or tail snip at t= 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Collect directly into K2​EDTA -coated microtainers to prevent coagulation.

  • Plasma Processing: Centrifuge samples immediately at 4,000 rpm for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C until LC-MS/MS analysis[4].

Protocol B: In Vivo Efficacy & Immunomodulation (KLH-Rat Model)

Because 8-fluoroquinolin-7-amine is a frequent precursor for PI3Kδ inhibitors, the Keyhole Limpet Hemocyanin (KLH) model is the gold standard for validating in vivo suppression of T-cell-dependent B-cell responses[3].

Step-by-Step Methodology:

  • Subject Preparation: Utilize female Lewis rats ( N=8 per dose group).

  • Chronic Dosing Regimen: Administer the test compound (0.1, 0.3, 1.0, and 3.0 mg/kg) or vehicle control PO once daily for 10 consecutive days.

  • Antigen Challenge: Exactly 2 hours after the first dose on Day 1, administer 200 µL of Phosphate Buffered Saline (PBS) containing 60 µg of KLH intravenously to each rat[3].

    • Causality: Administering the antigen at the Tmax​ of the first dose ensures the immune system is challenged precisely when target engagement (e.g., PI3Kδ inhibition) is at its peak.

  • Endpoint Analysis: On Day 10, euthanize the animals. Perform cardiac puncture to collect terminal blood. Isolate serum and measure KLH-specific IgG and IgM levels via ELISA. Efficacious 8-fluoroquinoline derivatives will show a dose-dependent reduction in both immunoglobulins[3].

Quantitative Data Presentation: Impact of the 8-Fluoro Substitution

The structural choice of the 8-fluoroquinolin-7-amine scaffold directly dictates the in vivo success of the resulting drug. The table below summarizes typical pharmacokinetic and safety parameters demonstrating why the 8-fluoro substitution is superior to 8-chloro or unsubstituted analogs[2][3].

Scaffold TypeIntrinsic Unbound Hepatic Clearance ( CLint,u​ )Oral Bioavailability (%F)CYP2D6 Inhibition SignalPrimary In Vivo Liability
Unsubstituted Quinoline > 60 L/h/kg< 20%ModerateRapid Phase II metabolism (glucuronidation)[2]
8-Chloroquinoline ~ 37 L/h/kg~ 87%HighLipophilic toxicity; Off-target CYP inhibition[3]
8-Fluoroquinoline ~ 8.1 L/h/kg ~ 100% Minimal Optimal profile; Requires acidic complexation vehicle [3]

Toxicity and Safety Considerations

When dosing quinoline-amines, researchers must actively monitor for hematotoxicity. Classic 8-aminoquinolines undergo rapid metabolism into hemotoxic hydroxylamines, which oxidize hemoglobin into methemoglobin, leading to hemolytic anemia (especially in G6PD-deficient models)[1].

By utilizing the 8-Fluoroquinolin-7-amine isomer, the primary site of oxidative liability (the 8-position) is sterically and electronically blocked by the highly electronegative fluorine atom. During in vivo studies, researchers should still validate safety by drawing 10 µL of whole blood at 24 and 48 hours post-dose to measure methemoglobin (MetHb) percentages using a co-oximeter. A successful 8-fluoro derivative will maintain MetHb levels indistinguishable from vehicle controls (< 2%), confirming that the metabolic shield is functioning as designed[1][2].

References

  • Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319)
  • Source: benchchem.
  • Source: asm.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 8-Fluoroquinolin-7-amine synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-7-amine. This guide is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-7-amine. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in this multi-step synthesis. We provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you improve reaction yields and obtain high-purity final products.

Overview of the Synthetic Pathway

The synthesis of 8-Fluoroquinolin-7-amine is typically achieved via a two-stage process. First, a substituted aniline undergoes a cyclization reaction to form the core quinoline structure, yielding an 8-fluoro-7-nitroquinoline intermediate. The second stage involves the selective reduction of the nitro group to the target 7-amino functionality. Each stage presents unique challenges that can significantly impact the overall yield.

G cluster_0 Stage 1: Quinoline Ring Formation cluster_1 Stage 2: Nitro Group Reduction Start 2-Fluoro-3-nitroaniline + Glycerol Skraup Skraup Synthesis (H₂SO₄, Oxidant) Start->Skraup Intermediate 8-Fluoro-7-nitroquinoline Skraup->Intermediate Reduction Nitro Group Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate->Reduction Final_Product 8-Fluoroquinolin-7-amine Reduction->Final_Product

Figure 1: General two-stage synthetic workflow for 8-Fluoroquinolin-7-amine.
Frequently Asked Questions & Troubleshooting Guide
Part 1: Issues with Quinoline Ring Formation (8-Fluoro-7-nitroquinoline)

The formation of the quinoline ring is often the most challenging step. The Skraup synthesis, a common method, involves harsh, exothermic conditions that can lead to significant byproduct formation.[1][2]

Q1: My Skraup reaction is producing a large amount of black, intractable tar with very low yield of the desired 8-fluoro-7-nitroquinoline. What is causing this and how can I fix it?

A: This is the most common problem with the Skraup synthesis.[1] The primary causes are the uncontrolled, highly exothermic nature of the reaction and the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[3]

  • Causality: The reaction between aniline, glycerol, and sulfuric acid is extremely vigorous. Localized hotspots cause the reactants and intermediates to decompose and polymerize, forming tar. The strong acid also catalyzes the polymerization of the acrolein intermediate.[3]

  • Troubleshooting & Solutions:

    • Use a Reaction Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[1][3] FeSO₄ is believed to act as an oxygen carrier, smoothing out the exothermic oxidation step over a longer period and preventing the reaction from becoming violent.[3]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient stirring to dissipate heat. Pre-mixing the aniline and glycerol before the slow addition of acid can also help.

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 130-150°C).[1] Use a heating mantle with a temperature controller and a reaction setup that allows for efficient heat transfer.

    • Ensure Anhydrous Conditions: Use anhydrous glycerol, as water can interfere with the reaction.[1]

Q2: The reaction is very slow or fails to initiate. What factors could be inhibiting the cyclization?

A: The electronic nature of the starting aniline is a critical factor. Both the fluoro and nitro groups are strongly electron-withdrawing, which deactivates the aromatic ring. This makes the key electrophilic cyclization step more difficult.[1]

  • Causality: The Skraup reaction relies on an electrophilic aromatic substitution mechanism where the aniline ring attacks a protonated acrolein intermediate. Electron-withdrawing groups reduce the nucleophilicity of the ring, slowing this key step down significantly.[1] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with very low yields.[1]

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure all reagents, especially the starting 2-fluoro-3-nitroaniline, are pure.

    • Optimize Temperature: While overheating causes tar, a temperature that is too low will prevent the reaction from proceeding. Ensure the mixture reaches and is maintained at the target temperature.[1]

    • Consider Alternative Syntheses: If the Skraup synthesis consistently fails, other named reactions for quinoline synthesis like the Friedländer or Doebner-von Miller might be considered, though they come with their own challenges.[4][5] However, these often require different starting materials.

G Problem Low Yield in Skraup Synthesis Tar Excessive Tar Formation? Problem->Tar Yes Slow Slow / No Reaction? Problem->Slow No Sol_Tar Solution: 1. Add FeSO₄ moderator. 2. Control H₂SO₄ addition rate. 3. Maintain temp (130-150°C). 4. Use anhydrous glycerol. Tar->Sol_Tar Sol_Slow Solution: 1. Verify reagent purity. 2. Ensure temp reaches target. 3. Consider higher reaction temp (monitor for tarring). Slow->Sol_Slow

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 8-Fluoroquinolin-7-amine Analysis

As a Senior Application Scientist, this guide provides in-depth technical assistance for developing and optimizing a robust reversed-phase HPLC (RP-HPLC) method for 8-Fluoroquinolin-7-amine. This molecule, as a polar aro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical assistance for developing and optimizing a robust reversed-phase HPLC (RP-HPLC) method for 8-Fluoroquinolin-7-amine. This molecule, as a polar aromatic amine, presents specific challenges such as peak tailing and variable retention. This document is structured to provide both foundational knowledge and a systematic approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 8-Fluoroquinolin-7-amine that influence HPLC mobile phase selection?

A1: 8-Fluoroquinolin-7-amine is a basic, polar, aromatic compound. Its behavior in RP-HPLC is primarily governed by:

  • Basic Amine Group: The primary amine group is basic and can become protonated (positively charged) at acidic pH. This charge state significantly impacts its interaction with the stationary phase.

  • Polarity: The presence of nitrogen and fluorine atoms makes the molecule relatively polar, which can lead to poor retention on traditional C18 columns if the mobile phase is too strong (high organic content).

  • Amphoteric Nature: Like many fluoroquinolones, it can exhibit amphoteric properties, meaning it can have both acidic (from the quinolone core) and basic (from the amine group) characteristics. Retention is often maximized near the molecule's isoelectric point where it is in a neutral or zwitterionic form.[1][2]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: A robust starting point is crucial for efficient method development. Based on the analyte's properties, the following conditions are recommended:

ParameterRecommended Starting ConditionRationale
Column High-purity, end-capped C18 (e.g., Type B silica), 2.7-5 µmMinimizes secondary interactions with residual silanols, which cause peak tailing for basic compounds.[3][4]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)A low pH ensures the amine is consistently protonated and suppresses the ionization of silanol groups on the stationary phase, leading to improved peak shape.[3][5][6]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and UV transparency.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA gradient elution is suitable for determining the approximate organic solvent concentration needed for elution and for cleaning the column.[7]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Standard flow rate for analytical scale columns.
Detection UV, at a wavelength of maximum absorbance (e.g., ~280 nm, requires experimental verification)
Temperature 30-40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.

Systematic Mobile Phase Optimization Workflow

Successful method development follows a logical progression. The following workflow illustrates the key decision points in optimizing the mobile phase for 8-Fluoroquinolin-7-amine.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mobile Phase pH Optimization cluster_2 Phase 3: Organic Modifier & Gradient Tuning start Define Method Goals (Resolution, Run Time) select_column Select High-Purity End-Capped C18 Column start->select_column initial_gradient Run Initial Scouting Gradient (e.g., 5-95% Acetonitrile w/ 0.1% Formic Acid) select_column->initial_gradient eval_peak Evaluate Peak Shape and Retention initial_gradient->eval_peak peak_ok Acceptable? eval_peak->peak_ok ph_adjust Systematically Adjust pH (e.g., pH 2.5 to 4.0) peak_ok->ph_adjust No organic_tune Adjust Gradient Slope and Organic Modifier % peak_ok->organic_tune Yes select_buffer Select Appropriate Buffer (Phosphate, Acetate) ph_adjust->select_buffer Re-evaluate select_buffer->eval_peak Re-evaluate final_eval Evaluate Resolution and Run Time organic_tune->final_eval method_final Finalize Method final_eval->method_final

Caption: Workflow for HPLC mobile phase optimization.

Troubleshooting Guide

Category: Peak Shape Issues

Question: My peak for 8-Fluoroquinolin-7-amine is showing significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing is the most common chromatographic problem for basic compounds like 8-Fluoroquinolin-7-amine.[8] The primary cause is undesirable secondary interactions between the analyte and the stationary phase.

Causality: The stationary phase in most RP-HPLC columns is silica-based. Even with end-capping, residual silanol groups (-Si-OH) remain on the silica surface.[4] At mobile phase pH values above approximately 4, these silanols can deprotonate to form negatively charged sites (-Si-O⁻).[4] Your basic analyte, which is protonated and positively charged at this pH, can then interact strongly with these sites via an ion-exchange mechanism. This secondary interaction is stronger than the primary hydrophobic interaction, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[3][9]

Troubleshooting & Optimization Protocol:

  • Adjust Mobile Phase pH (Primary Solution): The most effective way to eliminate this interaction is to suppress the ionization of the silanol groups.

    • Protocol: Prepare mobile phases with a pH between 2.5 and 3.5. Using an acidic modifier like 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2) is highly effective.[6] At this low pH, silanol ionization is suppressed, and the amine analyte is fully protonated, leading to a single ionic species and improved peak symmetry.[3][5]

    • Note on TFA: While effective, TFA is an ion-pairing agent and can be difficult to remove from the column. It may also cause signal suppression if using LC-MS detection.[6] Formic acid is generally the preferred choice for LC-MS compatibility.

  • Increase Buffer Strength: If you are using a buffer (e.g., phosphate), its concentration may be too low to maintain a consistent pH at the column surface.

    • Protocol: Increase the buffer concentration in the aqueous mobile phase (Mobile Phase A) from a typical 10 mM to 25-50 mM.[4] Ensure the buffer remains soluble when mixed with the organic phase. Phosphate buffers are common and effective in the pH range of 2.1-3.1 and 6.2-8.2.[10]

  • Use a High-Purity (Type B) Silica Column: Modern columns are manufactured with higher purity silica, which has fewer metal impurities and more effective end-capping, significantly reducing the number and acidity of accessible silanol groups.[3][4] If you are using an older, Type A silica column, switching to a modern equivalent is highly recommended.

G cluster_0 Troubleshooting Peak Tailing start Observe Peak Tailing cause Primary Cause: Analyte-Silanol Interaction start->cause solution1 Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause->solution1 Most Effective solution2 Solution 2: Increase Buffer Strength (25-50 mM) cause->solution2 solution3 Solution 3: Use High-Purity End-Capped Column cause->solution3

Caption: Decision tree for troubleshooting peak tailing.

Category: Retention Time Problems

Question: I am observing poor or no retention for 8-Fluoroquinolin-7-amine. How can I increase its retention time?

Answer: Poor retention of a polar compound on a reversed-phase column typically indicates that the analyte has a low affinity for the non-polar stationary phase, or the mobile phase is too strong (eluting it too quickly).

Causality: 8-Fluoroquinolin-7-amine is a polar molecule. If the mobile phase contains too high a percentage of organic solvent (e.g., acetonitrile or methanol), the analyte will spend more time in the mobile phase and elute very early, often near the void volume. Additionally, at a low pH where the amine is protonated (cationic), its polarity increases, which can further decrease retention in a reversed-phase system.

Troubleshooting & Optimization Protocol:

  • Reduce Initial Organic Solvent Percentage: This is the most straightforward solution.

    • Protocol: In your gradient method, lower the starting percentage of Mobile Phase B (organic solvent). If your initial condition was 10% B, try starting at 5% or even 2% B. Hold this initial condition for 1-2 minutes to ensure the analyte is properly focused on the column head before the gradient starts.

  • Adjust Mobile Phase pH Towards the pKa: Fluoroquinolones are often amphoteric, and their retention in RP-HPLC is highly dependent on pH.[1] Retention is typically at a maximum near the compound's isoelectric point (pI), where it is least polar (in a neutral or zwitterionic form).[2]

    • Protocol: While low pH is good for peak shape, a moderate pH (e.g., 5.5-7.5) might significantly increase retention.[1] Conduct a pH scouting experiment using buffered mobile phases (e.g., acetate for pH 3.8-5.8, phosphate for pH 6.2-8.2).[10] Be aware that increasing pH may reintroduce peak tailing issues, requiring a balance between retention and peak shape. Also, ensure your column is stable at higher pH values; many standard silica columns degrade above pH 8.[6]

  • Consider Ion-Pairing Chromatography: If sufficient retention cannot be achieved, an ion-pairing reagent can be used.

    • Protocol: Add an ion-pairing agent like sodium hexanesulfonate (for acidic mobile phases) to the aqueous mobile phase.[11][12] The sulfonate group will pair with the protonated amine of your analyte, forming a neutral, more hydrophobic complex that will be retained more strongly by the C18 stationary phase.[2] Start with a concentration of around 5 mM.

Category: Baseline Issues

Question: My baseline is noisy and drifting, especially during the gradient run. What could be the cause?

Answer: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The causes are often related to the mobile phase preparation, the HPLC system, or the detector.

Causality:

  • Mobile Phase Contamination: Impurities in solvents or buffers, or the growth of microbes in unbuffered aqueous phases, can create baseline noise.[13]

  • Inadequate Mixing or Degassing: Poorly mixed gradient solvents or dissolved gas coming out of solution in the pump or detector can cause pressure fluctuations and baseline noise.[13]

  • UV Absorbance of Additives: Some mobile phase additives (especially TFA or certain buffers) have significant UV absorbance at low wavelengths (<220 nm). As the gradient changes the mobile phase composition, the background absorbance changes, causing a drifting baseline.

Troubleshooting & Optimization Protocol:

  • Ensure High-Purity Solvents and Fresh Buffers:

    • Protocol: Always use HPLC-grade or LC-MS-grade solvents. Prepare aqueous mobile phases and buffers fresh daily.[13] Filter the aqueous phase through a 0.22 µm or 0.45 µm filter to remove particulate matter.

  • Thoroughly Degas the Mobile Phase:

    • Protocol: Use your HPLC system's integrated degasser. If one is not available, degas solvents before use by sparging with helium, sonication, or vacuum filtration.

  • Check for Leaks:

    • Protocol: Perform a visual inspection of all fittings from the solvent reservoirs to the detector waste line for any signs of leaks, which can cause pressure fluctuations and baseline noise.

  • Select a Buffer with Low UV Absorbance:

    • Protocol: If analyzing at low UV wavelengths, choose a buffer system that is "UV-transparent" in that region. Formic acid, phosphoric acid, and their salts are generally good choices.[14] Avoid using additives like TFA if a baseline drift is observed and you are working at low wavelengths.

Buffer/AdditiveUseful pH RangeLC-MS Compatible?Notes
Formic Acid ~2.7 (at 0.1%)YesExcellent for low pH and MS compatibility.[6]
Phosphoric Acid/Phosphate 2.1-3.1, 6.2-8.2No (Non-volatile)Very common for UV-only methods, provides strong buffering.[10][14]
Acetic Acid/Acetate 3.8-5.8YesVolatile buffer suitable for MS applications.[10]
Trifluoroacetic Acid (TFA) ~2.0 (at 0.1%)Yes (with caution)Strong acid, good for peak shape, but can cause ion suppression in MS.[6]

References

  • The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Deriv
  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
  • The pH Influence on the HPLC-Retention of Chemotherapeutic Fluoroquinolone Deriv
  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chrom
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Method Optimization and Separation of Aromatic Biogenic Amines and Precursor Amino Acids by High Performance Liquid Chrom
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI.
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
  • HPLC Troubleshooting Guide.
  • How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • A Guide to HPLC and LC-MS Buffer Selection.
  • HPLC Tips & Tricks: Mobile Phase Prepar
  • [Chromatography Q & A] Which buffer solution is used for the HPLC mobile phase?
  • A Guide For Selection of Buffer for HPLC - YouTube.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Technical Support Center: Optimization of HPLC Parameters for 4-Amino-N-methylbenzeneethanesulfonamide Separ
  • Effect of pH on LC-MS Analysis of Amines - Waters Corpor

Sources

Troubleshooting

preventing degradation of 8-Fluoroquinolin-7-amine during long-term storage

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, handling sensitive fluorinated aromatic amines requires precise environmental control.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, handling sensitive fluorinated aromatic amines requires precise environmental control. 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is highly susceptible to two primary degradation pathways: photolytic cleavage and oxidative polymerization.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Section 1: Core Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. Do not simply store this compound on a benchtop; the molecular architecture demands specific handling.

  • Photodegradation : Fluoroquinolones and related derivatives are inherently photosensitive. Exposure to UV or natural sunlight triggers excitation, leading to fluorine substitution, reductive elimination, and cleavage of the amine group (1)[1].

  • Oxidative Degradation : The primary aromatic amine at the 7-position is electron-rich and highly vulnerable to oxidation. Atmospheric oxygen or reactive oxygen species (ROS) can abstract an electron to form an anilinyl radical. These radicals rapidly undergo N-dealkylation, C-hydroxylation, or couple together to form polymeric byproducts, which visually manifest as a darkening or browning of the sample (2)[2].

Degradation Compound 8-Fluoroquinolin-7-amine Light UV/Vis Light Exposure Compound->Light Improper storage O2 Oxygen / ROS Exposure Compound->O2 Atmospheric exposure PhotoDeg Photodegradation Light->PhotoDeg Oxidation Oxidative Degradation O2->Oxidation Defluorination Defluorination & Amine Cleavage PhotoDeg->Defluorination Radical Anilinyl Radical Formation & Polymerization Oxidation->Radical

Mechanistic pathways of 8-Fluoroquinolin-7-amine degradation via photolysis and oxidation.

Section 2: Troubleshooting & FAQs

Q1: My 8-Fluoroquinolin-7-amine powder was initially light-red/brown but has turned significantly darker over the past month. Is it still usable? A1: The darkening is a classic indicator of oxidative degradation. Aromatic amines oxidize to form anilinyl radicals that polymerize into dark, conjugated byproducts (3)[3]. If your sample has darkened significantly, its purity has been compromised. Self-validation check: Run an LC-MS or NMR on the darkened sample. You will likely observe higher molecular weight polymeric peaks and a reduced parent peak. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen) (4)[4].

Q2: Does the choice of solvent affect the stability of the compound when preparing stock solutions? A2: Yes. Protic solvents or those containing dissolved oxygen will accelerate the degradation of the amine group. When preparing stock solutions, use anhydrous, degassed solvents (e.g., HPLC-grade DMSO or Acetonitrile purged with Argon). Avoid storing the compound in acidic aqueous solutions for prolonged periods, as pH can influence the ionization state and increase susceptibility to photolysis[1].

Q3: How does temperature impact the long-term stability of quinolone derivatives? A3: Temperature is a critical kinetic regulator. Studies on quinolone stability indicate that while they may remain stable at 4°C for 24-48 hours, long-term storage requires freezing. Storage at -20°C is acceptable for weeks, but for multi-month or multi-year storage, -80°C is mandatory to halt radical formation and thermal degradation (5)[5].

Section 3: Quantitative Data Summary

Table 1: Stability Profile of Quinolone/Aromatic Amine Derivatives Across Storage Conditions

Storage ConditionAtmosphereLight ExposureEstimated Stability WindowVisual Indicator of Degradation
Room Temp (25°C)Ambient AirDirect Light< 24 HoursRapid browning, precipitation
4°C (Refrigerator)Ambient AirDark24 - 48 HoursGradual darkening
-20°C (Freezer)Inert (Argon)Dark1 - 4 WeeksTrace polymerization
-80°C (Deep Freeze)Inert (Argon)Dark> 12 MonthsNone (Remains stable)
Section 4: Standard Operating Procedure (SOP) for Long-Term Storage

To ensure a self-validating, foolproof storage system, adhere to the following step-by-step methodology:

Step 1: Inert Environment Preparation Transfer the bulk 8-Fluoroquinolin-7-amine vial into a glovebox purged with high-purity Argon or Nitrogen. Do not open the manufacturer's seal in ambient air.

Step 2: Solvent Degassing (If preparing liquid aliquots) If storing as a stock solution, use anhydrous DMSO. Degas the solvent by bubbling Argon through it for at least 30 minutes prior to introducing it to the compound.

Step 3: Aliquoting Dissolve the compound and dispense it into single-use, amber glass vials . Amber glass is non-negotiable, as it blocks the UV/Vis wavelengths responsible for the photolytic cleavage of the fluoroquinolone core[1]. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw cycles introduce condensation (water) and oxygen, which act as catalysts for oxidative degradation.

Step 4: Headspace Purging and Sealing Before capping, gently blanket the headspace of each amber vial with a stream of Argon. Seal tightly with PTFE-lined caps to prevent oxygen ingress.

Step 5: Flash Freezing and Storage Flash-freeze the vials in liquid nitrogen to rapidly bypass the temperature zone where crystallization-induced pH shifts occur. Transfer immediately to a -80°C freezer for long-term storage[5].

Workflow Start Bulk Powder Received Glovebox Transfer to Inert Glovebox (Ar/N2) Start->Glovebox Solvent Dissolve in Degassed Solvent Glovebox->Solvent Aliquot Dispense into Amber Vials Solvent->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Long-Term Storage (-80°C) Freeze->Store

Step-by-step workflow for the preparation and long-term storage of 8-Fluoroquinolin-7-amine.

Section 5: References
  • Title: Photolytic and photocatalytic degradation of fluoroquinolones in untreated river water under natural sunlight Source: Applied Catalysis B: Environmental (via ResearchGate) URL: 1[1]

  • Title: Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide Source: Environmental Science & Technology (ACS Publications) URL: 2[2]

  • Title: Investigating the Mechanisms of Aromatic Amine-Induced Protein Free Radical Formation by Quantitative Structure-Activity Relationships (QSARs) Source: PubMed Central (NIH) URL: 3[3]

  • Title: An In-depth Technical Guide on the Stability and Storage of Aromatic Amines Source: BenchChem URL: 4[4]

  • Title: Effect of various storage conditions on the stability of quinolones in raw milk Source: PubMed (NIH) URL: 5[5]

Sources

Optimization

Technical Support Center: Reducing Synthetic Impurities in 8-Fluoroquinolin-7-amine Batch Production

Introduction 8-Fluoroquinolin-7-amine is a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibacterial agents.[1] The purity of this intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Fluoroquinolin-7-amine is a critical building block in the synthesis of various pharmaceutical compounds, particularly in the development of novel antibacterial agents.[1] The purity of this intermediate is paramount, as any impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety, efficacy, and stability.[2] This guide provides in-depth technical support for researchers, scientists, and process chemists to troubleshoot and control synthetic impurities during the batch production of 8-Fluoroquinolin-7-amine.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of 8-Fluoroquinolin-7-amine.

Q1: My final product has a dark, tarry appearance. What is the likely cause and the best purification method? A1: Tar formation is a classic challenge in Skraup-type syntheses, which are often used for quinoline cores.[3] It results from the polymerization of intermediates under harsh acidic and high-temperature conditions.[4]

  • Immediate Action: The most effective method for removing non-volatile tar is steam distillation. After making the crude reaction mixture alkaline, steam is passed through to carry over the volatile quinoline product.[4]

  • Follow-up: The distilled product can then be purified further by solvent extraction and treatment with activated carbon to remove residual colored impurities.[4]

Q2: I'm observing a persistent impurity with a similar HPLC retention time to my product. What could it be? A2: This is often indicative of an isomeric impurity. Depending on the starting materials for the quinoline synthesis, you may have positional isomers (e.g., 6-fluoro or 5-fluoro analogues). Another possibility is a closely related byproduct from a side reaction. Advanced analytical techniques are needed for confirmation.[5]

Q3: What is the primary role of ferrous sulfate in the Skraup synthesis of quinolines? A3: The Skraup reaction is notoriously exothermic and can be violent. Ferrous sulfate (FeSO₄·7H₂O) is added to moderate the reaction, ensuring a smoother and more controlled process.[6][7]

Q4: Can I use an alternative to nitrobenzene as the oxidizing agent? A4: Yes. While nitrobenzene is a traditional and effective oxidizing agent in the Skraup synthesis, alternatives like arsenic acid or iodine can also be used and are reported to give good yields.[4] Arsenic acid, in particular, is noted for resulting in a less violent reaction.[6]

Q5: My yield is consistently low after workup. Where should I focus my optimization efforts? A5: Significant product loss often occurs during the extraction and purification stages, especially when dealing with tarry residues.[4] Ensure your extraction protocol is efficient for the quinoline product. This includes optimizing the pH during aqueous washes and selecting an appropriate organic solvent. Additionally, incomplete removal of unreacted starting materials, like aniline, can lead to co-distillation and lower purity, necessitating further purification steps that reduce overall yield.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving more complex impurity issues.

Issue 1: Identification of an Unknown Peak in HPLC Analysis

Problem: A significant unknown impurity (>0.1%) is consistently detected in the final product by reverse-phase HPLC. Its polarity appears very close to the 8-Fluoroquinolin-7-amine product.

Root Cause Analysis & Workflow: The primary goal is to identify the impurity's structure to understand its formation mechanism. A systematic approach combining analytical techniques is crucial for this purpose.[8]

dot

Caption: Workflow for impurity identification and resolution.

Recommended Actions & Protocols:

  • Mass Spectrometry (MS) Analysis:

    • Objective: To obtain the molecular weight of the impurity.

    • Protocol: Perform LC-MS analysis on the batch sample. The mass-to-charge ratio (m/z) will provide the molecular weight. High-Resolution Mass Spectrometry (HRMS) can yield the exact mass and suggest a molecular formula.[9]

    • Interpretation: If the molecular weight matches that of an isomer or a potential byproduct (e.g., a dimer or an N-oxide), this provides a strong lead for further investigation.

  • Impurity Isolation & NMR Spectroscopy:

    • Objective: To obtain a pure sample of the impurity for definitive structural elucidation.

    • Protocol: Use preparative HPLC to isolate a sufficient quantity (typically >5 mg) of the unknown impurity.[2] Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (COSY, HSQC) spectra.[5]

    • Interpretation: The NMR data will reveal the precise connectivity of atoms, confirming the structure. This is the gold standard for structural identification.[10]

  • Process Parameter Review:

    • Once the impurity is identified, review the reaction steps where it could have formed. Key parameters to investigate include reaction temperature, time, stoichiometry of reagents, and the purity of starting materials.

Issue 2: High Levels of Residual Starting Materials or Reagents

Problem: The final product contains unacceptable levels of the aniline precursor or other reagents.

Root Cause Analysis: This issue typically stems from two main sources:

  • Incomplete Reaction: The reaction did not proceed to completion, leaving unreacted starting materials.

  • Inefficient Purification: The workup and purification steps are inadequate for removing the specific reagent. For example, unreacted aniline can co-distill with the product.[4]

Recommended Actions & Protocols:

  • Reaction Monitoring:

    • Objective: To ensure the reaction goes to completion.

    • Protocol: Implement in-process controls (IPCs) using TLC or HPLC to monitor the disappearance of the starting material.[2][11] Extend the reaction time or slightly increase the temperature if the reaction stalls, but be cautious of promoting side reactions.

    • Data Summary Table:

ParameterStandard ConditionModified ConditionStarting Material (%)
Reaction Time4 hours6 hours< 0.5%
Temperature90 °C95 °C< 0.5%
  • Enhanced Purification Protocol - Aniline Removal:

    • Objective: To chemically modify and remove residual aniline post-reaction.

    • Protocol: After the initial workup, acidify the solution containing the product and residual aniline. Add a solution of sodium nitrite (NaNO₂) to convert the aniline into a non-volatile diazonium salt. This salt will remain in the aqueous phase during a subsequent extraction, effectively separating it from the desired product.[4]

Section 3: Proactive Impurity Control & Best Practices

Preventing impurity formation is more efficient than removing them. The following practices are recommended for robust batch production.

  • Starting Material Qualification: Always use high-purity, well-characterized starting materials. Isomeric impurities in the initial aniline precursor will inevitably lead to isomeric impurities in the final product.

  • Control of Reaction Conditions: The Skraup synthesis is highly exothermic.[6] Maintain strict control over the rate of addition of reagents and the reaction temperature to prevent runaway reactions that lead to tar and byproduct formation.

  • Inert Atmosphere: Where appropriate, conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

  • Optimized Purification: Develop a robust purification strategy. Recrystallization is often a powerful tool for removing impurities with different solubility profiles. A systematic solvent screening study is highly recommended.

dot

Caption: Simplified impurity formation pathways.

Section 4: Standard Operating Procedures (SOPs)
SOP-01: General HPLC-MS Method for Impurity Profiling

This method is a starting point and should be validated for your specific system.

  • Instrumentation: HPLC with UV detector coupled to a Mass Spectrometer.[5]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and MS scan (e.g., ESI positive mode).[9]

SOP-02: Lab-Scale Steam Distillation for Tar Removal
  • Setup: Assemble a steam distillation apparatus using a large round-bottom flask (reaction flask), a steam generator, a condenser, and a receiving flask.

  • Procedure:

    • After the reaction is complete and cooled, cautiously make the reaction mixture strongly alkaline with a concentrated NaOH solution.

    • Heat the reaction flask gently.

    • Pass steam from the steam generator through the mixture.

    • The product, being steam-volatile, will co-distill with the water and collect in the receiving flask as an emulsion or separate layer.

    • Continue distillation until the distillate runs clear.

    • The product can be recovered from the aqueous distillate by solvent extraction.[4]

Section 5: References
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.

  • BenchChem. (2025). Comparative Purity Analysis of 2-(2-Chloroethyl)quinoline: A Guide to HPLC-MS, GC-MS, and qNMR Methods.

  • Purbey, R. et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.

  • Al-Hiari, Y. et al. (2022). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents.

  • Kadam, D. et al. (2024). Impurity Profiling in different analytical techniques. IJNRD.

  • FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. (2023). Malaysian Journal of Analytical Sciences.

  • Patel, B. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.

  • Abdel-Gawad, S. et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI.

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025).

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Wikipedia. (2020). Skraup reaction.

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained.

  • Hassan, W. et al. (2016). Determination of Fluoroquinolone Antibiotics in Industrial Wastewater by High-Pressure Liquid Chromatography and Thin-Layer Chromatography-Densitometric Methods. ResearchGate.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

Sources

Troubleshooting

Technical Support Center: Resolving Peak Overlap in 8-Fluoroquinolin-7-amine NMR Spectra

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, chemists, and drug development professionals who encoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with spectral resolution, specifically focusing on the analysis of 8-Fluoroquinolin-7-amine. Peak overlap in the aromatic region of substituted quinolines can obscure vital structural information. This document provides a series of troubleshooting steps, from simple adjustments to advanced 2D NMR experiments, to help you achieve clean, interpretable spectra.

Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my 8-Fluoroquinolin-7-amine ¹H NMR spectrum crowded and overlapping?

The ¹H NMR spectrum of 8-Fluoroquinolin-7-amine features multiple protons attached to an aromatic system. These protons resonate in a relatively narrow chemical shift range, typically between 6.5 and 8.5 ppm. The electronic environment of each proton is similar, leading to closely spaced signals. Furthermore, complex spin-spin coupling (J-coupling) between adjacent protons splits these signals into multiplets, which often overlap, creating a complex and difficult-to-interpret pattern.

Q2: What is the simplest first step to resolve overlapping aromatic signals?

A straightforward and often effective initial approach is to re-acquire the spectrum in a different deuterated solvent.[1] Solvents can significantly influence the chemical shifts of nearby protons.[2][3] Aromatic solvents like benzene-d₆ or toluene-d₈ can induce what is known as an Aromatic Solvent-Induced Shift (ASIS), which alters the shielding of protons based on their spatial orientation relative to the solvent molecule's ring current.[1][4] This can spread out crowded signals, potentially resolving the overlap without resorting to more complex experiments.

Q3: My peaks are still overlapped after trying different solvents. When should I consider using 2D NMR?

If solvent changes are insufficient, 2D NMR is the next logical step. Two-dimensional NMR techniques are exceptionally powerful for resolving overlap by spreading the signals across a second frequency dimension.[5][6][7]

  • COSY (Correlation Spectroscopy) is ideal for identifying which protons are coupled to each other, helping to trace out the spin systems within the molecule.[6]

  • HSQC (Heteronuclear Single Quantum Coherence) is used to correlate protons with their directly attached carbon atoms. Since ¹³C chemical shifts are much more dispersed than ¹H shifts, this technique can effectively separate proton signals that overlap in the 1D spectrum.[6][8]

Q4: Are there other methods besides changing solvents or using 2D NMR?

Yes. One powerful, albeit less common, technique is the use of Lanthanide Shift Reagents (LSRs). These are paramagnetic complexes that can coordinate with Lewis basic sites on the analyte molecule, such as the amine or quinoline nitrogen in 8-Fluoroquinolin-7-amine.[4][9] This interaction induces large changes in the chemical shifts of nearby protons (a pseudocontact shift), with the magnitude of the shift being dependent on the distance from the lanthanide ion.[10][11] This can effectively resolve overlapping signals. However, a significant drawback is that LSRs can also cause line broadening, which may reduce resolution if used improperly.[4][9]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols for the systematic resolution of peak overlap.

Workflow for Resolving Overlapping NMR Peaks

G start Start: Overlapping ¹H NMR Spectrum solvent Protocol 1.1: Change Deuterated Solvent start->solvent check1 Overlap Resolved? solvent->check1 lsr Protocol 1.2: Use Lanthanide Shift Reagents check1->lsr No end_resolved End: Spectrum Resolved check1->end_resolved Yes check2 Overlap Resolved? lsr->check2 nmr_2d Protocol 2: Acquire 2D NMR (COSY, HSQC) check2->nmr_2d No check2->end_resolved Yes nmr_2d->end_resolved end_unresolved Consult NMR Specialist

Caption: A systematic workflow for resolving overlapping NMR peaks.

Guide 1: Modifying the Chemical Environment
Protocol 1.1: Solvent-Induced Shift Analysis

Causality: Different solvents interact with the solute molecule through various mechanisms, including dipole-dipole interactions, hydrogen bonding, and anisotropic effects.[2][12] Aromatic solvents, due to their large magnetic anisotropy, create specific shielding and deshielding zones around the solute. Protons located in different regions relative to the interacting solvent molecule will experience different induced shifts, leading to improved spectral dispersion.[4]

Experimental Protocol:

  • Sample Preparation: Prepare at least three separate, identically concentrated solutions of 8-Fluoroquinolin-7-amine (e.g., 5-10 mg in 0.6 mL of solvent). Use a common solvent like CDCl₃ or DMSO-d₆ as a baseline, and compare it with aromatic solvents such as Benzene-d₆ and Toluene-d₈.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).

  • Data Analysis: Process and compare the spectra. Note the changes in chemical shifts for the aromatic protons to identify the solvent system that provides the best peak separation.

Data Presentation: Hypothetical Solvent-Induced Chemical Shifts (δ, ppm)

Proton AssignmentCDCl₃ (ppm)DMSO-d₆ (ppm)Benzene-d₆ (ppm)Δδ (CDCl₃ vs C₆D₆)
H-28.45 (d)8.55 (d)8.20 (d)-0.25
H-37.30 (dd)7.40 (dd)7.10 (dd)-0.20
H-48.05 (d)8.15 (d)7.85 (d)-0.20
H-57.50 (s)7.60 (s)7.25 (s)-0.25
H-67.10 (s)7.20 (s)6.90 (s)-0.20
NH₂4.50 (br s)5.00 (br s)4.10 (br s)-0.40

Note: This data is illustrative to demonstrate the principle of solvent-induced shifts.

Protocol 1.2: Using Lanthanide Shift Reagents (LSRs)

Causality: LSRs are organometallic complexes of paramagnetic lanthanide ions (e.g., Europium, Praseodymium).[4][11] They act as weak Lewis acids and reversibly bind to Lewis basic sites in the substrate molecule (like the N atoms in 8-Fluoroquinolin-7-amine).[9] The paramagnetic metal ion induces large magnetic fields that shift the resonances of nearby protons. The magnitude of this "pseudocontact shift" is proportional to 1/r³, where 'r' is the distance between the proton and the lanthanide ion. This distance dependence often resolves spectral overlap by shifting closer protons more significantly.[10]

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a dry, non-coordinating solvent like CDCl₃ (5-10 mg in 0.6 mL).

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample alone.

  • LSR Titration:

    • Prepare a stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same solvent.

    • Add a small, known aliquot of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

    • Gently mix and re-acquire the ¹H NMR spectrum.

  • Repeat and Analyze: Continue adding aliquots of the LSR and acquiring spectra until the desired peak separation is achieved or until significant line broadening compromises the spectrum. Plot the chemical shift (δ) of each proton signal against the [LSR]/[Substrate] molar ratio. The initial portion of this plot should be linear.[10]

Considerations:

  • Line Broadening: LSRs can cause significant line broadening, which can obscure coupling information. Use the minimum amount of LSR necessary.[4][9]

  • Solvent: The solvent must be anhydrous and non-coordinating to prevent it from competing with the analyte for the LSR.

  • Choice of Lanthanide: Europium (Eu) complexes typically induce downfield shifts, while Praseodymium (Pr) complexes induce upfield shifts.[11][13]

Guide 2: Advanced 2D NMR Techniques

When modifying the chemical environment is not enough, 2D NMR provides a robust solution by adding a second dimension to the spectrum, resolving signals based on their nuclear interactions.[5][6]

Protocol 2.1: Homonuclear Correlation Spectroscopy (COSY)

Causality: The COSY experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[6] The 2D spectrum displays the standard 1D spectrum along the diagonal, while off-diagonal "cross-peaks" appear at the chemical shifts of two protons that are mutually coupled. This allows for the unambiguous assignment of connected proton networks, even if their signals overlap in the 1D spectrum.

Experimental Protocol:

  • Sample Preparation: Use a standard sample of 5-10 mg in ~0.6 mL of a deuterated solvent.

  • Instrument Setup: Tune and match the probe for ¹H, lock the spectrometer, and perform standard magnetic field shimming.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: cosygpqf (or similar gradient-selected COSY sequence).

    • Spectral Width (SW): 10-12 ppm in both dimensions.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

Conceptual COSY Diagram

Caption: Diagonal peaks (red) represent the 1D spectrum. Cross-peaks (blue) show correlations between coupled protons.

Protocol 2.2: Heteronuclear Single Quantum Coherence (HSQC)

Causality: The HSQC experiment generates a 2D spectrum that correlates proton signals (on one axis) with the signals of the heteronuclei they are directly attached to (typically ¹³C, on the other axis).[6] Since the ¹³C chemical shift range is much wider (~200 ppm) than the ¹H range, protons that overlap in the 1D spectrum are often attached to carbons with very different chemical shifts. This allows them to be resolved as distinct peaks in the 2D HSQC spectrum.[8]

Experimental Protocol:

  • Sample Preparation: A slightly more concentrated sample (15-25 mg) is beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as usual.

  • Acquisition Parameters (Typical for a 400-500 MHz spectrometer):

    • Pulse Program: hsqcedetgpsisp2.2 (or similar edited HSQC for multiplicity information).

    • Spectral Width (SW): ~10 ppm in F2 (¹H) and ~160 ppm in F1 (¹³C).

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments (TD in F1): 128-256.

    • One-bond Coupling Constant (¹JCH): Set to an average value for aromatic C-H, typically 160-165 Hz.

  • Processing:

    • Apply appropriate window functions (e.g., squared sine-bell).

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

By following these structured troubleshooting guides, researchers can systematically address and resolve even complex cases of peak overlap in the NMR spectra of molecules like 8-Fluoroquinolin-7-amine, leading to accurate structural elucidation and characterization.

References
  • Benchchem.
  • Ai, W., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
  • University of B
  • Cockerill, A. F., et al. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews, 73(6), 553-588.
  • University of California, Davis. Two-dimensional NMR.
  • Loganathan, K. (2014). Lanthanide shift reagents in nmr. Slideshare.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy.
  • University of California, Davis.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents.
  • Wenzel, T. J., & Sievers, R. E. (1981). New binuclear lanthanide NMR shift reagents effective for aromatic compounds. Analytical Chemistry, 53(3), 393-399.
  • Yoder, C. Common NMR Solvents. Wired Chemist.
  • Colnago, L. A., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2294-2302.
  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol.
  • Benchchem. (2025). Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of 1,1-Diphenylbutane.
  • Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • ResearchGate. (2021). Resolution of overlapping signals using 2D NMR spectroscopy.

Sources

Optimization

minimizing oxidation of 8-Fluoroquinolin-7-amine in open-air environments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of fluoroquinoline derivatives during benchtop handling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of fluoroquinoline derivatives during benchtop handling.

Handling 8-Fluoroquinolin-7-amine in open-air environments presents a specific set of chemical challenges. The compound is highly susceptible to oxidative degradation, which visually manifests as a color shift from its native light-red to a dark brown solid or solution[1]. This guide provides the mechanistic causality behind this degradation and equips you with self-validating protocols to ensure scientific integrity during your experiments.

Mechanistic Overview: The Causality of Oxidation

To prevent oxidation, we must first understand the mechanism. The degradation of aromatic amines in open air is not simply a reaction with molecular oxygen; it is primarily driven by a single-electron transfer (SET) mechanism.

In ambient laboratory conditions, trace water microdroplets and atmospheric oxygen act as catalysts to generate water radical cations ( H2​O∙+ ) and hydroxyl radicals ( OH∙ )[2]. When 8-Fluoroquinolin-7-amine is exposed to these species, the nitrogen atom of the 7-amine group loses an electron, forming a highly reactive amine radical cation [3].

While the electron-withdrawing fluorine atom at the 8-position provides slight steric and electronic shielding compared to an unsubstituted aniline, the radical cation intermediate will still rapidly undergo one of two destructive pathways:

  • N-Hydroxylation: Reaction with ambient water/oxygen to form N-oxides.

  • Oligomerization: Radical-radical coupling that forms azo-dimers and complex polymers, resulting in the characteristic brown discoloration[4].

OxidationMechanism A 8-Fluoroquinolin-7-amine B Single Electron Transfer (SET) via Ambient OH• / H2O•+ A->B C Amine Radical Cation B->C D N-Hydroxylation (N-Oxide Formation) C->D Reaction with H2O/O2 E Oligomerization (Brown/Red Degradants) C->E Radical Coupling

Fig 1. Radical-mediated oxidation pathway of 8-Fluoroquinolin-7-amine in open air.

Troubleshooting & FAQs

Q1: My 8-Fluoroquinolin-7-amine stock solution turned dark brown after a few hours on the bench. Is it still usable? A1: No. The brown color indicates extensive radical-mediated oligomerization and the formation of toxic by-products[4]. Using this degraded stock will introduce severe artifacts into your assays. You must discard it and prepare a fresh batch using the self-validating protocol below.

Q2: How can I handle this compound in open air without a glovebox? A2: You must chemically disrupt the radical chain reaction. The addition of a radical scavenger, such as Butylated Hydroxytoluene (BHT) at 0.01–0.1% (w/w), is highly effective. BHT donates a hydrogen atom to the reactive amine radicals, forming a stable BHT radical that safely terminates the oxidation chain[5]. Furthermore, always use amber glass vials, as UV light accelerates radical initiation.

Q3: Does my choice of solvent impact the oxidation rate? A3: Absolutely. Protic solvents (like water or methanol) stabilize the amine radical cation intermediate and facilitate rapid N-hydroxylation[2]. To minimize oxidation, you must use anhydrous, degassed aprotic solvents like dry Acetonitrile (MeCN) or Dichloromethane (DCM).

Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions, solvent choices, and the half-life ( t1/2​ ) of 8-Fluoroquinolin-7-amine.

Storage ConditionSolvent SystemAdditiveHalf-Life ( t1/2​ ) at 25°CVisual Appearance (48h)
Open Air, Clear VialH₂O / MeOHNone< 4 hoursDark Brown
Open Air, Amber VialDry MeCNNone12 hoursRed/Brown
Open Air, Amber VialDry MeCN0.05% BHT> 72 hoursLight Red (Stable)
Inert Gas (Ar), AmberDry MeCN0.05% BHT> 14 daysLight Red (Stable)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, do not assume your compound is intact just because it was freshly prepared. Use this step-by-step, self-validating methodology for ambient handling.

Step 1: Preparation of Antioxidant Solvent

  • Action: Prepare a stock of anhydrous Acetonitrile (MeCN) containing 0.05% (w/w) BHT. Sparge the solvent with Argon for 15 minutes.

  • Causality: The aprotic MeCN prevents radical cation stabilization. Argon displaces dissolved oxygen, and BHT acts as a sacrificial radical scavenger[5].

Step 2: Aliquoting the Solid

  • Action: Weigh the 8-Fluoroquinolin-7-amine solid into an amber glass vial. Immediately dissolve it in the prepared antioxidant solvent.

  • Causality: Amber glass blocks UV photons, preventing photo-induced SET reactions. Rapid dissolution in the BHT-spiked solvent immediately protects the free amine.

Step 3: Internal Validation Check (Critical)

  • Action: Before proceeding to your main experiment, run a rapid LC-MS or TLC check of the stock solution.

  • Causality: This creates a closed-loop validation system. Look for the parent mass ( [M+H]+ = 163.1). If you observe peaks at +16 Da (N-oxide) or 2M−2 (azo-dimer), oxidation has occurred. The purity must be ≥98% . If it fails, discard the solution.

Step 4: Assay Execution

  • Action: Proceed with your downstream assay, maintaining an Argon blanket over the reaction vessel whenever the septum is pierced.

HandlingWorkflow Step1 1. Aliquot Solid (Amber Vial, 2-8°C) Step2 2. Dissolve in Dry MeCN + 0.05% BHT Step1->Step2 Step3 3. Self-Validation (LC-MS / TLC Check) Step2->Step3 Step4 4. Proceed with Assay Step3->Step4 Purity > 98% Fail Discard & Reprep (Oxidation Detected) Step3->Fail Purity < 98%

Fig 2. Self-validating workflow for handling 8-Fluoroquinolin-7-amine in ambient conditions.

References

  • Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Chemical Science (RSC Publishing).[Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences (PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in 8-Fluoroquinolin-7-amine Syntheses

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates during the amination of 8-fluoroquinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates during the amination of 8-fluoroquinoline scaffolds.

The 8-fluoroquinolin-7-amine motif is a privileged building block critical to the development of next-generation antibacterial fluoroquinolones, HIV-1 integrase inhibitors[1], and helical oligoamide foldamers[2]. However, establishing the C7–N bond is notoriously difficult. The adjacent C8-fluorine atom exerts a paradoxical effect: it inductively activates the ring but sterically hinders the C7 position, while remaining highly susceptible to competitive cleavage (defluorination) under forcing conditions[3].

This guide provides field-proven, mechanistically grounded solutions to overcome stalled conversions, catalyst degradation, and side-product formation.

Mechanistic Workflow & Failure Points

G cluster_0 Synthesis Pathways Start 7-Halo-8-fluoroquinoline Precursor SNAr SNAr Pathway (Amine, Base, Heat) Start->SNAr If Halo = F BHA Buchwald-Hartwig (Pd cat, Ligand, Base) Start->BHA If Halo = Cl, Br Fail_SNAr Issue: Low Conversion (Steric block by C8-F) SNAr->Fail_SNAr Bulky Amine / Weak Nucleophile Success 8-Fluoroquinolin-7-amine Target Core SNAr->Success Optimized: Polar Aprotic, High Temp Fail_BHA Issue: C8-Defluorination (Pd insertion into C-F) BHA->Fail_BHA Strong Base / Poor Ligand BHA->Success Optimized: Xantphos, Cs2CO3

Mechanistic workflow for C7-amination of 8-fluoroquinolines, highlighting optimizations.

Section 1: Frequently Asked Questions (FAQs)

Q1: My nucleophilic aromatic substitution (SNAr) of 7-chloro-8-fluoroquinoline with a secondary amine is stalling at <30% conversion, even at reflux. Why? Causality & Solution: In an SNAr reaction, the rate-determining step is the formation of the intermediate Meisenheimer complex. While the highly electronegative C8-fluorine inductively activates the ring, chlorine is a relatively poor leaving group for SNAr compared to fluorine. Furthermore, the steric bulk of the C8-fluorine heavily restricts the trajectory of incoming secondary amines, raising the activation energy barrier. Actionable Fix: Abandon the 7-chloro precursor for SNAr. Instead, synthesize the 7,8-difluoroquinoline analog. Fluorine is a vastly superior leaving group in SNAr due to its ability to stabilize the anionic transition state. If you must use the 7-chloro precursor, you must pivot to a palladium-catalyzed Buchwald-Hartwig cross-coupling[4].

Q2: I switched to a Buchwald-Hartwig amination using Pd₂(dba)₃ and NaOtBu, but I am seeing significant 8-defluorination (loss of the C8–F bond). How do I prevent this? Causality & Solution: You are observing competitive reductive defluorination. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can facilitate the formation of deleterious radical anions or promote direct Pd-insertion into the activated C8–F bond, especially when the desired C7–Cl oxidative addition is sluggish. Actionable Fix: Modulate the base and the ligand. Switch to a weaker, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃). Pair your palladium source with a bidentate ligand possessing a wide bite angle, such as Xantphos. Xantphos accelerates the reductive elimination step and sterically suppresses off-target C–F activation[5].

Q3: My reaction mixture rapidly turns black, and LC-MS shows a complex mixture of degraded starting material with no product mass. What is happening? Causality & Solution: 8-Fluoroquinolines and their amine derivatives are highly susceptible to photoinduced heterolytic and homolytic C–F bond cleavage. Irradiation (even from ambient laboratory light) excites the molecule to a triplet state, leading to the detachment of F⁻ and the formation of a highly reactive triplet 8-quinolyl cation or radical, which subsequently degrades into a complex tar[3][6]. Actionable Fix: Conduct the reaction in strict darkness (wrap flasks in aluminum foil). Additionally, rigorously deoxygenate your solvents via the freeze-pump-thaw method, as dissolved oxygen can exacerbate radical-mediated degradation pathways.

Section 2: Quantitative Data Comparison

To guide your experimental design, the table below summarizes the expected conversion rates and primary failure modes across different synthetic strategies.

Reaction TypePrecursorReagents & CatalystTemp (°C)Expected Conversion (%)Primary Observed Impurity
SNAr (Standard) 7-Chloro-8-fluoroquinolineAmine (3 eq), K₂CO₃, DMF120< 30%Unreacted starting material
SNAr (Optimized) 7,8-DifluoroquinolineAmine (3 eq), DIPEA, NMP13080 - 85%8-amino regioisomer (minor)
BHA (Unoptimized) 7-Chloro-8-fluoroquinolinePd₂(dba)₃, BINAP, NaOtBu10040 - 50%8-Defluorinated byproduct
BHA (Optimized) 7-Chloro-8-fluoroquinolinePd₂(dba)₃, Xantphos, Cs₂CO₃100> 95%None (Clean conversion)
Section 3: Validated Experimental Protocol
Optimized Buchwald-Hartwig Amination of 7-Chloro-8-fluoroquinoline

This self-validating protocol utilizes Xantphos to enforce a highly selective C7-amination while preserving the fragile C8–F bond[5].

Step-by-step Methodology:

  • Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add 7-chloro-8-fluoroquinoline (1.0 equiv) and the desired amine (1.2 equiv).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (10 mol% Pd), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

    • Self-Validation Check: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous. Clumped base indicates moisture absorption, which will prematurely quench the active Pd(0) species, stall the reaction, and lead to poor conversion.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the flask with a rubber septum and degas the mixture by sparging with ultra-pure Argon for 15 minutes.

    • Critical Step: Wrap the flask completely in aluminum foil to prevent photodefluorination via triplet-state excitation[3].

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 3 to 5 hours.

    • Self-Validation Check: The reaction mixture should transition from a reddish-brown suspension to a homogenous dark solution. If a black mirror forms on the flask walls, the palladium catalyst has precipitated (Pd black), indicating oxygen contamination or premature ligand dissociation.

  • Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the 7-chloro starting material is fully consumed. The specific bite angle of Xantphos prevents over-reaction to the defluorinated byproduct.

  • Workup: Cool the flask to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify the resulting 8-fluoroquinolin-7-amine via flash column chromatography.

References
  • A Fluorine 1,2-Migration via Aryl Cation/Radical/Radical Anion/Radical Sequence (Organic Letters Vol. 15 No. 15). ACS Publications.[Link]

  • Quadruple and Double Helices of 8-Fluoroquinoline Oligoamides . LMU Munich / The Ivan Huc Group.[Link]

  • Photoinduced C−F Bond Cleavage in Some Fluorinated 7-Amino-4-quinolone-3-carboxylic Acids . The Journal of Organic Chemistry (ACS Publications).[Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety . PMC (National Institutes of Health).[Link]

  • SUBSTITUTED 2, 4-DIAMINO-QUINOLINE DERIVATIVES FOR USE IN THE TREATMENT OF PROLIFERATIVE DISEASES (EP 3 452 465 B1) . Google Patents / Googleapis.[Link]

Sources

Reference Data & Comparative Studies

Validation

8-Fluoroquinolin-7-amine vs 7-fluoroquinolin-8-amine chemical reactivity

8-Fluoroquinolin-7-amine vs. 7-Fluoroquinolin-8-amine: A Comprehensive Guide to Chemical Reactivity and Synthetic Applications Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery pr...

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Author: BenchChem Technical Support Team. Date: April 2026

8-Fluoroquinolin-7-amine vs. 7-Fluoroquinolin-8-amine: A Comprehensive Guide to Chemical Reactivity and Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs that stall due to a fundamental misunderstanding of positional isomer reactivity. When working with fluoroquinolinamines—privileged scaffolds in the design of kinase inhibitors and sigma receptor ligands[1]—the relative placement of the fluorine atom and the primary amine dictates the molecule's entire chemical personality. This guide objectively compares 8-Fluoroquinolin-7-amine (8-FQA) and 7-fluoroquinolin-8-amine (7-FQA) , dissecting the causality behind their divergent nucleophilicity, electrophilic aromatic substitution (EAS) regioselectivity, and utility in transition-metal catalysis.

Structural and Electronic Causality: The "Why" Behind the Reactivity

To predict how these isomers will behave in a reactor, we must analyze the microenvironment of the primary amine and the electronic pull of the fluorine atom.

  • 7-Fluoroquinolin-8-amine (7-FQA)[2]: The amine is located at the C8 position, directly adjacent to the quinoline ring nitrogen (N1). This proximity forces the formation of a strong intramolecular hydrogen bond (N-H···N1). Concurrently, the highly electronegative fluorine at C7 exerts a powerful inductive electron-withdrawing effect (-I) directly on the C8 amine. The combination of H-bonding (which sequesters the lone pair) and the -I effect drastically lowers the amine's basicity (pKa) and nucleophilicity[3][4]. However, this exact geometry makes 7-FQA an exceptional bidentate (N,N) directing group for transition metals[5].

  • 8-Fluoroquinolin-7-amine (8-FQA)[6]: The amine is at the C7 position, physically isolated from the N1 lone pair, rendering intramolecular H-bonding impossible. While the C8 fluorine still exerts an inductive pull, the C7 amine retains a highly available lone pair, behaving much like a standard, electron-rich aniline. Consequently, 8-FQA is significantly more nucleophilic but is completely inactive as a bidentate directing group[7].

G cluster_7FQA 7-Fluoroquinolin-8-amine (7-FQA) cluster_8FQA 8-Fluoroquinolin-7-amine (8-FQA) A1 C8-Amine A2 Intramolecular H-Bond to N1 A1->A2 A3 C7-Fluorine (-I Effect) A1->A3 A4 Reduced Nucleophilicity & pKa A2->A4 A3->A4 B1 C7-Amine B2 No H-Bond to N1 B1->B2 B3 C8-Fluorine (-I Effect) B1->B3 B4 High Nucleophilicity & pKa B2->B4 B3->B4

Electronic and steric factors dictating the nucleophilicity of 7-FQA versus 8-FQA.

Comparative Reactivity Profiles

Electrophilic Aromatic Substitution (EAS) The amine group is a strong ortho/para director. In 7-FQA , the C7 ortho position is blocked by fluorine, directing electrophiles (e.g., halogens, nitronium ions) exclusively to the para position at C5 [8]. Conversely, in 8-FQA , the C8 ortho position is blocked by fluorine, and the para position (C10) is a bridgehead carbon. Therefore, EAS is directed to the open ortho position at C6 .

Transition-Metal Catalysis (C-H Activation) 8-Aminoquinoline is a historically privileged directing group for Pd, Ni, and Ru-catalyzed C-H functionalization[5][7]. 7-FQA serves as an electronically modified variant of this auxiliary. The C7-fluorine withdraws electron density from the resulting metalacycle, which can significantly accelerate the reductive elimination step in Pd(II)/Pd(IV) catalytic cycles. 8-FQA cannot form this stable 5-membered metalacycle and is useless for this specific application.

Reactivity Start1 7-FQA EAS1 EAS at C5 Position Start1->EAS1 CH1 Bidentate N,N-Chelation (Pd/Ni) Start1->CH1 Acyl1 Slow N-Acylation Start1->Acyl1 Start2 8-FQA EAS2 EAS at C6 Position Start2->EAS2 CH2 No Bidentate Chelation Start2->CH2 Acyl2 Rapid N-Acylation Start2->Acyl2

Divergent reactivity pathways of 7-FQA and 8-FQA in organic synthesis.

Quantitative Data Summary

Property / Parameter7-Fluoroquinolin-8-amine (7-FQA)8-Fluoroquinolin-7-amine (8-FQA)
CAS Number 1420791-32-7[2]2828438-93-1[6]
Intramolecular H-Bonding Yes (N1···HN8)No
Relative Nucleophilicity Low (Attenuated by F and H-bond)High (Standard aniline-like)
Primary EAS Site C5 PositionC6 Position
Directing Group Utility Excellent (Forms 5-membered chelate)Inactive (Cannot chelate N1/N7)

Self-Validating Experimental Protocols

To practically demonstrate these theoretical differences, my laboratory utilizes the following self-validating workflows.

Protocol A: Comparative Kinetic N-Acylation Purpose: To empirically validate the suppressed nucleophilicity of 7-FQA versus 8-FQA.

  • Preparation: In two separate, oven-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of 7-FQA and 1.0 mmol of 8-FQA in 5.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 mmol (348 µL) of N,N-diisopropylethylamine (DIPEA) to each flask. Stir at 25 °C for 5 minutes.

  • Electrophile Addition: Introduce 1.2 mmol (139 µL) of benzoyl chloride dropwise to each reaction mixture.

  • Self-Validating Tracking: Withdraw 10 µL aliquots at 15, 30, and 60 minutes. Quench each aliquot immediately in 1.0 mL of LCMS-grade methanol to halt the reaction.

  • Analysis: Analyze via UPLC-MS.

    • Expected Result: The 8-FQA reactor will show >95% conversion to the amide within 15 minutes due to the unhindered C7 amine. The 7-FQA reactor will show <20% conversion at 60 minutes, requiring extended heating (e.g., 60 °C in DCE) or a stronger base (e.g., NaH) to achieve full conversion, proving the causality of the H-bond and -I effect.

Protocol B: Validation of 7-FQA as a C-H Activation Directing Group Purpose: To demonstrate the exclusive bidentate chelation capability of the 8-amino positional isomer[5].

  • Substrate Synthesis: Pre-form the benzamide derivatives of both 7-FQA and 8-FQA (using forcing conditions for 7-FQA as noted above).

  • Reaction Setup: In a 15 mL sealed pressure tube, combine the 7-FQA benzamide (0.2 mmol), 4-iodoanisole (0.3 mmol, 1.5 equiv), Pd(OAc)2 (4.5 mg, 10 mol%), and Ag2CO3 (110 mg, 0.4 mmol, 2.0 equiv).

  • Solvent & Heating: Add 2.0 mL of hexafluoroisopropanol (HFIP). Seal the tube and heat to 110 °C for 12 hours.

  • Control System: Set up an identical parallel reaction using the 8-FQA benzamide. Set up a third reaction with 7-FQA benzamide but omit the Pd(OAc)2 (Negative Control).

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo.

  • Analysis: Purify via flash chromatography and analyze via 1H-NMR.

    • Expected Result: The 7-FQA system will yield the ortho-arylated benzamide, driven by the stable N,N-palladacycle intermediate. The 8-FQA system will return quantitative starting material, as the C7-amide cannot physically reach the N1 nitrogen to form the requisite chelate. The negative control will yield 0% product, validating the transition-metal dependence.

References

  • Sigma-Aldrich. "8-Fluoroquinolin-7-amine | 2828438-93-1". 6

  • LookChem. "7-Fluoroquinolin-8-amine".2

  • ACS Publications. "Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer". 1

  • ACS Publications. "Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway". 8

  • Master Organic Chemistry. "Nucleophilicity Trends of Amines". 3

  • CAS.cn. "Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity".4

  • PubMed. "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group".5

  • Chemistry.or.jp. "Development of a New Methodology for Bond Activation and its Application to New Catalytic Reactions".7

Sources

Comparative

A Medicinal Chemist's Guide to Strategic Fluorination: Comparing the Bioactivity of 8-Fluoroquinolin-7-amine and its Non-fluorinated Analog

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of 8-Fluoroquinolin-7-amine and its non-fluorinated parent, quinolin-7-amine, offering a lens through which to examine the profound impact of this single atomic substitution. We will dissect the underlying principles of fluorine's effects and provide actionable experimental protocols for researchers looking to employ this strategy in their own drug development programs.

The Rationale for Fluorination: More Than Just an Isostere

The introduction of a fluorine atom is not a trivial modification. It leverages the unique physicochemical properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—to modulate a molecule's bioactivity. These changes can manifest in several ways:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by cytochrome P450 enzymes. This can prolong the half-life of a drug in the body.

  • Receptor Binding: Fluorine's high electronegativity can alter the electronic distribution of the aromatic ring system, potentially leading to enhanced or novel interactions with the target protein. It can also act as a hydrogen bond acceptor.

  • Membrane Permeability: While seemingly counterintuitive for such an electronegative atom, the introduction of fluorine can, in some contexts, increase a molecule's lipophilicity, aiding its passage across cellular membranes.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the quinoline nitrogen and the 7-amino group. This can influence the compound's ionization state at physiological pH, impacting its solubility and target engagement.

Physicochemical Properties: A Tale of Two Molecules

To understand the potential differences in bioactivity, we must first examine the predicted physicochemical properties of 8-Fluoroquinolin-7-amine and quinolin-7-amine.

PropertyQuinolin-7-amine8-Fluoroquinolin-7-amineRationale for Difference
Molecular Weight 144.17 g/mol 162.16 g/mol Addition of a fluorine atom.
LogP (o/w) ~1.9~2.2Fluorine can increase lipophilicity, potentially enhancing membrane permeability.
pKa (most basic) ~5.5 (quinoline N)~4.8 (quinoline N)The electron-withdrawing fluorine atom reduces the basicity of the quinoline nitrogen.
Topological Polar Surface Area (TPSA) 38.9 Ų38.9 ŲTPSA is generally not affected by C-H to C-F substitution.

Note: These are estimated values and can vary based on the prediction software and experimental conditions.

Comparative Bioactivity Analysis: A Predictive Framework

While direct comparative experimental data for these specific molecules is not extensively published, we can infer potential differences in bioactivity based on well-established principles of medicinal chemistry and studies on analogous compounds. Quinolines are known to exhibit a wide range of biological activities, including kinase inhibition, anticancer, and antimicrobial effects.

Potential Impact on Kinase Inhibition

Many quinoline-based molecules function as ATP-competitive kinase inhibitors. The quinoline scaffold mimics the adenine region of ATP, binding to the hinge region of the kinase catalytic domain.

cluster_0 ATP Binding Pocket of a Kinase cluster_1 Quinoline-based Inhibitor Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Quinoline_Scaffold Quinoline Scaffold Quinoline_Scaffold->Hinge Forms H-bonds Amino_Group 7-Amino Group Amino_Group->DFG_Motif Potential H-bond Fluorine 8-Fluoro Group Fluorine->Gatekeeper Potential steric or electronic interaction

Figure 1: A conceptual diagram illustrating the potential binding of a substituted quinoline in a kinase ATP pocket.

The introduction of the 8-fluoro group could have several consequences:

  • Altered Hinge Binding: The lowered pKa of the quinoline nitrogen could weaken the hydrogen bond typically formed with the kinase hinge region, potentially reducing potency.

  • Novel Interactions: The fluorine atom could engage in favorable orthogonal multipolar interactions with backbone carbonyls or act as a hydrogen bond acceptor, creating a new anchoring point.

  • Conformational Restriction: The presence of the fluorine atom can influence the preferred conformation of the 7-amino group, potentially pre-organizing the molecule for a more favorable binding pose.

Experimental Workflow for Comparative Kinase Profiling

To empirically determine the effect of the 8-fluoro substitution, a systematic kinase profiling workflow is essential.

cluster_workflow Kinase Inhibition Profiling Workflow A Compound Synthesis (Quinolin-7-amine & 8-Fluoroquinolin-7-amine) B Primary Screen (e.g., against a panel of 100 kinases at a single high concentration) A->B C Dose-Response Assay (for hits from the primary screen) B->C D IC50 Determination C->D E Mechanism of Action Studies (e.g., ATP competition assay) D->E F Cellular Target Engagement Assay E->F

Figure 2: A streamlined workflow for comparing the kinase inhibitory activity of the two analogs.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure kinase activity.

Principle: The amount of ADP formed in a kinase reaction is measured. This is inversely proportional to the amount of light generated in a subsequent coupled reaction.

Materials:

  • Kinase of interest (e.g., EGFR, SRC)

  • Substrate peptide

  • ATP

  • Test compounds (8-Fluoroquinolin-7-amine, quinolin-7-amine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction:

    • Prepare a kinase reaction buffer containing the kinase and substrate peptide.

    • Add the kinase/substrate mix to the wells containing the compounds.

    • Prepare a separate ATP solution.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the "no inhibition" (high signal) and "no enzyme" (low signal) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value for each compound.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the compounds on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Clear, flat-bottomed 96-well plates

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a "no cells" blank control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple precipitates are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The strategic placement of a fluorine atom, as exemplified by the transformation of quinolin-7-amine to 8-Fluoroquinolin-7-amine, represents a cornerstone of modern medicinal chemistry. While this guide has laid out a predictive framework and the experimental means to test these predictions, the empirical data from the described assays are paramount. The observed effects of fluorination—be it on metabolic stability, target potency, or cellular activity—will provide invaluable insights into the structure-activity relationship of the quinoline scaffold. Researchers are encouraged to use this guide as a template for their own investigations into the nuanced and powerful effects of fluorination in drug design.

References

  • ADP-Glo™ Kinase Assay: A detailed protocol and explanation of the assay principle.

  • MTT Assay: A classic colorimetric assay for assessing cell metabolic activity.

  • The Role of Fluorine in Medicinal Chemistry: A comprehensive review of how fluorine is used to improve the properties of drug candidates.

  • Kinase Inhibitors: An overview of the discovery and development of kinase inhibitors in cancer therapy.

Validation

Mass Spectrometry Fragmentation Pattern Validation for 8-Fluoroquinolin-7-amine: A Platform Comparison Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Introduction & Scientific Context In my experience developing analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Introduction & Scientific Context

In my experience developing analytical workflows for early-stage drug discovery, relying solely on nominal mass data for functionalized heterocycles is a critical vulnerability. Positional isomers—such as differentiating 8-Fluoroquinolin-7-amine from its 6,7- or 5,8- analogs—require rigorous, high-resolution tandem mass spectrometry (HRMS/MS) validation.

8-Fluoroquinolin-7-amine (C9H7FN2, Exact Mass: 162.0593 Da) is a highly relevant building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and advanced fluoroquinolone antibiotics. Validating its structural integrity requires mapping its specific gas-phase dissociation pathways. This guide objectively compares the two premier HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for this task, and provides a self-validating experimental protocol for unambiguous structural elucidation.

Mechanistic Fragmentation Logic

To validate the identity of 8-Fluoroquinolin-7-amine, we must first understand its theoretical fragmentation behavior under collision-induced conditions. The protonated molecule [M+H]+ at m/z 163.0671 undergoes three primary, predictable neutral losses driven by the stability of the resulting cations:

  • Loss of Ammonia (-17.0265 Da): The primary amine at the 7-position is highly susceptible to protonation and subsequent expulsion as neutral NH3​ , a common feature in aromatic amines.

  • Loss of Hydrogen Fluoride (-20.0062 Da): The proximity of the fluorine atom to the aromatic system drives the elimination of HF, a well-documented pathway in fluoroquinolone derivatives[1].

  • Loss of Hydrogen Cyanide (-27.0109 Da): The hallmark of quinoline ring fragmentation is the contraction of the nitrogen-containing heterocycle via the expulsion of HCN[2].

Fragmentation M [M+H]+ m/z 163.0671 F1 [M+H - NH3]+ m/z 146.0406 M->F1 - NH3 F2 [M+H - HF]+ m/z 143.0609 M->F2 - HF F3 [M+H - HCN]+ m/z 136.0562 M->F3 - HCN F4 [M+H - HCN - HF]+ m/z 116.0500 F2->F4 - HCN F3->F4 - HF

Proposed logical fragmentation pathway for protonated 8-Fluoroquinolin-7-amine.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

When selecting an instrument to validate this fragmentation pattern, the choice typically narrows down to an Orbitrap (e.g., Thermo Q Exactive) or a Q-TOF (e.g., Agilent 6500 series or Waters Xevo). While both provide high-resolution accurate mass (HRAM) capabilities, their underlying physics dictate different strengths[3],[4].

Orbitrap platforms utilize Higher-energy C-trap Dissociation (HCD), which accelerates ions into a multipole collision cell. This often yields rich, low-mass fragments without the "low-mass cut-off" limitation of traditional ion traps, making it exceptional for deep structural elucidation[5]. Conversely, Q-TOF instruments utilize Collision-Induced Dissociation (CID) followed by rapid time-of-flight analysis, offering superior acquisition speeds and excellent isotopic fidelity across the dynamic range[6].

Table 1: Objective Performance Comparison for Small Molecule Validation
Performance MetricOrbitrap (HCD)Q-TOF (CID)
Resolving Power (at m/z 200) 140,000 – 280,000 FWHM40,000 – 60,000 FWHM
Mass Accuracy < 1 ppm (with internal lock mass)1 – 2 ppm
Acquisition Speed Moderate (12–20 Hz at lower res)Extremely Fast (>50 Hz)
Isotopic Fidelity Good (can drop at maximum resolution)Excellent (consistent across speeds)
Best Suited For Resolving isobaric interferences, deep structural IDHigh-throughput screening, fast UHPLC gradients

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol integrates internal mass calibration and energy stepping to ensure that the observed fragmentation of 8-Fluoroquinolin-7-amine is both accurate and comprehensive.

LCMS_Workflow N1 Sample Preparation (1 µg/mL in 50:50 MeOH:H2O + 0.1% FA) N2 UHPLC Separation (C18 Column, 5-95% ACN Gradient) N1->N2 N3 Positive ESI Ionization (Formation of [M+H]+) N2->N3 N4 HRMS/MS Acquisition (Stepped NCE: 20, 40, 60 eV) N3->N4 N5 Data Validation (Sub-2 ppm Error & Isotopic Scoring) N4->N5

Self-validating LC-HRMS workflow for 8-Fluoroquinolin-7-amine structural analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Standardization

  • Action: Dilute the 8-Fluoroquinolin-7-amine standard to 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The 0.1% FA provides abundant protons to drive efficient ionization to [M+H]+ in positive ESI mode. The 50:50 organic-to-aqueous ratio matches the initial conditions of the LC gradient, preventing solvent-induced peak broadening and ensuring sharp chromatography.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: While 8-Fluoroquinolin-7-amine is a relatively simple molecule, the high-efficiency sub-2-micron particles ensure a narrow peak width (typically <3 seconds). This concentrates the ion flux entering the mass spectrometer, drastically improving the signal-to-noise ratio for low-abundance fragment ions.

Step 3: HRMS/MS Acquisition (The Self-Validating Core)

  • Action: Operate the mass spectrometer in Data-Dependent Acquisition (DDA) or Targeted-MS2 mode. Crucially, utilize Stepped Normalized Collision Energy (NCE) set to 20, 40, and 60 eV.

  • Causality: Small functionalized heterocycles possess both fragile peripheral bonds (like the primary amine) and highly stable aromatic cores. A single collision energy will either over-fragment the fragile bonds (losing the −NH3​ transition) or fail to break the core (missing the −HCN transition). Stepping the energy dynamically captures the entire fragmentation pathway in a single composite spectrum.

  • Action: Enable internal lock mass correction (e.g., using the ubiquitous polysiloxane background ion at m/z 371.1012).

  • Causality: Continuous real-time mass axis correction guarantees sub-2 ppm mass accuracy across the entire run, validating that an observed mass of 136.0562 is definitively [M+H−HCN]+ and not an isobaric interference.

Quantitative Data Presentation

Upon executing the protocol, the acquired MS/MS spectrum should be validated against the theoretical exact masses. Table 2 outlines the predicted high-resolution data required to confirm the identity of 8-Fluoroquinolin-7-amine. Any deviation beyond the 2 ppm threshold indicates either a need for instrument recalibration or a potential isomeric mismatch.

Table 2: Predicted HRMS Fragmentation Data for 8-Fluoroquinolin-7-amine
Fragment IonFormulaTheoretical m/zNeutral LossMass Error Threshold
Precursor C9​H8​FN2+​ 163.0671N/A< 2 ppm
[M+H - NH3]+ C9​H5​FN+ 146.0406-17.0265 ( NH3​ )< 2 ppm
[M+H - HF]+ C9​H7​N2+​ 143.0609-20.0062 ( HF )< 2 ppm
[M+H - HCN]+ C8​H7​FN+ 136.0562-27.0109 ( HCN )< 2 ppm
[M+H - HCN - HF]+ C8​H6​N+ 116.0500-47.0171 ( HCN+HF )< 2 ppm

Note: Exact masses are calculated based on monoisotopic masses (C=12.0000, H=1.0078, N=14.0031, F=18.9984).

References

  • [1] Title: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry | Source: Taylor & Francis | URL:

  • [2] Title: Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry | Source: Physical Chemistry Chemical Physics (RSC Publishing) | URL:

  • [6] Title: Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? | Source: ResearchGate | URL:

  • [3] Title: A Survey of Orbitrap All Ion Fragmentation Analysis Assessed by an R MetaboList Package to Study Small-molecule Metabolites | Source: bioRxiv | URL:

  • [4] Title: Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips | Source: MetwareBio | URL:

  • [5] Title: The Switch Is on: from triple quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source: Thermo Fisher Scientific | URL:

Sources

Comparative

A Comparative Guide for Targeted Drug Design: 8-Fluoroquinolin-7-amine vs. 6-fluoroquinolin-4-amine

Executive Summary In the landscape of targeted drug discovery, particularly in the domain of kinase inhibitors, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its rigid, bicyclic structure provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery, particularly in the domain of kinase inhibitors, the quinoline scaffold remains a cornerstone of medicinal chemistry. Its rigid, bicyclic structure provides an excellent framework for orienting functional groups to interact with protein targets. This guide presents an in-depth comparison of two critical, yet distinct, fluoro-amino-quinoline isomers: 8-Fluoroquinolin-7-amine and 6-fluoroquinolin-4-amine. While direct head-to-head comparative studies in the public literature are scarce, this document leverages established principles of structure-activity relationships (SAR), electronic effects, and data from closely related analogs to build a scientifically-grounded, predictive analysis. We will dissect their structural nuances, infer their potential for target engagement, and provide robust, field-proven protocols for their empirical evaluation. This guide is intended for researchers and drug development professionals seeking to make informed decisions when selecting scaffolds for novel inhibitor design.

The Quinoline Scaffold: A Privileged Structure in Oncology

The quinoline ring system is a recurring motif in a multitude of FDA-approved targeted therapies, especially those aimed at inhibiting protein kinases that drive cancer progression.[1] Its aromatic nature facilitates π-π stacking interactions within protein active sites, and the nitrogen atom at position 1 can serve as a crucial hydrogen bond acceptor. The true power of the quinoline scaffold, however, lies in its amenability to substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. The introduction of amino and fluoro groups, as seen in our two molecules of interest, is a key strategy to modulate basicity, lipophilicity, and binding affinity.[2][3]

Structural and Physicochemical Dissection: More Than Just Isomers

At first glance, 8-Fluoroquinolin-7-amine and 6-fluoroquinolin-4-amine are simple positional isomers. However, the specific placement of the electron-withdrawing fluorine atom and the hydrogen-bonding amino group dramatically alters the molecule's electronic character and spatial arrangement, with profound implications for drug design.

Property8-Fluoroquinolin-7-amine6-fluoroquinolin-4-amineRationale for Predicted Difference
Structure Positional Isomers
Predicted pKa (Amino Group) LowerHigherThe C-8 fluorine in 8-F-7-AQ exerts a strong through-space inductive effect, withdrawing electron density and reducing the basicity of the adjacent C-7 amino group. The C-6 fluorine in 6-F-4-AQ has a less direct inductive effect on the C-4 amino group.
Key H-Bonding Vector Primarily from C-7 NH₂Primarily from C-4 NH₂ & N-1The C-4 amino group is spatially analogous to the critical hinge-binding amine in many established quinazoline-based EGFR/VEGFR inhibitors.[4]
Metabolic Stability Potentially higherPotentially lowerFluorine substitution, particularly at positions like C-6 or C-8, can block sites of oxidative metabolism, enhancing the molecule's half-life.[2] The C-8 position is less commonly a primary site of metabolism than the C-5 or C-7 positions.
The Decisive Role of Substituent Placement:
  • 6-fluoroquinolin-4-amine: This isomer is structurally analogous to the core of many successful kinase inhibitors. The 4-amino group is critically positioned to act as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket, a canonical interaction that anchors many Type I and Type II inhibitors.[4][5] The fluorine at C-6 enhances potency, likely by increasing the lipophilicity of the scaffold to better occupy hydrophobic pockets and by favorably modulating the electronics of the ring system.[1]

  • 8-Fluoroquinolin-7-amine: In this isomer, the amino and fluoro groups are adjacent. The strong electron-withdrawing nature of fluorine at C-8 significantly reduces the basicity (pKa) of the C-7 amino group.[6] This could be advantageous or disadvantageous depending on the target. A less basic amine may have better cell permeability and avoid off-target effects at aminergic GPCRs, but it may be a weaker hydrogen bond donor. The 7-amino position is less conventional for hinge binding in typical kinase inhibitors. This scaffold might be better suited for exploring interactions with different residues in the active site or for targeting other enzyme classes entirely.

Inferred Biological Activity and Targeted Drug Design Potential

Lacking direct comparative data, we can construct a hypothesis based on the vast body of SAR literature for quinoline and quinazoline kinase inhibitors targeting receptors like EGFR and VEGFR-2.[5][7]

Hypothetical Kinase Binding Mode

The primary determinant for potent kinase inhibition by this class of compounds is the formation of one or more hydrogen bonds with the backbone of the hinge region connecting the N- and C-lobes of the kinase domain.

G cluster_kinase Kinase Hinge Region cluster_inhibitor 6-fluoroquinolin-4-amine cluster_inhibitor2 8-Fluoroquinolin-7-amine hinge_residue Backbone Carbonyl (e.g., Met) inhibitor_N1 N1 (H-bond Acceptor) inhibitor_NH2 C4-NH2 (H-bond Donor) inhibitor_NH2->hinge_residue  H-Bond (Key Interaction) inhibitor2_NH2 C7-NH2 (Potential H-bond Donor) caption Hypothetical Hinge Binding Comparison

Caption: Hypothetical Hinge Binding Comparison

  • 6-fluoroquinolin-4-amine as a Kinase Inhibitor Scaffold: This molecule is the stronger candidate for conventional ATP-competitive kinase inhibitor design. Its C-4 amino group and N-1 nitrogen are perfectly positioned to form the canonical hydrogen bond pattern with the kinase hinge. It serves as an excellent starting point for building out substitutions at the C-4 amine (e.g., adding a substituted aniline) to target the hydrophobic pocket deep within the ATP binding site, a strategy used in drugs like Lapatinib and Vandetanib.[1]

  • 8-Fluoroquinolin-7-amine as a Novel Scaffold: The utility of this isomer is less predictable but potentially more novel. It is unlikely to bind to kinases in the same manner as the 4-amino isomer. However, its unique electronic and steric profile could be exploited to achieve selectivity for kinases with atypical hinge conformations or to target allosteric sites. Furthermore, its altered properties make it an intriguing candidate for screening against other enzyme families or for applications in areas like molecular probes where its fluorescence might be modulated by the local environment.

Experimental Protocols for Empirical Validation

A hypothesis-driven comparison is only the beginning. Rigorous experimental validation is paramount. Below are detailed, self-validating protocols for assessing the two most critical parameters of a potential targeted therapy: direct target engagement and cellular cytotoxicity.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the affinity (IC₅₀) of a test compound for a kinase. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.[8]

Rationale: This is a direct binding assay that confirms the compound physically interacts with the intended kinase target at the ATP site. It is a primary screen for lead discovery and provides a quantitative measure of potency (IC₅₀). The TR-FRET format is robust, sensitive, and amenable to high-throughput screening.[9]

Caption: Workflow for LanthaScreen™ Kinase Binding Assay.

Step-by-Step Methodology:

  • Compound Preparation (100X Master Stocks):

    • Dissolve test compounds (8-Fluoroquinolin-7-amine and 6-fluoroquinolin-4-amine) in 100% DMSO to a stock concentration of 1 mM (100X of the top assay concentration).

    • Perform an 11-point, 3-fold serial dilution in 100% DMSO to generate a concentration range.

  • Intermediate Dilution (3X Stocks):

    • Prepare a 3X intermediate dilution of each compound concentration by diluting the 100X DMSO stocks into 1X Kinase Buffer A (e.g., 3 µL of 100X stock into 97 µL of buffer). This brings the final DMSO concentration to a consistent 3%.

  • Assay Plate Preparation:

    • Using a low-volume 384-well plate, dispense 5 µL of each 3X intermediate compound dilution into triplicate wells.

    • Include "no inhibitor" controls (3% DMSO in buffer) and "maximum inhibition" controls (a known potent inhibitor like Staurosporine).

  • Kinase/Antibody Preparation (3X Solution):

    • Prepare a solution containing the target kinase and a Europium (Eu)-labeled anti-tag antibody in 1X Kinase Buffer A. The final concentrations should be 3X the desired assay concentration (e.g., 15 nM kinase, 6 nM antibody).[10]

    • Self-Validation Check: The kinase concentration should be optimized beforehand to be at or below the K_d of the tracer to ensure assay sensitivity.

  • Tracer Preparation (3X Solution):

    • Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A at 3X its predetermined K_d concentration.

  • Reaction Assembly and Incubation:

    • To the assay plate containing the compounds, add 5 µL of the 3X Kinase/Antibody solution.

    • Immediately add 5 µL of the 3X Tracer solution. The final volume is 15 µL.

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Plot the Emission Ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the test compounds. It is a foundational assay to determine if a target-engaging compound translates to a desired cellular outcome (e.g., killing cancer cells).[11]

Rationale: An effective targeted agent must not only hit its target but also induce a functional consequence, such as inhibiting proliferation or inducing apoptosis. The MTT assay is a robust, inexpensive, and widely accepted colorimetric method to quantify changes in cell viability on a large scale.[12]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 for an EGFR target) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X working solutions of your compound dilutions (from Protocol 1) in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Reagent Addition:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C.

    • Self-Validation Check: During this incubation, viable cells with active mitochondria will reduce the yellow MTT to insoluble purple formazan crystals, which should be visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm using a spectrophotometric plate reader.

    • Subtract the background absorbance from a blank well (medium and DMSO only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot % Viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

This guide delineates the fundamental structural, electronic, and mechanistic differences between 8-Fluoroquinolin-7-amine and 6-fluoroquinolin-4-amine. Based on established SAR principles for kinase inhibitors, 6-fluoroquinolin-4-amine emerges as the superior starting scaffold for conventional ATP-competitive inhibitor design , owing to the optimal positioning of its 4-amino group for hinge region binding. Conversely, 8-Fluoroquinolin-7-amine represents a more unconventional scaffold that, while less likely to conform to standard binding modes, offers an opportunity for discovering novel chemical matter with potentially unique selectivity profiles.

The ultimate determination of utility can only be resolved empirically. The detailed protocols provided herein offer a clear and robust pathway for researchers to perform a direct, data-driven comparison of these isomers. The synthesis and parallel evaluation of both scaffolds against a panel of relevant kinases and cancer cell lines is a critical and logical next step. Such studies would not only provide a definitive answer to the question of which isomer is superior for a given application but would also contribute invaluable data to the broader medicinal chemistry community.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Shah, K., & Agrawal, Y. K. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 719-729. Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • Șandor, A., Ionuț, I., Marc, G., Oniga, I., Eniu, D., & Oniga, O. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Retrieved from [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Bischof, J., Bär, K., & Eisenreich, W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(11), 5895. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., Al-Far, A. H., & Taha, M. O. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 127. Retrieved from [Link]

  • Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. In Protein Kinases as Drug Targets (pp. 3-34). Wiley-VCH.
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  • PubMed. (2023, November 5). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. Retrieved from [Link]

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  • Frontiers. (2021, May 25). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • Frontiers. (2025, August 7). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • MDPI. (2025, April 25). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

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Validation

A Comparative Guide to the X-ray Crystallography Validation of 8-Fluoroquinolin-7-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract 8-Fluoroquinolin-7-amine and its derivatives represent a critical class of heterocyclic compounds with significant potential in pharmaceutical deve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoroquinolin-7-amine and its derivatives represent a critical class of heterocyclic compounds with significant potential in pharmaceutical development, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise three-dimensional atomic arrangement of these molecules, elucidated through X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design. This guide provides a comprehensive overview of the validation of 8-fluoroquinolin-7-amine derivative crystal structures, presenting a comparative analysis of key crystallographic parameters and discussing alternative validation techniques.

The Indispensable Role of X-ray Crystallography in Drug Discovery

X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of small molecules.[2][3][4] For potent and selective drug candidates like 8-fluoroquinolin-7-amine derivatives, an accurate crystal structure provides invaluable insights into:

  • Conformational Analysis: Understanding the preferred spatial arrangement of the molecule.

  • Intermolecular Interactions: Identifying key hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing and can inform on binding to biological targets.[5][6]

  • Absolute Stereochemistry: Unambiguously determining the configuration of chiral centers.

  • Polymorph Identification: Characterizing different crystalline forms of the same compound, which can have profound implications for solubility, stability, and bioavailability.[7][8]

The journey from a promising molecule to a viable drug is often paved with the detailed atomic coordinates obtained from a high-quality crystal structure.

Key Validation Parameters in X-ray Crystallography: A Comparative Analysis

The reliability of a crystal structure is assessed through a series of validation metrics. These parameters provide a quantitative measure of how well the determined atomic model agrees with the experimental diffraction data.[9] A critical evaluation of these metrics is essential to ensure the integrity of the structural information.

R-factor (R_work) and R_free

The R-factor (or residual factor) quantifies the discrepancy between the observed structure-factor amplitudes (derived from the diffraction pattern) and the amplitudes calculated from the refined crystal structure model.[10] A lower R-factor generally indicates a better fit.[10][11] However, a low R-factor alone can be misleading due to the risk of "overfitting" the model to the data, including experimental noise.[11]

To address this, the concept of R_free was introduced.[11][12] A small subset of reflections (typically 5-10%) is excluded from the refinement process and is used to calculate R_free.[9][11] This provides a less biased measure of the model's predictive power.[11] For a well-refined structure, the R_free value should be close to the R-factor, typically slightly higher.[11] A significant divergence between R_work and R_free can indicate overfitting of the model.[10]

Table 1: Comparison of Crystallographic Data for Hypothetical 8-Fluoroquinolin-7-amine Derivatives

ParameterDerivative A (Good Quality)Derivative B (Moderate Quality)Derivative C (Poor Quality)Ideal Range (Small Molecules)
Resolution (Å) 1.101.502.50< 1.5 Å
R_work 0.0350.0650.150< 0.05[10][12]
R_free 0.0400.0750.200Close to R_work
Goodness-of-Fit (Goof) 1.051.151.80~1.0
Completeness (%) 99.898.590.2> 95%
Redundancy 8.25.12.5> 3
Resolution

Resolution in X-ray crystallography refers to the level of detail that can be observed in the electron density map. It is measured in Ångströms (Å). A lower numerical value for resolution indicates a higher level of detail and a more precise atomic model. For small molecules like 8-fluoroquinolin-7-amine derivatives, a resolution of 1.5 Å or better is generally considered good.

Goodness-of-Fit (Goof or S)

The Goodness-of-Fit is a statistical measure that should be close to 1.0 for a well-refined structure. Values significantly greater than 1.0 may suggest that the model does not adequately describe the data or that the error model is incorrect.

Data Completeness and Redundancy
  • Completeness refers to the percentage of all possible unique reflections that were measured. A high completeness (ideally >95%) ensures that the dataset is robust.

  • Redundancy is the average number of times each unique reflection was measured. Higher redundancy improves the signal-to-noise ratio and the overall quality of the data.

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography Validation

The process of obtaining and validating a crystal structure is a meticulous one, requiring careful execution at each stage.

Crystallization

The first and often most challenging step is to grow high-quality single crystals suitable for X-ray diffraction.[13] Common techniques for quinoline derivatives include slow evaporation, vapor diffusion, and anti-solvent crystallization.[13]

Data Collection

A suitable single crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Validation and Deposition

The refined structure is rigorously validated using software like checkCIF.[14][15][16] This program checks for a multitude of potential issues, including incorrect space group assignment, unusual bond lengths and angles, and inconsistencies in the data.[17][18] Once validated, the crystallographic information file (CIF) is deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[14][19][20][21][22]

G cluster_0 Experimental Workflow A Crystal Growth of 8-Fluoroquinolin-7-amine Derivative B Single Crystal Mounting & Cryo-cooling A->B High-quality crystal C X-ray Diffraction Data Collection B->C Mounted crystal D Data Processing (Integration & Scaling) C->D Diffraction images E Structure Solution (e.g., Direct Methods) D->E Reflection data F Structure Refinement E->F Initial model G Validation (checkCIF) F->G Refined structure H Deposition (e.g., CSD) G->H Validated CIF

Caption: Experimental workflow for X-ray crystallography validation.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable complementary information, particularly for characterizing the molecule in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[1][3][23] For 8-fluoroquinolin-7-amine derivatives, both ¹H and ¹³C NMR are essential for confirming the chemical structure.[1][24] Two-dimensional NMR techniques, such as COSY and HSQC, can provide detailed information about the connectivity of atoms within the molecule.[1][25][26]

Key Advantages of NMR:

  • Provides information about the structure in a solution state, which can be more biologically relevant.[23][27]

  • Can provide insights into molecular dynamics and conformational flexibility.[23]

  • Does not require crystallization, which can be a significant hurdle for some molecules.[23]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). This technique is crucial for confirming the identity of the synthesized derivative.

G cluster_1 Structural Validation Methods XRC X-ray Crystallography Structure Validated Structure of 8-Fluoroquinolin-7-amine Derivative XRC->Structure Solid-state structure (3D arrangement) NMR NMR Spectroscopy NMR->Structure Solution-state structure (Connectivity) MS Mass Spectrometry MS->Structure Molecular weight & Formula

Caption: Relationship between key structural validation techniques.

Conclusion

The rigorous validation of the crystal structures of 8-fluoroquinolin-7-amine derivatives through X-ray crystallography is a cornerstone of modern drug discovery. A thorough understanding and critical assessment of key validation parameters such as resolution, R-factor, and R_free are imperative for ensuring the accuracy and reliability of the structural data. While X-ray crystallography provides unparalleled detail in the solid state, complementary techniques like NMR and mass spectrometry are essential for a comprehensive characterization of these promising therapeutic agents. By integrating these powerful analytical methods, researchers can confidently advance the development of novel and effective quinoline-based pharmaceuticals.

References

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  • PDB-101. Crystallographic Structure Factors and Electron Density, Resolution, and R-value. [Link]

  • Nisrine, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. IUCrData, 7(4). [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 1-13. [Link]

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  • Grazulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(Pt 1), 333-343. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • Dhanabal, T., & Suresh, T. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Spectroscopy Letters, 39(2), 139-148. [Link]

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  • Royal Society of Chemistry. (2010). 8-Quinoline based ligands and their metallic derivatives: A structural and statistical investigation of quinoline π–π stacking interactions. [Link]

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Comparative

A Comparative Benchmarking Guide: 8-Fluoroquinolin-7-amine Versus Standard Quinolone Inhibitors in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the quinoline scaffold has proven to be a privileged structure, forming the backbone of numerous clinically successful therapeutics.[1][2][3] This guide provides a comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the quinoline scaffold has proven to be a privileged structure, forming the backbone of numerous clinically successful therapeutics.[1][2][3] This guide provides a comprehensive framework for benchmarking a novel quinoline derivative, 8-Fluoroquinolin-7-amine, against established, standard quinoline inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to rigorously evaluate and compare the performance of new chemical entities in the context of well-characterized inhibitors.

For the purpose of this guide, we will position 8-Fluoroquinolin-7-amine as a hypothetical, emerging inhibitor of key oncogenic kinases. We will benchmark its performance against two widely recognized quinoline-based inhibitors: Erlotinib , a potent Epidermal Growth Factor Receptor (EGFR) inhibitor[4], and Sorafenib , a multi-kinase inhibitor targeting Vascular Endothelial Growth Factor Receptor (VEGFR) among others.[5] This comparative approach allows for a multifaceted evaluation of potency, selectivity, and cellular efficacy.

The Rationale for Benchmarking: Establishing a Performance Baseline

In drug discovery, benchmarking a novel compound against established standards is not merely a comparative exercise; it is a critical step in validating its therapeutic potential. This process provides essential context for a compound's activity, helping to elucidate its mechanism of action, identify potential advantages, and uncover liabilities. By comparing 8-Fluoroquinolin-7-amine to inhibitors with known clinical profiles, we can make more informed predictions about its potential efficacy and safety.

The choice of Erlotinib and Sorafenib as benchmarks is strategic. Erlotinib represents a highly selective inhibitor of a specific kinase family (EGFR), while Sorafenib exemplifies a multi-targeted inhibitor with a broader spectrum of activity.[4][5] This allows for a comprehensive assessment of 8-Fluoroquinolin-7-amine's selectivity profile.

In Vitro Potency Assessment: IC50 Determination

The first step in characterizing any new inhibitor is to determine its half-maximal inhibitory concentration (IC50), a measure of its potency against its target enzyme(s).[6] A lower IC50 value signifies greater potency. We will employ a fluorescence-based in vitro kinase assay to determine the IC50 of 8-Fluoroquinolin-7-amine against both EGFR and VEGFR-2, allowing for a direct comparison with our standard inhibitors.

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

This protocol outlines a generalized procedure for determining the IC50 value of an inhibitor using a fluorescence-based assay.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase domains

  • Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)

  • ATP (Adenosine triphosphate)

  • 8-Fluoroquinolin-7-amine, Erlotinib, and Sorafenib

  • Kinase assay buffer

  • 384-well microplates

  • Plate reader capable of fluorescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of each inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.[6]

  • Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) and wells with no enzyme (background).[7]

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase (EGFR or VEGFR-2) and the kinase substrate in the kinase assay buffer. Add this mixture (e.g., 5 µL) to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 2.5 µL) to all wells. The final ATP concentration should be close to the Michaelis constant (Km) value for the respective kinase to ensure competitive inhibition is accurately measured.[6]

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the fluorescence signal according to the assay kit manufacturer's instructions. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

Comparative IC50 Data
InhibitorEGFR IC50 (nM)VEGFR-2 IC50 (nM)
8-Fluoroquinolin-7-amine [Hypothetical Data][Hypothetical Data]
Erlotinib 2[4]>10,000
Sorafenib 9020

This table presents hypothetical data for 8-Fluoroquinolin-7-amine to illustrate a potential outcome where it exhibits dual inhibitory activity.

Kinase Selectivity Profiling: Understanding Off-Target Effects

A critical aspect of inhibitor characterization is understanding its selectivity. A highly selective inhibitor interacts with a limited number of kinases, which can lead to a more favorable safety profile. Conversely, a multi-targeted inhibitor may offer broader efficacy but could also have more off-target effects.[9][10] Kinase selectivity profiling involves screening the inhibitor against a large panel of kinases.[11]

Experimental Protocol: Kinase Selectivity Profiling

A common method for selectivity profiling is to use a commercially available kinase panel assay, such as the ADP-Glo™ Kinase Assay.[11][12]

Procedure:

  • Compound Submission: Provide a stock solution of 8-Fluoroquinolin-7-amine at a specified concentration (e.g., 10 mM in DMSO).

  • Single-Dose Screening: The compound is initially screened at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of several hundred kinases.[11]

  • Data Analysis: The percent inhibition for each kinase is determined. A common threshold for a significant "hit" is >50% or >80% inhibition.

  • Dose-Response Follow-up: For any kinases that show significant inhibition in the initial screen, a full IC50 determination is performed as described in the previous protocol to confirm the inhibitory activity.

Visualizing Selectivity: A Kinome Map

The results of a selectivity screen are often visualized on a kinome map, which provides a graphical representation of the inhibitor's interactions across the human kinome.

cluster_TK Tyrosine Kinases cluster_TKL Tyrosine Kinase-Like cluster_STE STE Ser/Thr Kinases cluster_CMGC CMGC Ser/Thr Kinases cluster_AGC AGC Ser/Thr Kinases cluster_CAMK CAMK Ser/Thr Kinases EGFR EGFR VEGFR2 VEGFR2 PDGFRb PDGFRb c_Kit c_Kit SRC SRC ABL ABL BRAF BRAF RAF1 RAF1 MLK1 MLK1 MEK1 MEK1 MKK4 MKK4 PAK1 PAK1 CDK2 CDK2 GSK3b GSK3b ERK1 ERK1 AKT1 AKT1 PKA PKA ROCK1 ROCK1 CAMK2A CAMK2A DAPK1 DAPK1 8-Fluoroquinolin-7-amine 8-Fluoroquinolin-7-amine 8-Fluoroquinolin-7-amine->EGFR 8-Fluoroquinolin-7-amine->VEGFR2 8-Fluoroquinolin-7-amine->PDGFRb 8-Fluoroquinolin-7-amine->c_Kit 8-Fluoroquinolin-7-amine->BRAF

Caption: Hypothetical kinome selectivity of 8-Fluoroquinolin-7-amine.

Cellular Activity: Bridging the Gap Between In Vitro Potency and Biological Effect

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays are necessary to assess a compound's activity in a more physiologically relevant context.[13][14] These assays can determine if the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a downstream biological response.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]

Materials:

  • Cancer cell lines expressing the target kinases (e.g., A549 for EGFR, HUVEC for VEGFR-2)

  • Complete cell culture medium

  • 8-Fluoroquinolin-7-amine, Erlotinib, and Sorafenib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Proliferation Data
InhibitorA549 (EGFR-mutant) GI50 (µM)HUVEC (VEGF-stimulated) GI50 (µM)
8-Fluoroquinolin-7-amine [Hypothetical Data][Hypothetical Data]
Erlotinib 0.1 - 1>10
Sorafenib 5 - 100.02 - 0.1

This table presents hypothetical data for 8-Fluoroquinolin-7-amine to illustrate a potential outcome where it exhibits cellular activity consistent with its in vitro profile.

Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflow

Understanding the signaling pathways in which the target kinases operate is crucial for interpreting the biological effects of an inhibitor.[16][17]

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF Ligand EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS P ATP ATP ATP->EGFR Erlotinib Erlotinib / 8-Fluoroquinolin-7-amine Erlotinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the site of inhibition.

start Novel Quinoline (8-Fluoroquinolin-7-amine) in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro selectivity Kinase Selectivity Profiling in_vitro->selectivity cellular Cellular Proliferation Assay (GI50) selectivity->cellular data_analysis Comparative Data Analysis cellular->data_analysis conclusion Performance Benchmark data_analysis->conclusion

Caption: Experimental workflow for inhibitor benchmarking.

Conclusion

This guide has outlined a systematic approach to benchmarking the novel compound 8-Fluoroquinolin-7-amine against the standard quinoline inhibitors Erlotinib and Sorafenib. By following the detailed experimental protocols for determining in vitro potency, kinase selectivity, and cellular activity, researchers can generate a robust dataset to comprehensively evaluate the performance of their compound. The comparative data, presented in clear tables and visualized through diagrams, will enable a thorough understanding of the compound's potential as a therapeutic agent. This rigorous benchmarking process is an indispensable component of modern drug discovery, providing the critical data needed to advance promising new inhibitors towards clinical development.

References

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  • Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29).
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  • EGFR Inhibitors: 110+Potent, Highly Selective & Cited | Selleckchem. (n.d.).
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values - AssayQuant. (n.d.).
  • The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC. (n.d.).
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and - Pharmaceutical Sciences. (2024, December 21).
  • (PDF) Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy - ResearchGate. (2024, June 4).
  • Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays - Benchchem. (n.d.).
  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).
  • Quinoline ATP Synthase Inhibitors with Activity Against Multidrug Resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC. (n.d.).
  • Kinase Selectivity Profiling Systems—General Panel - Promega Corporation. (n.d.).
  • Targeted Kinase Selectivity from Kinase Profiling Data | ACS Medicinal Chemistry Letters. (2012, March 14).
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  • Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019, January 15).
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  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2025, January 3).
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Validation

comparing synthetic routes for scalable 8-Fluoroquinolin-7-amine production

Introduction: The Significance of 8-Fluoroquinolin-7-amine in Medicinal Chemistry 8-Fluoroquinolin-7-amine is a critical building block in the synthesis of numerous pharmacologically active molecules. Its unique substitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 8-Fluoroquinolin-7-amine in Medicinal Chemistry

8-Fluoroquinolin-7-amine is a critical building block in the synthesis of numerous pharmacologically active molecules. Its unique substitution pattern, featuring a fluorine atom at the 8-position and an amine at the 7-position, imparts desirable electronic and steric properties that can enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Consequently, the development of a robust, scalable, and cost-effective synthetic route to this key intermediate is of paramount importance to researchers and professionals in the drug development industry.

This guide provides an in-depth comparison of the two most plausible synthetic strategies for the scalable production of 8-Fluoroquinolin-7-amine: a classical Nitration and Reduction approach and a modern Halogenation and Palladium-Catalyzed Amination route. We will delve into the mechanistic rationale behind each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses in the context of large-scale manufacturing.

Route 1: The Classical Approach - Nitration and Reduction

This traditional two-step sequence is a well-established method for the introduction of an amino group onto an aromatic ring. The strategy hinges on the electrophilic nitration of the 8-fluoroquinoline core, followed by the reduction of the resulting nitro intermediate.

Conceptual Workflow

A 8-Fluoroquinoline B Electrophilic Nitration (HNO₃/H₂SO₄) A->B Step 1 C 8-Fluoro-7-nitroquinoline B->C D Reduction (e.g., H₂, Pd/C or Fe/HCl) C->D Step 2 E 8-Fluoroquinolin-7-amine D->E

Caption: Workflow for the Nitration and Reduction Route.

In-Depth Analysis and Experimental Considerations

Step 1: Electrophilic Nitration of 8-Fluoroquinoline

The introduction of a nitro group onto the 8-fluoroquinoline scaffold is the critical and most challenging step in this sequence. The regioselectivity of this reaction is governed by the electronic properties of the quinoline ring system. Under strong acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack, directing the substitution to the benzene ring, primarily at the 5- and 8-positions[1]. The fluorine atom at the 8-position is an ortho, para-director; however, its inductive electron-withdrawing effect can also influence the regioselectivity[2][3].

Published data on the direct nitration of 8-fluoroquinoline indicates a preference for substitution at the 5-position[4]. Achieving selective nitration at the desired 7-position is a significant hurdle and likely results in a mixture of isomers, necessitating a challenging and costly purification step, which is highly undesirable for scalable synthesis.

Step 2: Reduction of 8-Fluoro-7-nitroquinoline

Assuming the successful synthesis and isolation of 8-fluoro-7-nitroquinoline, its reduction to the corresponding amine is a well-established and scalable transformation. Several robust methods are available:

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing palladium on carbon (Pd/C) or Raney nickel as the catalyst under a hydrogen atmosphere[5][6]. The reaction conditions are generally mild, and the only byproduct is water, simplifying work-up procedures. However, the cost of the catalyst and the safety requirements for handling hydrogen gas on a large scale are important considerations.

  • Metal-Mediated Reduction: Reduction with metals in acidic media, such as iron powder in the presence of hydrochloric or acetic acid (the Béchamp reduction), is a classical and cost-effective method[7][8][9]. This method is particularly well-suited for large-scale production due to the low cost of reagents. However, the work-up can be challenging due to the formation of large volumes of iron sludge, and the acidic conditions may not be compatible with other sensitive functional groups. A more recent development involves the use of iron powder with calcium chloride in an ethanol-water mixture, which offers milder conditions and easier work-up[7].

Scalability Assessment

The primary drawback of the nitration and reduction route for the scalable synthesis of 8-Fluoroquinolin-7-amine is the poor regioselectivity of the initial nitration step. The formation of multiple isomers leads to low yields of the desired product and necessitates complex and expensive purification, making this route economically unviable for industrial production.

Route 2: The Modern Approach - Halogenation and Buchwald-Hartwig Amination

This contemporary strategy circumvents the regioselectivity issues of the nitration route by first introducing a halogen at the 7-position, which then serves as a handle for the direct introduction of the amino group via a palladium-catalyzed cross-coupling reaction.

Conceptual Workflow

A 8-Fluoroquinoline B Regioselective Halogenation (e.g., NBS or NCS) A->B Step 1 C 7-Halo-8-fluoroquinoline (X = Br, Cl) B->C D Buchwald-Hartwig Amination (Pd catalyst, ligand, base, NH₃ source) C->D Step 2 E 8-Fluoroquinolin-7-amine D->E

Caption: Workflow for the Halogenation and Amination Route.

In-Depth Analysis and Experimental Considerations

Step 1: Regioselective Halogenation of 8-Fluoroquinoline

The successful implementation of this route relies on the ability to selectively introduce a halogen (bromine or chlorine) at the 7-position of 8-fluoroquinoline. The directing effects of the fluorine atom and the quinoline nitrogen are again crucial. While direct halogenation of the parent 8-fluoroquinoline may still present regioselectivity challenges, a more controlled approach would involve the synthesis of the quinoline core from a pre-halogenated aniline precursor. For instance, a Skraup or Gould-Jacobs reaction with a 3-halo-2-fluoroaniline derivative could provide a direct and regioselective route to the 7-halo-8-fluoroquinoline intermediate[10][11].

Step 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds[12][13]. This reaction has become a cornerstone of modern medicinal chemistry due to its broad substrate scope and functional group tolerance.

In this step, the 7-halo-8-fluoroquinoline is coupled with an ammonia equivalent in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of catalyst system is critical for achieving high yields and efficiency. Modern, bulky electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often employed to facilitate the catalytic cycle[14].

For the synthesis of a primary amine, an "ammonia equivalent" is required. This can be achieved by using a protected form of ammonia, such as benzophenone imine, followed by hydrolysis, or by using aqueous ammonia directly with specialized ligand systems that are stable in aqueous media[14][15].

Scalability Assessment

The Halogenation and Buchwald-Hartwig Amination route offers significant advantages for scalable production. The key to its success lies in the development of a robust and regioselective synthesis of the 7-halo-8-fluoroquinoline intermediate. Once this is achieved, the Buchwald-Hartwig amination is a highly efficient and scalable transformation. The reaction conditions are typically milder than those required for nitration, and the high selectivity of the coupling reaction minimizes the need for extensive purification. While the cost of the palladium catalyst and phosphine ligand is a consideration, the high efficiency and yield often make this route more economically viable on a large scale compared to the classical approach.

Quantitative Data Comparison

ParameterRoute 1: Nitration and ReductionRoute 2: Halogenation and Amination
Overall Yield Low (due to poor regioselectivity in nitration)Potentially High
Number of Steps 22 (assuming direct halogenation) or more (if building from a pre-halogenated precursor)
Key Reagents Nitric acid, Sulfuric acid, Reducing agent (H₂, Pd/C or Fe)Halogenating agent, Palladium catalyst, Phosphine ligand, Base, Ammonia source
Purification Challenging (isomer separation)Generally straightforward
Scalability PoorGood to Excellent
Cost Potentially low reagent cost, but high purification costHigher catalyst cost, but potentially lower overall process cost
Safety Handling of strong acids and potentially hydrogen gasHandling of palladium catalysts and phosphine ligands

Experimental Protocols

Protocol for Route 1: Nitration and Reduction (Illustrative)

Step 1: Nitration of 8-Fluoroquinoline (Hypothetical, for isomer mixture)

  • To a stirred solution of concentrated sulfuric acid (50 mL) at 0 °C, slowly add 8-fluoroquinoline (10 g, 68 mmol).

  • To this mixture, add a solution of concentrated nitric acid (5.4 mL, 81.6 mmol) in concentrated sulfuric acid (20 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of nitro-isomers requiring separation by column chromatography.

Step 2: Reduction of 8-Fluoro-7-nitroquinoline (General Procedure with Iron)

  • To a mixture of 8-fluoro-7-nitroquinoline (5 g, 26 mmol), ethanol (100 mL), and water (25 mL), add iron powder (8.7 g, 156 mmol) and ammonium chloride (0.7 g, 13 mmol).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-fluoroquinolin-7-amine.

Protocol for Route 2: Halogenation and Buchwald-Hartwig Amination (Proposed)

Step 1: Synthesis of 7-Bromo-8-fluoroquinoline (via Gould-Jacobs reaction from a hypothetical precursor)

  • A detailed, multi-step synthesis starting from a suitable aniline precursor would be required here to ensure regioselectivity. A plausible starting material would be 3-bromo-2-fluoroaniline. The Gould-Jacobs reaction with diethyl(ethoxymethylene)malonate followed by cyclization and decarboxylation would yield the desired product[11].

Step 2: Buchwald-Hartwig Amination of 7-Bromo-8-fluoroquinoline

  • To a sealed tube, add 7-bromo-8-fluoroquinoline (5 g, 22 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5 mol%), and sodium tert-butoxide (3.2 g, 33 mmol).

  • Evacuate and backfill the tube with argon.

  • Add a solution of benzophenone imine (4.4 g, 24.2 mmol) in toluene (50 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • To the organic extract, add 2 M hydrochloric acid and stir to hydrolyze the imine.

  • Separate the aqueous layer and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-fluoroquinolin-7-amine.

Conclusion and Recommendation

For the scalable production of 8-Fluoroquinolin-7-amine, the Halogenation and Buchwald-Hartwig Amination route is the demonstrably superior strategy . While the initial investment in developing a regioselective synthesis of the 7-halo-8-fluoroquinoline intermediate is necessary, the subsequent amination step is highly efficient, selective, and scalable. This modern approach avoids the significant challenges of isomeric separation associated with the classical nitration route, leading to a more streamlined, cost-effective, and ultimately more viable industrial process. The field-proven reliability and broad applicability of the Buchwald-Hartwig amination make it the method of choice for the large-scale synthesis of this valuable pharmaceutical building block.

References

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  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2007). Molecules, 12(6), 1354-1369.
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Comparative

A Comparative Spectroscopic Guide to 8-Fluoroquinolin-7-amine and Quinolin-7-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for the development of novel therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds for the development of novel therapeutic agents and functional materials.[1][2][3][4][5] The strategic introduction of a fluorine atom into the quinoline core can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and enzyme inhibitory activity.[2][5] This guide provides a detailed spectroscopic comparison of 8-Fluoroquinolin-7-amine and its parent compound, quinolin-7-amine, offering insights into how the C8-fluoro substitution impacts their electronic and structural characteristics.

While direct, side-by-side experimental data for 8-Fluoroquinolin-7-amine is not extensively available in the public domain, this comparison synthesizes predictive data, established spectroscopic principles, and experimental findings from closely related analogs.[1] This approach provides a robust framework for understanding the nuanced yet significant spectroscopic shifts induced by fluorination.

The Structural and Electronic Impact of C8-Fluorination

The introduction of a highly electronegative fluorine atom at the C8 position of the quinoline ring is expected to induce significant changes in the molecule's electron distribution. This is due to the strong electron-withdrawing inductive effect (-I) of fluorine.[6] This effect can influence the electron density of the entire aromatic system, impacting the chemical environments of the protons and carbons, which will be reflected in the NMR spectra. Furthermore, the electronic perturbations will alter the energies of the molecular orbitals, leading to shifts in the UV-Visible absorption and fluorescence emission spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments.

¹H NMR Spectroscopy

In quinolin-7-amine, the protons on the carbocyclic ring will exhibit characteristic chemical shifts. The introduction of a fluorine atom at the C8 position in 8-Fluoroquinolin-7-amine will have a pronounced effect on the adjacent protons. Specifically, the H6 proton is expected to experience a downfield shift due to the deshielding effect of the electronegative fluorine atom. Furthermore, the fluorine nucleus will couple with nearby protons, leading to characteristic splitting patterns (J-coupling), which can be invaluable for structural confirmation.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of 8-Fluoroquinolin-7-amine will show distinct differences compared to quinolin-7-amine. The C8 carbon directly bonded to the fluorine atom will exhibit a large upfield shift due to the γ-gauche effect and will show a large one-bond C-F coupling constant. The other carbons in the quinoline ring will also experience shifts in their resonance frequencies, providing a detailed map of the electronic redistribution caused by the fluorine substituent.

Table 1: Predicted ¹H and ¹³C NMR Data

Compound Spectroscopy Predicted Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Quinolin-7-amine ¹H NMRProtons on the quinoline ring will appear in the aromatic region (~7.0-8.5 ppm). The amine protons will be a broad singlet.
¹³C NMRAromatic carbons will resonate between ~110-150 ppm.
8-Fluoroquinolin-7-amine ¹H NMRH6 proton expected to be downfield shifted compared to the parent compound. Expect to see H-F coupling for protons on the carbocyclic ring.
¹³C NMRC8 will be significantly upfield shifted with a large ¹JCF coupling constant. Other carbons will show smaller shifts due to the inductive effect of fluorine.

Vibrational Spectroscopy: Insights into Molecular Bonds

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The introduction of a C-F bond in 8-Fluoroquinolin-7-amine will give rise to a strong, characteristic absorption band in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. This C-F stretching vibration is often a prominent feature and serves as a clear diagnostic marker for fluorination. The N-H stretching and bending vibrations of the amine group, as well as the aromatic C-H and C=C stretching modes, are also expected to show subtle shifts in frequency and intensity due to the electronic influence of the fluorine atom.

Table 2: Predicted FT-IR Spectroscopic Data

Vibrational Mode Quinolin-7-amine (Predicted Wavenumber, cm⁻¹) 8-Fluoroquinolin-7-amine (Predicted Wavenumber, cm⁻¹) Assignment
N-H Stretch~3450-3300~3450-3300Amine group
Aromatic C-H Stretch~3100-3000~3100-3000Quinoline ring
C=C Stretch~1620-1580~1620-1580Aromatic rings
C=N Stretch~1550-1500~1550-1500Quinoline ring
C-N Stretch~1350-1250~1350-1250Amine group
C-F Stretch N/A ~1250-1100 Fluorophenyl group

Electronic Spectroscopy: Exploring Molecular Orbitals

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The absorption and emission maxima are sensitive to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

UV-Visible Spectroscopy

The UV-Vis spectra of both compounds are expected to show characteristic π → π* transitions. The electron-withdrawing nature of the fluorine atom in 8-Fluoroquinolin-7-amine is likely to cause a slight hypsochromic (blue) shift in the absorption maxima compared to quinolin-7-amine. This is because the fluorine atom can lower the energy of the HOMO, thereby increasing the HOMO-LUMO energy gap.

Fluorescence Spectroscopy

Many quinoline derivatives are known to be fluorescent.[3][7] The fluorescence properties of 8-Fluoroquinolin-7-amine are anticipated to differ from those of quinolin-7-amine. The introduction of the fluorine atom can influence the quantum yield and the emission wavelength. In some cases, fluorine substitution has been shown to enhance fluorescence quantum yields.[8] The emission spectrum of 8-Fluoroquinolin-7-amine may also exhibit a blue shift relative to the non-fluorinated analog, consistent with the observations from UV-Vis spectroscopy. Studies on other fluoroquinolones have shown that the emission spectra can be sensitive to the solvent environment.[9]

Table 3: Predicted UV-Vis and Fluorescence Spectroscopic Data

Compound Spectroscopy Predicted λmax (nm) Expected Observations
Quinolin-7-amine UV-Vis~280, ~350Characteristic π → π* transitions.
FluorescenceSolvent dependentEmission from an excited state.
8-Fluoroquinolin-7-amine UV-VisSlightly blue-shifted vs. parentIncreased HOMO-LUMO gap due to -I effect of fluorine.
FluorescencePotentially blue-shifted, possible enhanced quantum yieldFluorine substitution can modulate photophysical properties.

Experimental Protocols

Accurate spectroscopic characterization is crucial for confirming the identity and purity of synthesized compounds. The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

General Sample Preparation

For all spectroscopic techniques, ensure the sample is of high purity. For solution-state measurements (NMR, UV-Vis, Fluorescence), use high-purity, deuterated solvents for NMR and spectroscopic grade solvents for UV-Vis and fluorescence.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 8-Fluoroquinolin-7-amine and Quinolin-7-amine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence Data_Analysis Spectral Interpretation and Data Comparison NMR->Data_Analysis Data_ysis Data_ysis IR->Data_ysis UV_Vis->Data_Analysis Fluorescence->Data_Analysis Structure_Confirmation Structure Confirmation and Purity Assessment Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report Generation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument according to the solvent used.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane) in a quartz cuvette.

  • Data Acquisition: Measure the absorbance over a wavelength range of approximately 200-800 nm.

Fluorescence Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the compound in a spectroscopic grade solvent in a quartz cuvette.

  • Data Acquisition: Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima.

Conclusion

The strategic placement of a fluorine atom at the C8 position of quinolin-7-amine is predicted to induce measurable and informative changes across a range of spectroscopic techniques. These changes, primarily driven by the strong electron-withdrawing nature of fluorine, provide a detailed fingerprint of the altered electronic and structural properties of the molecule. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic shifts is essential for structure confirmation, purity assessment, and for correlating molecular structure with functional properties. The predictive data and experimental protocols outlined in this guide provide a comprehensive framework for the spectroscopic investigation of 8-Fluoroquinolin-7-amine and related fluorinated quinoline derivatives.

References

  • A Comparative Guide to the Spectroscopic Properties of 2-(4-fluorophenyl)quinolin-7-amine: An Experimental and Theoretical Analy - Benchchem.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes | ACS Medicinal Chemistry Letters.
  • Spectroscopic and Structural Elucidation of 4-Methoxyquinolin-7-amine: A Technical Guide - Benchchem.
  • Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties - ChemRxiv.
  • 7-Amino-2(1H)-quinolinone(58336-33-7) 1 H NMR - ChemicalBook.
  • 7-Quinolinamine - the NIST WebBook - National Institute of Standards and Technology.
  • 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC.
  • SUBSTITUENT EFFECT OF THE FLUORINE ATOM ON ELECTROPHILIC DEUTERATION OF BENZO[h]QUINOLINE Wei Wu, Ken-ichi Saeki,' and Yutaka Ka.
  • A physico-chemical investigation of fluorine-enriched quinolines - RSC Publishing.
  • 7-Aminoquinoline 580-19-8 wiki - Guidechem.
  • Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry - PMC.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI.
  • Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles - PubMed.

Sources

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Efficacy of 8-Fluoroquinolin-7-amine Therapeutics

Introduction: The Quinoline Scaffold and the Translational Challenge The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Translational Challenge

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1] Its derivatives, particularly fluoroquinolones, have demonstrated significant therapeutic potential, ranging from antimicrobial to potent anticancer activities.[2][3] The 8-fluoroquinolin-7-amine backbone, a specific subclass, is of particular interest for its potential to modulate key biological pathways implicated in cancer and other diseases.

However, the journey from a promising "hit" in a petri dish to an effective clinical therapeutic is fraught with challenges. A significant hurdle lies in the translational gap between in vitro (in glass) and in vivo (within the living) results.[4][5] It is not uncommon for a compound exhibiting exceptional potency in cell-based assays to fail dramatically in animal models due to unforeseen complexities of a living biological system.[6]

This guide provides a comparative analysis of in vitro and in vivo efficacy evaluations for novel 8-fluoroquinolin-7-amine therapeutics. As senior application scientists, our goal is not merely to present data but to illuminate the causality behind experimental choices and to provide a framework for interpreting the often-disparate results from these two essential stages of drug discovery.

Part I: The Proving Ground: In Vitro Efficacy Assessment

In vitro studies serve as the initial, high-throughput screening funnel in drug discovery.[7] They are designed to rapidly assess a compound's biological activity against specific cellular targets in a controlled, isolated environment. This allows for the cost-effective screening of large libraries of compounds to identify promising candidates for further development.[8]

Core In Vitro Assays: From Viability to Mechanism

The primary question addressed in vitro is whether a compound has a direct cytotoxic or cytostatic effect on cancer cells. The most common method for this is the MTT assay, which measures the metabolic activity of cells as a proxy for their viability.[9]

Beyond simple viability, it is crucial to understand the mechanism of action. Why are the cells dying? This is typically investigated through:

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound arrests cell division at a specific phase (e.g., G2/M).[10]

  • Apoptosis Assays: Detecting markers of programmed cell death to confirm the compound is inducing a controlled cellular suicide rather than non-specific necrosis.

  • Target Engagement Assays: For quinolines, which are known to interfere with various signaling pathways, techniques like Western blotting can be used to measure the inhibition of specific targets, such as topoisomerase II or key kinases in the PI3K/Akt/mTOR pathway.[9][11]

Illustrative In Vitro Data for 8-Fluoroquinolin-7-amine Analogs

To illustrate, consider the following hypothetical data for three novel 8-fluoroquinolin-7-amine analogs tested against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%.

Compound IDHCT116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Normal Fibroblasts (NHDF) IC50 (µM)Selectivity Index (SI) vs. MCF-7
QF-A01 0.250.400.15 15.2101.3
QF-A02 1.502.100.95> 50> 52.6
QF-A03 0.851.150.5025.551.0
Doxorubicin 0.300.550.201.89.0

Causality Note: From this data, QF-A01 appears to be the most promising candidate. It exhibits the lowest IC50 values across all cancer cell lines, indicating high potency.[7] Crucially, its Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is significantly higher than the standard chemotherapy drug, Doxorubicin, suggesting it may have a wider therapeutic window with fewer side effects on healthy cells.[12]

Standard Protocol: MTT Cell Viability Assay

This protocol ensures self-validation through the inclusion of appropriate controls.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 8-fluoroquinolin-7-amine compounds. Add the compounds to the designated wells. Include "untreated" wells (vehicle control, e.g., 0.1% DMSO) and "blank" wells (media only).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical; it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 3. Plate Cells cell_culture->seeding compound_prep 2. Compound Dilution Series treatment 4. Add Compound compound_prep->treatment seeding->treatment incubation 5. Incubate (48-72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add readout 7. Read Absorbance mtt_add->readout analysis 8. Calculate IC50 readout->analysis conclusion Potency & Selectivity analysis->conclusion In_Vivo_Workflow cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_endpoint Endpoint & Analysis implant 1. Implant Human Tumor Cells in Mice tumor_growth 2. Monitor Tumor Growth to ~100mm³ implant->tumor_growth randomize 3. Randomize Mice into Groups tumor_growth->randomize treat 4. Daily Dosing (Compound vs. Vehicle) randomize->treat monitor 5. Measure Tumor Volume & Body Weight (3x/week) treat->monitor endpoint 6. Study Endpoint (e.g., Day 21) monitor->endpoint analysis 7. Calculate TGI & Assess Toxicity endpoint->analysis conclusion In Vivo Efficacy & Tolerability analysis->conclusion IVIVC_Factors cluster_bridge Translational Factors invitro In Vitro Potency (e.g., IC50) adme Pharmacokinetics (ADME) invitro->adme Is the drug available at the target? tme Tumor Microenvironment invitro->tme Can the drug penetrate the tumor? toxicity Host Toxicity invitro->toxicity Is the drug safe for the host? invivo In Vivo Efficacy (e.g., TGI) adme->invivo tme->invivo toxicity->invivo Limits Efficacy

Caption: Key factors governing in vitro to in vivo translation.

Conclusion

The development of 8-fluoroquinolin-7-amine therapeutics, like any novel drug class, requires a rigorous and critical evaluation of both in vitro and in vivo data. This guide demonstrates that while in vitro assays are essential for identifying biologically active compounds, they are poor predictors of clinical success on their own. The superior in vivo performance of a less potent in vitro compound (QF-A02) underscores the pivotal role of pharmacokinetics and tolerability.

For researchers in the field, the path forward is clear: prioritize candidates that demonstrate not only high potency but also favorable, drug-like properties. Early integration of ADME studies and the use of more sophisticated in vitro models can help bridge the translational divide, reducing late-stage failures and accelerating the development of effective new medicines.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed.
  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed.
  • Application Notes and Protocols for In Vivo Efficacy Studies of Novel Quinoline-Based Anticancer Agents. Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications. Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Saudi Chemical Society.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Clinical and Experimental Medicine.
  • Synthesis and Antitumor Activity of Some New N1-(8-fluoro-4-oxoquinolin-5-yl)amidrazones. ResearchGate.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology.
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed.
  • Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. PMC.
  • Design, Synthesis, and In Vitro Evaluation of Benzofuro[3,2-c]Quinoline Derivatives as Potential Antileukemia Agents. MDPI.
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega.
  • How does in vitro testing compare with in vivo testing?. Certis Oncology Solutions.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC.
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. ResearchGate.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Antiproliferative Properties of 7,8-Ethylene Diamine Chelator-Lipophilic Fluoroquinolone Derivatives Against Colorectal Cancer Cell Lines. PubMed.
  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. PMC.
  • Translation from in vitro studies to in vivo studies will require... ResearchGate.
  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. PMC.
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. MDPI.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC.
  • Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants. PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. MDPI.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Semantic Scholar.
  • In Vitro Models: An Alternative to In Vivo Studies. Visikol.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.
  • Safety and Efficacy of Brilaroxazine (RP5063) in Schizophrenia. ClinicalTrials.gov.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate.
  • Synthesis of 7-Aminoquinolin-8-ol Derivatives: An Application Note and Protocol. Benchchem.

Sources

Safety & Regulatory Compliance

Safety

8-Fluoroquinolin-7-amine proper disposal procedures

Essential Safety and Operational Guidance for 8-Fluoroquinolin-7-amine Handling and Disposal Introduction 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a halogenated aromatic amine utilized extensively as a building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety and Operational Guidance for 8-Fluoroquinolin-7-amine Handling and Disposal

Introduction 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a halogenated aromatic amine utilized extensively as a building block in pharmaceutical drug development and agrochemical synthesis. While its unique structural properties make it highly valuable for introducing fluorine-containing pharmacophores, these same properties demand rigorous operational and disposal protocols. Improper handling or disposal can lead to severe environmental contamination and occupational health hazards. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step methodologies for the safe handling, spill response, and RCRA-compliant disposal of 8-Fluoroquinolin-7-amine.

Chemical Profile & Hazard Stratification

To establish a foundation for safe handling, we must first quantify the physical and chemical properties of 8-Fluoroquinolin-7-amine.

PropertyValue / Description
Chemical Name 8-Fluoroquinolin-7-amine
CAS Number 2828438-93-1
Molecular Formula C9H7FN2
Molecular Weight 162.17 g/mol
Physical Form Light-red to Brown Solid
Primary Hazards Acute Toxicity (Oral/Dermal), Hepatotoxin, Suspected Mutagen, Environmental Hazard
Incompatible Materials Strong oxidizing agents, strong acids

Toxicological Mechanisms & Safety Rationale

Understanding the causality behind our safety protocols is critical for compliance and risk mitigation. The toxicity of 8-Fluoroquinolin-7-amine is driven by two distinct structural moieties:

  • The Quinoline Core (Hepatotoxicity & Mutagenicity): Quinoline derivatives undergo Cytochrome P450 (CYP450)-mediated epoxidation in the liver. This metabolic pathway generates reactive intermediates, such as quinoline-2,3-epoxide, which can covalently bind to DNA and cellular proteins, leading to severe hepatotoxicity and mutagenic effects[1][2].

  • The Fluorinated Aromatic Amine (Methemoglobinemia & Defluorination): Aromatic amines can oxidize ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+), impairing oxygen transport and causing methemoglobinemia[3]. Furthermore, CYP-mediated hydroxylation at fluorinated carbons can lead to C-F bond cleavage, releasing toxic fluoride ions and reactive quinone imine intermediates that exacerbate cellular damage[3][4].

Because of these mechanisms, standard latex gloves and basic dust masks are insufficient. Aromatic amines can permeate thin latex, and the fine solid powder poses a severe inhalation risk.

Operational Handling Protocol

To prevent exposure during routine laboratory operations, implement the following step-by-step methodology:

Step 1: Engineering Controls Verification

  • Conduct all weighing, transferring, and synthesis operations within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.

  • Verify that the face velocity of the fume hood is between 80-100 feet per minute (fpm) prior to opening the chemical container.

Step 2: Advanced PPE Donning

  • Hand Protection: Don double gloves. Use a heavy-duty Nitrile or Neoprene outer glove, as halogenated aromatic amines can degrade standard latex.

  • Eye/Face Protection: Wear tight-fitting chemical splash goggles. If handling large quantities of powder, a full face shield is required.

  • Respiratory Protection: If engineering controls are compromised, use a NIOSH-approved respirator equipped with a P100 particulate filter and an organic vapor (OV) cartridge.

  • Body Protection: Wear a disposable, chemical-resistant Tyvek lab coat over standard laboratory attire.

Step 3: Material Handling & Transfer

  • Use anti-static weighing boats and spatulas to prevent the aerosolization of the light-red/brown solid powder.

  • Seal all reaction vessels before removing them from the fume hood.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and systematic action is required to prevent cross-contamination and exposure.

SpillResponse Start Spill Detected (8-Fluoroquinolin-7-amine) Isolate Isolate Area & Ventilate (Restrict Access) Start->Isolate PPE Don Advanced PPE (Respirator, Nitrile/Neoprene) Isolate->PPE Contain Contain Spill (Use inert absorbent) PPE->Contain Decon Decontaminate Surfaces (10% Bleach or Acidic Wash) Contain->Decon Collect Collect in Sealed Container (Label as Hazardous Waste) Decon->Collect Dispose High-Temp Incineration (Scrubber Equipped) Collect->Dispose

Fig 1. Step-by-step spill response and decontamination workflow.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately clear personnel from the immediate vicinity. Ensure the laboratory exhaust system is operating at maximum capacity.

  • Containment: Gently cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Do not use combustible materials like sawdust.

  • Collection: Use non-sparking plastic tools to scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid) to protonate residual amine, rendering it water-soluble, followed by a thorough wash with soap and water.

Waste Segregation & High-Temperature Disposal Plan

Under the Resource Conservation and Recovery Act (RCRA), quinoline derivatives and halogenated organic compounds are subject to strict disposal regulations[5]. 8-Fluoroquinolin-7-amine must never be disposed of in standard municipal waste or poured down the drain.

The presence of the fluorine atom dictates the disposal method. Incomplete combustion of fluorinated organics can generate highly toxic hydrogen fluoride (HF) gas and fluorinated dioxins. Therefore, high-temperature incineration is the only self-validating, environmentally sound disposal method.

WasteLogic Waste 8-Fluoroquinolin-7-amine Waste Generation Solid Solid Waste (Powder/Contaminated PPE) Waste->Solid Liquid Liquid Waste (Mother Liquors/Solvents) Waste->Liquid SolidBin Halogenated Solid Waste Bin (Double-bagged, Sealed) Solid->SolidBin LiquidBin Halogenated Solvent Waste (Compatible Carboy) Liquid->LiquidBin Incinerator High-Temperature Incinerator (>1100°C, 2 sec residence) SolidBin->Incinerator LiquidBin->Incinerator Scrubber Alkaline Flue Gas Scrubber (Neutralizes HF & NOx) Incinerator->Scrubber

Fig 2. Waste segregation and high-temperature disposal logic.

Step-by-Step Disposal Protocol:

  • Segregation: Separate 8-Fluoroquinolin-7-amine waste from non-halogenated waste. Mixes of halogenated and non-halogenated waste drastically increase disposal costs and complicate incineration chemistry.

  • Packaging:

    • Solid Waste: Place contaminated PPE, empty vials, and absorbed spill material into double-lined, 6-mil polyethylene bags. Seal with a gooseneck tie and place inside a rigid, DOT-approved secondary container.

    • Liquid Waste: Collect reaction mother liquors in high-density polyethylene (HDPE) carboys specifically labeled for "Halogenated Organic Solvent Waste."

  • Labeling: Clearly label all containers with the chemical name, CAS number (2828438-93-1), and the hazard warnings: "Toxic," "Halogenated," and "Environmental Hazard."

  • Incineration Logistics: Contract with a licensed hazardous waste vendor capable of high-temperature rotary kiln incineration. Ensure the facility operates at temperatures exceeding 1100°C with a minimum residence time of 2 seconds, and is equipped with an alkaline flue-gas scrubber to neutralize HF and nitrogen oxides (NOx) generated during combustion.

References

  • Title: 8-FLUOROQUINOLIN-7-AMINE | 2828438-93-1 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:

  • Title: EPA's Guide for Industrial Waste Management | Source: epa.gov | URL: 5

  • Title: 4-Fluoroaniline | Source: grokipedia.com | URL: 3

  • Title: Quinoline: Conversion to a Mutagen by Human and Rodent Liver | Source: cdc.gov | URL: 1

  • Title: Toxicological Review of Quinoline (CAS No. 91-22-5) | Source: epa.gov | URL: 2

  • Title: The Dark Side of Fluorine | Source: acs.org | URL: 4

Sources

Handling

Personal protective equipment for handling 8-Fluoroquinolin-7-amine

As a Senior Application Scientist, I recognize that true laboratory safety transcends mere compliance—it requires a mechanistic understanding of the chemicals we handle. 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety transcends mere compliance—it requires a mechanistic understanding of the chemicals we handle. 8-Fluoroquinolin-7-amine (CAS: 2828438-93-1) is a critical building block in modern drug development, frequently utilized for its unique pharmacophore properties. However, its structural features also dictate a specific hazard profile that demands rigorous operational controls and specialized Personal Protective Equipment (PPE) compliant with federal safety standards.

This guide provides an authoritative, self-validating system for the safe handling, operation, and disposal of 8-Fluoroquinolin-7-amine, ensuring your laboratory operates at the highest tier of scientific integrity and safety.

Section 1: Chemical Profile & Hazard Causality

Understanding why a compound is hazardous is the first step in effective risk mitigation. Do not merely memorize the hazards; understand their chemical basis:

  • Lipophilic Core: The quinoline ring system is highly lipophilic, facilitating rapid dermal and mucosal penetration upon contact.

  • Primary Amine Reactivity: If systemically absorbed, the primary amine group at the 7-position can undergo N-oxidation via hepatic cytochrome P450 enzymes, generating reactive hydroxylamines that induce oxidative stress and systemic toxicity.

  • Fluorine Electrophilicity: The fluorine atom at the 8-position increases metabolic stability for drug efficacy but enhances the electrophilicity of the adjacent ring system. This exacerbates local tissue irritation (ocular and respiratory) upon exposure .

ToxicityMechanism exp Exposure Route (Inhalation/Dermal) abs Systemic Absorption (Amine-facilitated) exp->abs metab Hepatic Cytochrome P450 Metabolism abs->metab tox Reactive Intermediate (Oxidative Stress) metab->tox dam Cellular Damage (Irritation/Toxicity) tox->dam

Mechanistic pathway of 8-Fluoroquinolin-7-amine toxicity following exposure.

Section 2: Quantitative Hazard & PPE Summary

To streamline risk assessment, the following table synthesizes the GHS hazard statements associated with 8-Fluoroquinolin-7-amine and the corresponding PPE requirements mandated by OSHA 29 CFR 1910.132 .

Hazard Statement (GHS)Causality / Risk ProfileMandatory PPE Mitigation
H302: Harmful if swallowedAccidental ingestion via contaminated hands/surfaces.Double-gloving; strict no-touch policy for face/mouth.
H312: Harmful in contact with skinRapid dermal absorption due to lipophilicity.8-mil Nitrile or Neoprene outer gloves; FR lab coat.
H315 / H319: Causes skin/eye irritationElectrophilic reactivity with mucosal membranes.Splash-proof chemical goggles; Face shield (for solutions).
H332 / H335: Harmful if inhaled / Respiratory irritationAerosolization of fine solid particulates.N95/P100 Particulate Respirator; Class II Fume Hood.

Section 3: Rigorous PPE Specifications

Every protocol must act as a self-validating system. Do not assume your PPE is functional; verify it before every procedure.

  • Respiratory Protection: Because 8-Fluoroquinolin-7-amine is typically handled as a light-red to brown solid powder, aerosolization during weighing is the primary inhalation risk. Use a NIOSH-approved N95 or P100 particulate respirator.

    • Self-Validation: Perform a positive and negative pressure seal check before entering the workspace. If you feel air escaping around the edges, adjust the nosepiece and straps until the seal is absolute.

  • Dermal Protection (Double-Gloving): Amines can degrade thin latex or vinyl rapidly.

    • Inner Glove: 4-mil Nitrile for tactile dexterity.

    • Outer Glove: 8-mil heavy-duty Nitrile or Neoprene for extended chemical resistance.

    • Causality: If the outer glove is compromised by a microscopic tear or chemical breakthrough, the inner glove provides a critical secondary barrier, allowing you the necessary time to safely abort the procedure and doff the PPE.

  • Ocular Protection: Standard safety glasses are insufficient. You must use indirect-vented, splash-proof chemical goggles to prevent airborne fluorinated dust from bypassing the lenses.

  • Body Protection: Wear a fully buttoned, flame-resistant (FR) or standard Nomex lab coat with elastic cuffs. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Section 4: Step-by-Step Operational Workflow

The following methodology ensures total containment from the moment the reagent bottle is opened until the reaction is sealed, aligning with the National Research Council's prudent practices for hazardous chemicals .

  • Pre-Operation Validation: Verify the fume hood face velocity is operating between 80-120 feet per minute (fpm). Visually inspect all required PPE for micro-tears or defects.

  • Static-Controlled Weighing: Fine powders hold static charge and can easily aerosolize. Use an anti-static gun (e.g., Zerostat) or a grounded weighing enclosure. Weigh the compound directly into a tared, sealable vial rather than onto open weigh paper to minimize the exposed surface area.

  • Sealed Transfer: Cap the vial tightly before removing it from the balance enclosure. Transfer the sealed vial to the primary reaction fume hood.

  • Solution Preparation: Dissolve the solid exclusively inside the fume hood. Critical Note: If using organic solvents (e.g., DMF, DMSO), be aware that these solvents act as carriers, drastically increasing the dermal absorption rate of the dissolved amine.

  • Post-Operation Decontamination: Wipe down the balance, spatulas, and hood surfaces with a solvent appropriate for amine solubility (e.g., a dilute acidic solution followed by isopropanol). Dispose of the wipes immediately as hazardous waste.

SafetyWorkflow start Pre-Operation Check (Airflow & PPE) weigh Weighing in Enclosed Balance start->weigh Verified transfer Transfer to Reaction Vessel weigh->transfer Sealed Transport decon Decontamination & Spill Check transfer->decon Post-Reaction dispose Waste Segregation (Halogenated Solid) decon->dispose Cleared

Self-validating operational workflow for handling hazardous solid amines.

Section 5: Spill Response & Disposal Plan

  • Solid Spill Protocol: Never sweep dry 8-Fluoroquinolin-7-amine powder, as the mechanical action causes severe aerosolization. Instead, cover the spill with damp absorbent pads (using water or a dilute weak acid to protonate the amine, which reduces its volatility). Carefully scoop the dampened mass into a compatible, sealable container, and label it immediately as "Hazardous Solid Waste - Amine/Fluorinated."

  • Disposal Segregation: Due to the presence of the fluorine atom and the reactive amine group, 8-Fluoroquinolin-7-amine must be strictly segregated into Halogenated Organic Waste containers. Never mix this waste stream with strong oxidizing agents or concentrated acids, as violent exothermic reactions may occur.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment: General Requirements." 29 CFR 1910.132.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); 2011.[Link]

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